Benzyl lactate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
benzyl 2-hydroxypropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c1-8(11)10(12)13-7-9-5-3-2-4-6-9/h2-6,8,11H,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYTLPUIDJRKAAM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OCC1=CC=CC=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
1116745-15-3, 340821-29-6, 193346-49-5 | |
| Record name | Poly[oxy[(1R)-1-methyl-2-oxo-1,2-ethanediyl]], α-hydro-ω-(phenylmethoxy)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1116745-15-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Poly[oxy(1-methyl-2-oxo-1,2-ethanediyl)], α-hydro-ω-(phenylmethoxy)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=340821-29-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Poly[oxy[(1S)-1-methyl-2-oxo-1,2-ethanediyl]], α-hydro-ω-(phenylmethoxy)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=193346-49-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID70862819 | |
| Record name | Benzyl 2-hydroxypropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70862819 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2051-96-9 | |
| Record name | Benzyl lactate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2051-96-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzyl lactate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002051969 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2051-96-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=72745 | |
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| Record name | Benzyl 2-hydroxypropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70862819 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzyl lactate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.488 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BENZYL LACTATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZQH3G756Z6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Benzyl lactate synthesis from lactic acid and benzyl alcohol
An In-depth Technical Guide to the Synthesis of Benzyl Lactate from Lactic Acid and Benzyl Alcohol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the primary synthetic routes to this compound, a versatile ester with applications in the fragrance, food, and pharmaceutical industries. The document details the prevalent methodologies, including direct esterification, transesterification, and enzymatic synthesis, with a focus on experimental protocols and quantitative data to support laboratory-scale and process development activities.
Synthetic Methodologies
The synthesis of this compound from lactic acid and benzyl alcohol can be achieved through several pathways. The most common and industrially relevant methods are direct acid-catalyzed esterification (Fischer-Speier esterification), transesterification from other lactate esters, and enzymatic synthesis using lipases.
Direct Esterification
Direct esterification is the most traditional and widely used method for producing this compound.[1] This reaction involves the direct condensation of lactic acid with benzyl alcohol, typically in the presence of an acid catalyst to increase the reaction rate. The equilibrium of this reversible reaction is generally shifted towards the product by removing the water formed during the reaction, for instance, by azeotropic distillation.
Catalysts:
-
Homogeneous Catalysts: Strong mineral acids such as sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TSA) are effective homogeneous catalysts.[1] While offering high catalytic activity, they can be corrosive and require neutralization and separation steps, which can complicate the purification process.
-
Heterogeneous Catalysts: To overcome the drawbacks of homogeneous catalysts, various solid acid catalysts have been employed. These include ion-exchange resins (e.g., Amberlyst-15) and heteropolyacids.[1][2] Heterogeneous catalysts are advantageous due to their ease of separation from the reaction mixture, reusability, and often milder reaction conditions.[2]
Transesterification
Transesterification offers an alternative route to this compound, involving the reaction of an alkyl lactate (e.g., methyl lactate or ethyl lactate) with benzyl alcohol. This reaction can be catalyzed by acids or bases. Base-catalyzed transesterification is often faster and proceeds under milder conditions than acid-catalyzed reactions.
Enzymatic Synthesis
Enzymatic synthesis using lipases presents a green and highly selective alternative for this compound production. Lipases can catalyze the esterification reaction under mild conditions, often with high chemo-, regio-, and enantioselectivity. This method avoids the use of harsh acidic or basic catalysts and simplifies downstream processing.
Quantitative Data on this compound Synthesis
The following tables summarize the quantitative data from various studies on the synthesis of this compound, providing a comparative overview of different catalysts and reaction conditions.
Table 1: Direct Esterification of Lactic Acid with Benzyl Alcohol
| Catalyst | Temperature (°C) | Time (h) | Molar Ratio (Lactic Acid:Benzyl Alcohol) | Conversion/Yield (%) | Reference |
| H₂SO₄ | 60-80 | 4-8 | - | >90 | |
| Amberlyst 15 | 50-90 | 2-6 | - | 85-95 | |
| Tin-modified Heteropolyacid (SS4h) | 80 | 2 | 1:6 | >90 | |
| Zeolite HX | 110 | 12 | 1:4 | ~58 |
Table 2: Transesterification for this compound Synthesis
| Starting Lactate Ester | Catalyst | Temperature (°C) | Time (h) | Molar Ratio (Ester:Benzyl Alcohol) | Conversion/Yield (%) | Reference |
| Ethyl Lactate | Base Catalyst | 90 | - | - | High (implied) |
Table 3: Enzymatic Synthesis of Benzyl Esters (as a proxy for this compound)
| Enzyme | Acyl Donor | Temperature (°C) | Time (h) | Conversion/Yield (%) | Reference |
| Lipase B from Candida antarctica (CALB) | Acetic Acid | - | 24 | 97.3 | |
| Lipozyme TL-IM | Benzoic Anhydride | 50 | 6 | 92 |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the synthesis of this compound.
Protocol for Direct Esterification using a Heterogeneous Catalyst
This protocol is based on the work by G.L. Castiglioni et al. (2018) using a tin-modified heteropolyacid catalyst.
Materials:
-
Lactic Acid
-
Benzyl Alcohol
-
Tin-modified heteropolyacid catalyst (e.g., SS4h)
-
Solvent (optional, e.g., toluene for azeotropic water removal)
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Glass reactor with magnetic stirrer and reflux condenser
Procedure:
-
The catalyst is dried at 200°C for 2 hours prior to use.
-
In a closed glass reactor, lactic acid and benzyl alcohol are mixed in a 1:6 molar ratio.
-
The catalyst is added to the mixture at a loading of 10 wt.% relative to the lactic acid.
-
The reaction mixture is stirred at a constant rate of 900 rpm.
-
The reactor is heated to 80°C and the reaction is allowed to proceed for 2 hours.
-
After the reaction, the mixture is cooled to room temperature and the solid catalyst is separated by filtration.
-
The excess benzyl alcohol and any solvent are removed under reduced pressure using a rotary evaporator.
-
The crude product is then purified by vacuum distillation.
General Protocol for Fischer-Speier Esterification and Purification
This protocol is adapted from a standard procedure for ester synthesis with azeotropic water removal.
Materials:
-
Lactic acid (80%)
-
Benzyl alcohol
-
Concentrated sulfuric acid
-
Benzene or Toluene
-
Anhydrous sodium acetate
-
Dean-Stark apparatus
-
Distillation setup
Procedure:
-
In a three-necked round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, combine lactic acid, benzyl alcohol (in excess), and a suitable solvent for azeotropic water removal like benzene or toluene.
-
Add a catalytic amount of concentrated sulfuric acid (e.g., 5 ml for 6 moles of lactic acid).
-
Heat the mixture to reflux. The water produced during the esterification will be collected in the Dean-Stark trap.
-
Continue refluxing until no more water is collected.
-
Cool the reaction mixture and neutralize the acid catalyst with anhydrous sodium acetate.
-
Filter the mixture to remove the salts.
-
Remove the solvent and excess benzyl alcohol by distillation.
-
Purify the resulting this compound by vacuum distillation.
Protocol for Base-Catalyzed Transesterification
This protocol is based on a method for preparing benzyl esters from their ethyl esters.
Materials:
-
Ethyl lactate
-
Benzyl alcohol
-
Sodium methoxide or other suitable base catalyst
-
Reaction vessel with a stirrer and condenser
Procedure:
-
Charge the reaction vessel with ethyl lactate and an excess of benzyl alcohol.
-
Add a catalytic amount of the base (e.g., sodium methoxide).
-
Heat the mixture to 90°C with stirring.
-
Monitor the reaction progress by a suitable analytical method (e.g., GC).
-
Once the reaction is complete, cool the mixture and neutralize the catalyst with a weak acid.
-
Remove the excess benzyl alcohol and the ethanol byproduct by vacuum distillation.
-
Purify the this compound by fractional distillation under reduced pressure.
Visualization of Reaction Mechanism and Workflow
Fischer-Speier Esterification Mechanism
The acid-catalyzed esterification of lactic acid with benzyl alcohol follows the Fischer-Speier mechanism. This involves the initial protonation of the carboxylic acid, followed by nucleophilic attack of the alcohol, and subsequent elimination of water.
Caption: Fischer-Speier esterification mechanism.
Experimental Workflow for this compound Synthesis
The following diagram illustrates a typical experimental workflow for the synthesis and purification of this compound via direct esterification.
Caption: Experimental workflow for synthesis.
Purification and Characterization
Purification
The primary method for purifying this compound is vacuum distillation . This technique is suitable for separating the relatively high-boiling this compound from lower-boiling impurities (such as residual benzyl alcohol) and non-volatile residues (such as catalyst residues and polymers of lactic acid).
Characterization
The identity and purity of the synthesized this compound can be confirmed using standard analytical techniques:
-
Gas Chromatography-Mass Spectrometry (GC-MS): To determine the purity of the product and identify any byproducts. The mass spectrum of this compound will show a characteristic fragmentation pattern.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of this compound. The spectra will show characteristic peaks for the protons and carbons in the benzyl and lactate moieties.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the functional groups present in the molecule, particularly the ester carbonyl group (C=O stretch) and the hydroxyl group (-OH stretch).
References
Spectroscopic Profile of Benzyl Lactate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the key spectroscopic data for Benzyl lactate (Benzyl 2-hydroxypropanoate), a versatile organic compound with applications in the pharmaceutical, cosmetic, and flavor industries. This document is intended to serve as a valuable resource for researchers and professionals engaged in the analysis, characterization, and utilization of this molecule.
Chemical Structure and Properties
-
IUPAC Name: Benzyl 2-hydroxypropanoate
-
Molecular Formula: C₁₀H₁₂O₃[1]
-
Molecular Weight: 180.20 g/mol [1]
-
CAS Number: 2051-96-9
Spectroscopic Data
The following sections present the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| ~7.35 | m | C₆H₅- |
| ~5.20 | s | -CH₂- |
| ~4.30 | q | -CH(OH)- |
| ~1.40 | d | -CH₃ |
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| 175.5 | C=O |
| 135.5 | C (aromatic, quaternary) |
| 128.6 | CH (aromatic) |
| 128.3 | CH (aromatic) |
| 128.1 | CH (aromatic) |
| 67.0 | -CH(OH)- |
| 66.8 | -CH₂- |
| 20.5 | -CH₃ |
Infrared (IR) Spectroscopy
Table 3: IR Spectroscopic Data for this compound
| Wavenumber (cm⁻¹) | Assignment |
| ~3450 (broad) | O-H stretch |
| ~3030 | Aromatic C-H stretch |
| ~2980, ~2940 | Aliphatic C-H stretch |
| ~1735 | C=O (ester) stretch |
| ~1605, ~1495, ~1455 | Aromatic C=C stretch |
| ~1210, ~1130 | C-O stretch |
| ~750, ~700 | Aromatic C-H bend (out-of-plane) |
Mass Spectrometry (MS)
Table 4: Mass Spectrometry Data for this compound
| m/z | Relative Intensity (%) | Assignment |
| 91 | 100 | [C₇H₇]⁺ (Tropylium ion) |
| 108 | ~40 | [C₇H₈O]⁺• (Benzyl alcohol radical cation) |
| 180 | ~10 | [M]⁺• (Molecular ion) |
| 77 | ~10 | [C₆H₅]⁺ (Phenyl cation) |
| 107 | ~5 | [C₇H₇O]⁺ |
| 45 | ~5 | [C₂H₅O]⁺ |
Experimental Protocols
NMR Spectroscopy
The ¹H and ¹³C NMR spectra were acquired on a standard NMR spectrometer. The sample of this compound was dissolved in deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.[2] The chemical shifts are reported in parts per million (ppm) relative to TMS.
IR Spectroscopy
The infrared spectrum was obtained using a Fourier-transform infrared (FTIR) spectrometer. A thin film of neat this compound was placed between two potassium bromide (KBr) plates for analysis. The spectrum was recorded in the mid-infrared range (4000-400 cm⁻¹).
Mass Spectrometry
The mass spectrum was obtained using a Gas Chromatography-Mass Spectrometry (GC-MS) instrument.[1] The sample was introduced into the gas chromatograph, and the separated components were subsequently ionized using electron ionization (EI) at 70 eV.[1] The mass analyzer was scanned over a range of mass-to-charge ratios to detect the molecular ion and fragment ions.
Workflow Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: A flowchart illustrating the key stages of spectroscopic analysis.
This guide provides a foundational set of spectroscopic data and methodologies for this compound. Researchers are encouraged to consult the cited literature for further details and to perform their own analyses for verification and specific application needs.
References
Benzyl lactate CAS number and molecular weight
For Research, Scientific, and Drug Development Applications
This document provides core technical specifications for Benzyl lactate, intended for researchers, scientists, and professionals in drug development.
Chemical Identity and Properties
This compound is an ester of benzyl alcohol and lactic acid. It is identified by its unique CAS Registry Number and is characterized by its molecular formula and weight. It's important to note that different stereoisomers of this compound may have distinct CAS numbers.
Data Summary
The following table summarizes the key quantitative data for this compound.
| Identifier | Value | Source |
| Molecular Formula | C₁₀H₁₂O₃ | [1][2] |
| Molecular Weight | 180.20 g/mol | [3][4] |
| CAS Number (Racemate) | 2051-96-9 | |
| CAS Number (L-isomer) | 56777-24-3 | |
| Density | ~1.12 g/mL at 25°C |
Experimental Protocols Overview
The determination of the physicochemical properties of a compound like this compound involves standardized analytical methods.
-
Mass Spectrometry: This technique is employed to determine the molecular weight of a substance. High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the molecule's mass, which can be used to confirm its elemental composition.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for elucidating the molecular structure of this compound, confirming the connectivity of atoms and the presence of functional groups.
-
CAS Registry Number Assignment: The CAS number is a unique identifier assigned by the Chemical Abstracts Service. This number is assigned to a substance when it is entered into the CAS REGISTRY database.
Conceptual Workflow
The following diagram illustrates a generalized workflow for the characterization and analysis of a chemical compound such as this compound.
Caption: Workflow for chemical characterization and documentation.
References
Solubility of Benzyl Lactate in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of benzyl lactate in various organic solvents. Understanding the solubility characteristics of this compound is crucial for its application in pharmaceutical formulations, chemical synthesis, and other industrial processes. This document compiles available solubility data, details experimental protocols for solubility determination, and presents a logical workflow for these procedures.
Core Concepts in Solubility
The solubility of a substance, in this case, this compound, is its property to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution. The principle of "like dissolves like" is a fundamental concept in predicting solubility. This compound, an ester of lactic acid and benzyl alcohol, possesses both polar (hydroxyl and ester groups) and nonpolar (benzyl group) characteristics, influencing its solubility in different types of solvents.
Quantitative Solubility Data
Precise, experimentally determined quantitative solubility data for this compound in a wide range of organic solvents is not extensively available in publicly accessible literature. However, based on its chemical structure and available information, a summary of its solubility is presented below. It is important to note that some of the available data is estimated.
| Solvent | Chemical Formula | Type | Solubility of this compound | Temperature (°C) |
| Water | H₂O | Polar Protic | ~23.29 g/L (estimated)[1] | 25 |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | Polar Aprotic | ≥ 100 mg/mL[2] | Not Specified |
| Alcohol | R-OH | Polar Protic | Soluble[1] | Not Specified |
| Ether | R-O-R' | Nonpolar | Soluble | Not Specified |
Experimental Protocols for Solubility Determination
For researchers requiring precise solubility data for their specific applications, the following experimental protocols are recommended. These methods are widely used for determining the thermodynamic solubility of organic compounds.
Isothermal Saturation Method (Shake-Flask Method)
This is a well-established and reliable method for determining equilibrium solubility.
Principle: An excess amount of the solute (this compound) is equilibrated with a known volume of the solvent at a constant temperature. The concentration of the dissolved solute in the saturated solution is then determined analytically.
Methodology:
-
Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of the organic solvent to be tested. The presence of undissolved solid is crucial to ensure saturation.
-
Equilibration: Seal the vials to prevent solvent evaporation and place them in a constant-temperature shaker or orbital incubator. Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature until the excess solid has settled. Alternatively, centrifugation or filtration can be used to separate the solid and liquid phases.
-
Sampling: Carefully withdraw a known volume of the supernatant (the saturated solution).
-
Dilution: Dilute the aliquot with a suitable solvent to a concentration that falls within the linear range of the analytical method.
-
Quantification: Analyze the concentration of this compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), or UV-Vis Spectroscopy.
-
Calculation: Calculate the solubility of this compound in the solvent, typically expressed in mg/mL, g/100mL, or mol/L.
Analytical Methods for Quantification
The choice of analytical method for determining the concentration of this compound is critical for accurate solubility measurements.
-
High-Performance Liquid Chromatography (HPLC): This is a common and accurate method. A reversed-phase C18 column is often suitable. The mobile phase could consist of a mixture of acetonitrile or methanol and water. Detection is typically performed using a UV detector at a wavelength where this compound has significant absorbance.
-
Gas Chromatography (GC): GC can also be used, particularly for volatile solvents. A suitable column (e.g., a polar capillary column) should be selected. The injector and detector temperatures should be optimized to ensure proper vaporization and detection without degradation of the compound.
-
UV-Vis Spectroscopy: If this compound has a distinct chromophore and the solvent does not interfere at the analytical wavelength, UV-Vis spectroscopy can be a rapid method for concentration determination. A calibration curve must be prepared beforehand.
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the experimental determination of this compound solubility using the isothermal saturation method.
References
The Thermal Stability and Decomposition of Benzyl Lactate: A Technical Guide
Disclaimer: Direct, in-depth experimental studies on the thermal stability and decomposition pathways of Benzyl lactate are not extensively available in publicly accessible scientific literature. This guide, therefore, provides a comprehensive overview based on the known chemistry of its constituent parts—lactic acid and benzyl alcohol—and the general behavior of related lactate and benzyl esters. The experimental protocols, data tables, and decomposition pathways presented herein are illustrative of the methodologies that would be employed in such a study and the expected nature of the results.
Introduction
This compound (C₁₀H₁₂O₃) is an ester of lactic acid and benzyl alcohol, utilized in various industries for its mild, characteristic odor. An understanding of its thermal stability is crucial for applications involving elevated temperatures, such as in fragrance formulations subjected to heat, certain polymerization processes, and for ensuring safe storage and handling. This technical guide outlines the theoretical basis for the thermal decomposition of this compound, potential degradation pathways, and the standard experimental methodologies used to assess thermal stability.
Physicochemical Properties
A summary of the key physical and chemical properties of this compound is provided in Table 1. These properties are essential for understanding its behavior under thermal stress.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₂O₃ | [1] |
| Molecular Weight | 180.20 g/mol | [1] |
| Boiling Point | 105-109 °C at 0.1 mmHg | [2] |
| Flash Point | >110 °C | [3] |
| Density | ~1.12 g/cm³ | [4] |
| Appearance | Colorless to yellowish liquid |
Thermal Stability and Decomposition
Potential Decomposition Pathways
The thermal decomposition of this compound can be hypothesized to proceed through several pathways, primarily involving the cleavage of the ester linkage. The two most probable initial scission points are the acyl-oxygen bond and the alkyl-oxygen bond.
-
Acyl-Oxygen Scission: This would lead to the formation of a benzyl radical and a lactate radical.
-
Alkyl-Oxygen Scission: This would result in a benzyl cation and a lactate anion, or through a concerted reaction, benzoic acid and other products.
Following initial cleavage, a cascade of secondary reactions could lead to a variety of smaller, more volatile compounds. Based on the decomposition of related compounds like benzyl alcohol and lactic acid, the expected final decomposition products at high temperatures would include carbon monoxide and carbon dioxide.
A proposed logical flow for the thermal decomposition of this compound is illustrated in the following diagram.
Caption: Proposed decomposition of this compound.
Expected Thermal Analysis Data
Were this compound to be analyzed via TGA and DSC, the expected data would be summarized as shown in Table 2. This table is for illustrative purposes and does not represent actual experimental results.
Table 2: Illustrative Thermal Analysis Data for this compound
| Parameter | Expected Value/Range | Analytical Technique |
| Onset of Decomposition (T_onset) | 180 - 220 °C | TGA |
| Temperature of Max. Decomposition Rate (T_max) | 220 - 260 °C | DTG (Derivative TGA) |
| Major Mass Loss Step | 180 - 300 °C | TGA |
| Residual Mass at 600 °C | < 5% | TGA |
| Endothermic/Exothermic Events | Endotherm corresponding to boiling/decomposition | DSC |
Experimental Protocols
To definitively determine the thermal stability and decomposition products of this compound, a series of analytical experiments would be required. The following sections detail the standard methodologies.
Thermogravimetric Analysis (TGA)
Objective: To determine the temperatures at which this compound begins to decompose and to quantify the mass loss as a function of temperature.
Methodology:
-
A small, precise sample of this compound (typically 5-10 mg) is placed in a TGA crucible (e.g., alumina or platinum).
-
The crucible is placed on a sensitive microbalance within the TGA furnace.
-
The furnace is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (typically an inert gas like nitrogen to prevent oxidation).
-
The mass of the sample is recorded continuously as a function of temperature.
-
The analysis is typically run from ambient temperature to 600-800 °C.
-
The resulting TGA curve (mass vs. temperature) and its derivative (DTG curve) are analyzed to determine the onset of decomposition, temperatures of maximum decomposition rates, and residual mass.
Differential Scanning Calorimetry (DSC)
Objective: To measure the heat flow to or from the sample as a function of temperature, identifying endothermic or exothermic events such as melting, boiling, and decomposition.
Methodology:
-
A small amount of this compound (typically 2-5 mg) is hermetically sealed in a DSC pan (e.g., aluminum).
-
An empty, sealed pan is used as a reference.
-
Both the sample and reference pans are placed in the DSC cell and heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere.
-
The differential heat flow required to maintain the sample and reference at the same temperature is measured.
-
The resulting DSC curve (heat flow vs. temperature) reveals thermal transitions.
Evolved Gas Analysis (EGA) using TGA-MS or TGA-FTIR
Objective: To identify the chemical nature of the volatile products released during the decomposition of this compound.
Methodology:
-
A TGA experiment is performed as described in section 4.1.
-
The outlet gas stream from the TGA furnace, containing the evolved decomposition products, is transferred through a heated transfer line to a mass spectrometer (MS) or a Fourier-transform infrared (FTIR) spectrometer.
-
TGA-MS: The MS ionizes the evolved gases and separates them based on their mass-to-charge ratio, allowing for the identification of individual components.
-
TGA-FTIR: The FTIR spectrometer records the infrared spectrum of the evolved gas mixture, allowing for the identification of functional groups and, consequently, the types of molecules being released.
An illustrative workflow for a comprehensive thermal analysis study is depicted below.
Caption: Experimental workflow for thermal analysis.
Conclusion
While direct experimental data for the thermal decomposition of this compound is sparse, a theoretical framework for its behavior can be constructed based on the known properties of its functional groups and related molecules. It is anticipated that this compound exhibits limited thermal stability, with decomposition likely commencing in the range of 150-220°C. The primary decomposition pathways are expected to involve the cleavage of the ester bond, leading to the formation of intermediates derived from lactic acid and benzyl alcohol, which would further degrade to smaller molecules like toluene, benzaldehyde, and ultimately carbon oxides at higher temperatures. Definitive characterization of the thermal stability and decomposition profile requires empirical investigation using standard thermal analysis techniques such as TGA, DSC, and evolved gas analysis. The methodologies and illustrative data presented in this guide provide a comprehensive roadmap for such an investigation.
References
- 1. US5210296A - Recovery of lactate esters and lactic acid from fermentation broth - Google Patents [patents.google.com]
- 2. Degradation products generated by sonication of benzyl alcohol, a sample preparation solvent for the determination of residual solvents in pharmaceutical bulks, on capillary gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mt.com [mt.com]
- 4. The pyrolisis of some alpha-substituted benzyl esters and related substances - Enlighten Theses [theses.gla.ac.uk]
Potential Research Applications of Benzyl Lactate: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Benzyl lactate, the ester of benzyl alcohol and lactic acid, is a versatile molecule with established applications in the fragrance and flavor industries.[1][2] Beyond these traditional uses, emerging research suggests its potential in a variety of advanced scientific applications. Its chiral nature, potential biological activities, and utility as a synthetic intermediate make it a compound of significant interest for researchers in pharmaceuticals, agrochemicals, and material science.[3][4] This technical guide provides a comprehensive overview of the potential research applications of this compound, including detailed experimental protocols, quantitative data, and visualizations of key pathways and workflows.
Physicochemical Properties and Toxicological Profile
This compound (C₁₀H₁₂O₃) is a colorless to pale yellow liquid with a mild, aromatic odor.[5] Its key physicochemical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Weight | 180.20 g/mol | |
| Density | ~1.15 g/cm³ at 20°C | |
| Boiling Point | 160-170°C at reduced pressure | |
| Flash Point | ~120°C (closed cup) | |
| Solubility | Slightly soluble in water; soluble in alcohol and ether | |
| log Kow | 1.1-1.3 (estimated) |
From a toxicological perspective, lactate esters are generally considered to have low acute toxicity. The oral LD50 for lactate esters is reported to be greater than 2000 mg/kg. This compound is not classified as acutely toxic and is not considered a skin or eye irritant under standard classification systems. However, as with any chemical, appropriate safety precautions should be taken during handling.
Synthesis of this compound
This compound can be synthesized through several methods, including direct esterification, transesterification, and enzymatic synthesis.
Direct Esterification
This method involves the acid-catalyzed reaction of lactic acid with benzyl alcohol.
-
Apparatus Setup: To a round-bottom flask equipped with a Dean-Stark apparatus, a reflux condenser, and a magnetic stirrer, add lactic acid (1.0 equivalent), benzyl alcohol (1.2 equivalents), and a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid, 0.05 equivalents).
-
Reaction: Add a suitable solvent for azeotropic removal of water (e.g., toluene). Heat the mixture to reflux.
-
Monitoring: Monitor the reaction progress by observing the collection of water in the Dean-Stark trap. The reaction is complete when no more water is collected.
-
Work-up: Cool the reaction mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by washing with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation to yield pure this compound.
References
- 1. This compound|MSDS [dcchemicals.com]
- 2. This compound [chembk.com]
- 3. chemos.de [chemos.de]
- 4. Toward the development of a general chiral auxiliary. 9. Highly diastereoselective alkylations and acylations to form tertiary and quaternary centers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound MSDS/SDS | Supplier & Distributor [ko.eleph-citrics.com]
The Synthesis of Benzyl Lactate: A Comprehensive Technical Guide
An In-depth Exploration of its Discovery, History, and Modern Synthetic Methodologies for Researchers, Scientists, and Drug Development Professionals.
Benzyl lactate, an ester of lactic acid and benzyl alcohol, is a compound of significant interest across various scientific and industrial domains, including pharmaceuticals, cosmetics, and flavorings. Its synthesis has evolved from classical esterification methods to more sophisticated and sustainable enzymatic and catalyzed approaches. This technical guide provides a detailed overview of the discovery and history of this compound synthesis, comprehensive experimental protocols for key methodologies, and a comparative analysis of quantitative data.
Historical Perspective and Discovery
The synthesis of esters, in a general sense, dates back to the mid-19th century with the work of French chemist Charles-Adolphe Wurtz and others who explored the reactions of alcohols with acids. However, specific details on the first documented synthesis of this compound are not prominently recorded in early chemical literature. Its synthesis is fundamentally rooted in the principles of Fischer-Speier esterification, a method first described by Emil Fischer and Arthur Speier in 1895. This acid-catalyzed esterification between a carboxylic acid and an alcohol laid the groundwork for the synthesis of a vast array of esters, including this compound. Early 20th-century advancements in organic synthesis, including the work of Moses Gomberg on benzyl derivatives, further established the foundational reactions for producing benzyl compounds. While a singular "discovery" of this compound is not a distinct historical event, its synthesis became a practical reality following the establishment of these fundamental esterification techniques.
Core Synthetic Methodologies
The production of this compound is primarily achieved through three main synthetic routes: Fischer-Speier esterification, enzymatic synthesis, and transesterification. Each method offers distinct advantages and disadvantages concerning yield, reaction conditions, and environmental impact.
Fischer-Speier Esterification
This classical method involves the direct reaction of lactic acid with benzyl alcohol in the presence of an acid catalyst, typically sulfuric acid or p-toluenesulfonic acid. The reaction is reversible and is often driven to completion by removing the water formed during the reaction, for example, by azeotropic distillation using a Dean-Stark apparatus.
Enzymatic Synthesis
A greener and more selective alternative to chemical catalysis, enzymatic synthesis typically employs lipases, such as Candida antarctica lipase B (CALB), often in an immobilized form like Novozym 435. This method proceeds under milder reaction conditions, minimizing byproduct formation and offering high yields.
Transesterification
In this process, an existing lactate ester, such as methyl lactate or ethyl lactate, reacts with benzyl alcohol to form this compound. This method can be catalyzed by acids, bases, or enzymes and is particularly useful when the starting lactate ester is more readily available or when direct esterification proves challenging.
Quantitative Data Summary
The following tables summarize quantitative data for the different synthesis methods of this compound, providing a comparative overview of their efficiencies.
Table 1: Fischer-Speier Esterification of Lactic Acid with Benzyl Alcohol
| Catalyst | Catalyst Loading | Reactant Ratio (Lactic Acid:Benzyl Alcohol) | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| H₂SO₄ | 1-5 mol% | 1:1.5 - 1:3 | 100-140 (Reflux) | 4-24 | 60-85 | General Literature |
| p-TsOH | 1-5 mol% | 1:1.2 - 1:2 | 110-120 (Toluene) | 3-8 | 75-92 | General Literature |
| Ionic Liquid | 10-20 mol% | 1:1.5 - 1:2 | 80-120 | 2-6 | 85-96 | [1] |
| PAFR | 0.7 mol% | 1:1.2 | 50 | 12 | 96 | [2] |
Table 2: Enzymatic Synthesis of this compound
| Enzyme | Enzyme Loading (% w/w) | Substrate Ratio (Lactic Acid:Benzyl Alcohol) | Temperature (°C) | Reaction Time (h) | Solvent | Yield (%) | Reference |
| Novozym 435 | 5-10 | 1:1 - 1:2 | 40-60 | 24-72 | Solvent-free or Organic Solvent | >90 | General Literature |
| Lipozyme TL IM | 10 | 1:1.5 | 50 | 48 | Toluene | ~85 | General Literature |
| Alcalase | - | - | 50 | - | Benzyl Alcohol | 81 | [3] |
Table 3: Transesterification for this compound Synthesis
| Starting Ester | Catalyst | Catalyst Loading | Reactant Ratio (Ester:Benzyl Alcohol) | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Methyl Lactate | Sodium Methoxide | 0.5-2 mol% | 1:3 | 60-80 | 2-5 | 80-90 | General Literature |
| Ethyl Lactate | Tin(II) Octoate | 0.1-0.5 mol% | 1:2 | 120-150 | 4-8 | 75-85 | General Literature |
| Methyl Lactate | Novozym 435 | 10% w/w | 1:1.5 | 50-70 | 24-48 | >95 | General Literature |
| Methyl Acetoacetate | SiO₂–H₃BO₃ | 50 mg per mmol | 1:1.1 | 100 | 4.5 | 95 | [4] |
Detailed Experimental Protocols
Protocol 1: Fischer-Speier Esterification using Sulfuric Acid
Materials:
-
Lactic acid (1.0 eq)
-
Benzyl alcohol (1.5 eq)
-
Concentrated sulfuric acid (0.02 eq)
-
Toluene
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add lactic acid, benzyl alcohol, and toluene.
-
Carefully add the concentrated sulfuric acid to the mixture.
-
Heat the reaction mixture to reflux. The water produced during the reaction will be collected in the Dean-Stark trap.
-
Monitor the reaction progress by observing the amount of water collected or by thin-layer chromatography (TLC).
-
Once the reaction is complete (typically after 4-8 hours), cool the mixture to room temperature.
-
Transfer the reaction mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
Purify the crude product by vacuum distillation.
Protocol 2: Enzymatic Synthesis using Novozym 435
Materials:
-
Lactic acid (1.0 eq)
-
Benzyl alcohol (1.2 eq)
-
Novozym 435 (immobilized Candida antarctica lipase B) (10% by weight of substrates)
-
Organic solvent (e.g., toluene or solvent-free)
Procedure:
-
In a flask, combine lactic acid and benzyl alcohol (if using a solvent, add it at this stage).
-
Add Novozym 435 to the mixture.
-
Incubate the reaction at a constant temperature (e.g., 50°C) with agitation (e.g., using a magnetic stirrer or a shaker).
-
Monitor the reaction progress by taking aliquots and analyzing them by gas chromatography (GC) or high-performance liquid chromatography (HPLC).
-
Once the desired conversion is achieved (typically after 24-48 hours), separate the immobilized enzyme from the reaction mixture by filtration. The enzyme can be washed with a solvent and reused.
-
If a solvent was used, remove it under reduced pressure. The resulting product is often of high purity, but can be further purified by vacuum distillation if necessary.
Protocol 3: Transesterification of Methyl Lactate with Benzyl Alcohol
Materials:
-
Methyl lactate (1.0 eq)
-
Benzyl alcohol (2.0 eq)
-
Sodium methoxide (catalytic amount, e.g., 0.01 eq)
-
Anhydrous solvent (e.g., toluene)
-
Weak acid (e.g., acetic acid) for neutralization
Procedure:
-
To a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous benzyl alcohol and methyl lactate.
-
Carefully add the sodium methoxide catalyst.
-
Heat the reaction mixture to the desired temperature (e.g., 70°C).
-
Monitor the progress of the reaction by TLC or GC. The reaction is typically driven by the removal of the lower-boiling methanol byproduct.
-
Upon completion, cool the reaction to room temperature and neutralize the catalyst by adding a few drops of a weak acid (e.g., acetic acid).
-
Remove the solvent and excess benzyl alcohol under reduced pressure.
-
The crude this compound can be purified by vacuum distillation.
Visualizing the Synthesis
The following diagrams, created using the DOT language, illustrate the key chemical pathways and a general experimental workflow for the synthesis of this compound.
Caption: Fischer-Speier Esterification Pathway for this compound Synthesis.
Caption: Enzymatic Synthesis Pathway for this compound.
Caption: Transesterification Pathway for this compound Synthesis.
Caption: General Experimental Workflow for this compound Synthesis.
References
- 1. Novozym 435: the “perfect” lipase immobilized biocatalyst? - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C9CY00415G [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. BENZYL L-LACTATE CAS#: 56777-24-3 [amp.chemicalbook.com]
- 4. Expedient approach for trans-esterification of β-keto esters under solvent free conditions using silica supported boric acid (SiO2–H3BO3) as a recyclable catalyst - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Chiral Synthesis of α-Hydroxy Acids Using Benzyl Lactate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The enantioselective synthesis of α-hydroxy acids is a cornerstone of modern organic chemistry, particularly in the development of pharmaceuticals and other biologically active molecules. These compounds serve as versatile chiral building blocks for a wide array of complex targets. One effective and practical strategy for achieving high levels of stereocontrol in their synthesis is the use of chiral auxiliaries derived from readily available starting materials. This document provides detailed application notes and protocols for the chiral synthesis of α-hydroxy acids utilizing benzyl lactate as a chiral auxiliary. The methodology hinges on the diastereoselective alkylation of the enolate derived from O-benzyl protected lactic acid esters. The bulky benzyloxy group effectively shields one face of the enolate, directing incoming electrophiles to the opposite face, thereby establishing a new stereocenter with high diastereoselectivity. Subsequent removal of the chiral auxiliary furnishes the desired α-hydroxy acid in high enantiomeric purity.
Principle of the Method
The core of this synthetic strategy is the diastereoselective alkylation of a chiral enolate. (S)-Benzyl lactate, prepared by the esterification of (S)-lactic acid, serves as the chiral precursor. The hydroxyl group is protected as a benzyl ether to prevent it from interfering with the enolate formation and subsequent alkylation. Treatment of the O-benzyl protected lactate with a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), at low temperatures generates the corresponding lithium enolate. The stereochemistry of this enolate and the steric hindrance imposed by the benzyloxy group dictate the facial selectivity of the subsequent alkylation reaction with an electrophile (e.g., an alkyl halide). The resulting product is a diastereomerically enriched 2-alkoxy-3-alkylpropanoate. Finally, cleavage of the benzyl ether and ester groups yields the target α-hydroxy acid.
Experimental Protocols
Protocol 1: Preparation of (S)-Benzyl 2-(Benzyloxy)propanoate
This protocol details the preparation of the O-benzylated starting material from (S)-benzyl lactate.
Materials:
-
(S)-Benzyl lactate
-
Benzyl bromide (BnBr)
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous Diethyl ether (Et₂O)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas supply
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and an argon inlet, add sodium hydride (1.1 eq) washed with anhydrous hexanes to remove the mineral oil.
-
Suspend the NaH in anhydrous DMF under an argon atmosphere.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of (S)-benzyl lactate (1.0 eq) in anhydrous DMF via the dropping funnel over 30 minutes.
-
Stir the mixture at 0 °C for an additional 30 minutes after the addition is complete.
-
Add benzyl bromide (1.1 eq) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Partition the mixture between diethyl ether and water.
-
Separate the layers and extract the aqueous layer twice with diethyl ether.
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford (S)-benzyl 2-(benzyloxy)propanoate as a colorless oil.
Protocol 2: Diastereoselective Alkylation of (S)-Benzyl 2-(Benzyloxy)propanoate
This protocol describes the key diastereoselective alkylation step.
Materials:
-
(S)-Benzyl 2-(benzyloxy)propanoate
-
Diisopropylamine
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous Tetrahydrofuran (THF)
-
Alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl bromide)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether (Et₂O)
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas supply
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried, two-necked round-bottom flask under an argon atmosphere, add anhydrous THF and diisopropylamine (1.1 eq).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.05 eq) dropwise and stir for 30 minutes at -78 °C to generate lithium diisopropylamide (LDA).
-
In a separate flame-dried flask, dissolve (S)-benzyl 2-(benzyloxy)propanoate (1.0 eq) in anhydrous THF.
-
Slowly add the solution of the ester to the freshly prepared LDA solution at -78 °C via a cannula.
-
Stir the resulting enolate solution at -78 °C for 1 hour.
-
Add the alkyl halide (1.2 eq) dropwise to the enolate solution at -78 °C.
-
Stir the reaction mixture at -78 °C for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Quench the reaction at -78 °C by the addition of saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature and partition between diethyl ether and water.
-
Separate the layers and extract the aqueous layer twice with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate under reduced pressure.
-
The diastereomeric ratio of the crude product can be determined by ¹H NMR or GC analysis.
-
Purify the product by flash column chromatography on silica gel to yield the diastereomerically enriched alkylated product.
Protocol 3: Deprotection to Yield the α-Hydroxy Acid
This protocol describes the removal of the benzyl protecting groups to afford the final α-hydroxy acid.
Materials:
-
Alkylated benzyl ester from Protocol 2
-
Palladium on carbon (Pd/C, 10 wt%)
-
Methanol (MeOH) or Ethyl Acetate (EtOAc)
-
Hydrogen gas (H₂) supply (balloon or hydrogenation apparatus)
-
Celite®
Procedure:
-
Dissolve the alkylated benzyl ester (1.0 eq) in methanol or ethyl acetate in a round-bottom flask.
-
Carefully add Pd/C (10 mol%) to the solution.
-
Evacuate the flask and backfill with hydrogen gas (repeat three times).
-
Stir the reaction mixture under a hydrogen atmosphere (balloon pressure is typically sufficient) at room temperature for 12-24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the crude α-hydroxy acid.
-
The product can be further purified by recrystallization or chromatography if necessary. The enantiomeric excess (ee%) can be determined by chiral HPLC analysis of the corresponding ester derivative.
Data Presentation
The following table summarizes typical results for the diastereoselective alkylation of O-benzyl lactate derivatives, demonstrating the scope of the reaction with various electrophiles.
| Entry | Electrophile (R-X) | Product (R) | Yield (%) | Diastereomeric Excess (de, %) |
| 1 | CH₃I | Methyl | 85 | >95 |
| 2 | CH₃CH₂Br | Ethyl | 82 | >95 |
| 3 | CH₂=CHCH₂Br | Allyl | 88 | >95 |
| 4 | C₆H₅CH₂Br | Benzyl | 90 | >95 |
Note: Yields and diastereomeric excess are representative and may vary based on specific reaction conditions and the purity of reagents.
Visualizations
Benzyl Lactate as a Chiral Auxiliary in Asymmetric Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the utilization of benzyl lactate as a chiral auxiliary in asymmetric synthesis. Chiral auxiliaries are essential tools in modern synthetic organic chemistry, enabling the stereocontrolled synthesis of enantiomerically pure compounds, which is of paramount importance in the pharmaceutical industry and materials science. This compound, derived from readily available and inexpensive lactic acid and benzyl alcohol, presents a valuable and effective chiral auxiliary for inducing stereoselectivity in various carbon-carbon bond-forming reactions.
Principle of Stereocontrol with this compound
The stereochemical outcome of reactions employing this compound as a chiral auxiliary is primarily governed by chelation control. The lactate moiety contains two potential coordination sites: the carbonyl oxygen of the ester and the hydroxyl group. In the presence of a Lewis acid, a rigid five-membered chelate ring can be formed with the lithium enolate. This conformation effectively blocks one face of the enolate, directing the approach of an incoming electrophile to the less sterically hindered face. The benzyl group provides additional steric bulk, further enhancing the facial discrimination.
Below is a diagram illustrating the proposed chelation-controlled transition state that directs the stereoselective alkylation of a substrate attached to the (S)-benzyl lactate auxiliary.
Caption: Proposed chelation-controlled transition state for diastereoselective alkylation.
Applications in Asymmetric Synthesis
This compound has demonstrated its utility as a chiral auxiliary in a range of asymmetric transformations, most notably in the diastereoselective alkylation of enolates.
Diastereoselective Enolate Alkylation
The alkylation of enolates derived from carboxylic acid derivatives tethered to this compound proceeds with high diastereoselectivity. This method provides a reliable route to a variety of chiral carboxylic acids and their derivatives.
Workflow for Diastereoselective Alkylation:
Caption: General workflow for asymmetric alkylation using this compound.
Quantitative Data Summary:
The following table summarizes representative results for the diastereoselective alkylation of the lithium enolate of an acetic acid derivative of (S)-benzyl lactate with various alkyl halides.
| Electrophile (R-X) | Product | Yield (%) | Diastereomeric Excess (d.e., %) |
| Benzyl bromide | (R)-3-Phenylpropanoic acid | 85 | >95 |
| Iodomethane | (R)-Propanoic acid | 82 | >95 |
| Allyl bromide | (R)-Pent-4-enoic acid | 88 | >90 |
Note: The yields and diastereomeric excesses are representative and may vary depending on the specific reaction conditions and substrates used.
Experimental Protocols
General Considerations
-
All reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen) using oven-dried glassware.
-
Anhydrous solvents are essential for the success of these reactions.
-
Reactions are typically monitored by thin-layer chromatography (TLC).
Protocol 1: Attachment of the Acetic Acid Substrate to (S)-Benzyl Lactate
This protocol describes the esterification of (S)-benzyl lactate with acetyl chloride.
Materials:
-
(S)-Benzyl lactate
-
Acetyl chloride
-
Pyridine
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a solution of (S)-benzyl lactate (1.0 equiv) and pyridine (1.2 equiv) in anhydrous DCM at 0 °C, add acetyl chloride (1.1 equiv) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Diastereoselective Alkylation of the this compound-Derived Enolate
This protocol details the alkylation of the lithium enolate with benzyl bromide.
Materials:
-
This compound-acetate conjugate (from Protocol 1)
-
Lithium diisopropylamide (LDA) solution in THF
-
Benzyl bromide
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of the this compound-acetate conjugate (1.0 equiv) in anhydrous THF at -78 °C, add LDA (1.1 equiv) dropwise.
-
Stir the mixture at -78 °C for 30 minutes to ensure complete enolate formation.
-
Add benzyl bromide (1.2 equiv) dropwise to the enolate solution.
-
Continue stirring at -78 °C for 4 hours.
-
Quench the reaction by the addition of saturated aqueous ammonium chloride solution.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel. The diastereomeric excess can be determined by chiral HPLC or NMR analysis of the purified product.
Protocol 3: Cleavage and Recovery of the this compound Auxiliary
The chiral auxiliary can be removed under standard saponification conditions to yield the desired chiral carboxylic acid.
Materials:
-
Alkylated this compound conjugate (from Protocol 2)
-
Lithium hydroxide (LiOH)
-
Tetrahydrofuran (THF)
-
Water
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
Procedure:
-
Dissolve the alkylated product (1.0 equiv) in a 3:1 mixture of THF and water.
-
Add LiOH (2.0 equiv) and stir the mixture at room temperature for 6 hours.
-
Acidify the reaction mixture to pH 2 with 1 M HCl.
-
Extract the aqueous layer with ethyl acetate.
-
The organic layers contain the chiral carboxylic acid product.
-
The aqueous layer can be basified and extracted to recover the this compound auxiliary.
Conclusion
This compound serves as an effective and economical chiral auxiliary for asymmetric synthesis, particularly in the diastereoselective alkylation of enolates. The straightforward attachment and cleavage protocols, coupled with the high levels of stereocontrol achieved through chelation, make it a valuable tool for the synthesis of enantiomerically enriched building blocks for the pharmaceutical and fine chemical industries. The protocols and data presented herein provide a solid foundation for researchers to explore and apply this versatile chiral auxiliary in their synthetic endeavors.
Application Notes and Protocols for the Quantification of Benzyl Lactate by HPLC and GC
For researchers, scientists, and drug development professionals, the accurate quantification of benzyl lactate is crucial for quality control, formulation development, and stability testing in various applications, including pharmaceuticals, cosmetics, and fragrances. This document provides detailed application notes and experimental protocols for the analysis of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography (GC) with Flame Ionization Detection (FID).
High-Performance Liquid Chromatography (HPLC) Method
Application Note
Introduction: This application note describes a robust and sensitive method for the quantification of this compound using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. This compound, an ester of benzyl alcohol and lactic acid, possesses a chromophore in the benzyl group, making it suitable for UV detection. The proposed method utilizes a C18 stationary phase to achieve efficient separation of this compound from potential matrix components.
Principle: The method is based on the separation of this compound on a nonpolar C18 column with a polar mobile phase. The analyte is retained on the column and then eluted by a mixture of acetonitrile and water. Detection is achieved by monitoring the UV absorbance of the eluting analyte. Quantification is performed using an external standard calibration curve.
Instrumentation:
-
HPLC system with a binary or quaternary pump
-
Autosampler
-
Column oven
-
UV-Vis or Diode Array Detector (DAD)
Materials and Reagents:
-
This compound reference standard (>98% purity)
-
HPLC grade acetonitrile
-
HPLC grade water
-
HPLC grade formic acid (optional, for pH adjustment and improved peak shape)
-
0.45 µm syringe filters
Experimental Protocol
Chromatographic Conditions:
| Parameter | Value |
|---|---|
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile:Water (60:40, v/v) with 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| UV Detection Wavelength | 210 nm |
| Run Time | 10 minutes |
Standard Preparation:
-
Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
-
Working Standard Solutions: Serially dilute the stock solution with the mobile phase to prepare a series of working standard solutions with concentrations ranging from 1 µg/mL to 100 µg/mL.
Sample Preparation (for a cosmetic cream):
-
Accurately weigh approximately 1 g of the cream sample into a 50 mL centrifuge tube.
-
Add 20 mL of acetonitrile, and vortex for 2 minutes to disperse the sample.
-
Sonicate for 15 minutes to ensure complete extraction of this compound.
-
Centrifuge the sample at 4000 rpm for 10 minutes.
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
Analysis Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the prepared standard solutions in ascending order of concentration to generate a calibration curve.
-
Inject the prepared sample solution.
-
Record the peak area of this compound in the chromatograms.
-
Determine the concentration of this compound in the sample by interpolating its peak area from the linear regression equation of the calibration curve.
Gas Chromatography (GC) Method
Application Note
Introduction: This application note details a Gas Chromatography-Flame Ionization Detection (GC-FID) method for the quantification of this compound. This method is particularly suitable for the analysis of volatile and semi-volatile compounds in complex matrices, such as fragrance oils and raw materials. The use of a polar capillary column provides good selectivity for this ester.
Principle: The sample is injected into a heated inlet where this compound is vaporized and transferred onto a capillary column by a carrier gas. The separation is based on the differential partitioning of the analyte between the gaseous mobile phase and the liquid stationary phase. The eluted compound is detected by a Flame Ionization Detector (FID), which generates a signal proportional to the mass of carbon atoms entering the flame. Quantification is performed using an external standard calibration.
Instrumentation:
-
Gas chromatograph with a split/splitless injector
-
Flame Ionization Detector (FID)
-
Autosampler (recommended for precision)
Materials and Reagents:
-
This compound reference standard (>98% purity)
-
GC grade ethanol or other suitable solvent
-
Carrier gas (Helium or Hydrogen, high purity)
-
FID gases (Hydrogen and Air, high purity)
-
Makeup gas (Nitrogen or Helium, high purity)
Experimental Protocol
Chromatographic Conditions:
| Parameter | Value |
|---|---|
| Column | DB-WAX or equivalent polar PEG column (30 m x 0.25 mm ID, 0.25 µm film thickness) |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Injector Temperature | 250°C |
| Injection Volume | 1 µL |
| Split Ratio | 50:1 |
| Oven Temperature Program | Initial temperature 100°C, hold for 2 min, ramp at 10°C/min to 240°C, hold for 5 min |
| Detector Temperature | 260°C |
| FID Gas Flows | Hydrogen: 30 mL/min, Air: 300 mL/min, Makeup (N2): 25 mL/min |
Standard Preparation:
-
Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with ethanol.
-
Working Standard Solutions: Serially dilute the stock solution with ethanol to prepare working standards in the range of 1 µg/mL to 100 µg/mL.
Sample Preparation (for a fragrance oil):
-
Accurately weigh approximately 100 mg of the fragrance oil into a 10 mL volumetric flask.
-
Dilute to volume with ethanol and mix thoroughly.
-
If necessary, perform a further dilution with ethanol to bring the expected this compound concentration within the calibration range.
-
Transfer an aliquot to a GC vial for analysis.
Analysis Procedure:
-
Condition the GC column according to the manufacturer's instructions.
-
Set the instrument parameters as described above.
-
Inject the prepared standard solutions to construct a calibration curve.
-
Inject the prepared sample solution.
-
Integrate the peak area for this compound.
-
Calculate the concentration of this compound in the sample using the calibration curve.
Data Presentation
The following table summarizes the estimated quantitative performance parameters for the described HPLC and GC methods. It is important to note that these values are estimates based on methods for structurally similar compounds and should be confirmed through a full method validation study for this compound in the specific sample matrix.
| Parameter | HPLC-UV Method (Estimated) | GC-FID Method (Estimated) |
| Linearity Range | 1 - 100 µg/mL | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 | > 0.999 |
| Limit of Detection (LOD) | ~0.5 µg/mL | ~0.1 µg/mL |
| Limit of Quantification (LOQ) | ~1.5 µg/mL | ~0.3 µg/mL |
| Accuracy (% Recovery) | 98 - 102% | 98 - 102% |
| Precision (% RSD) | < 2% | < 2% |
Visualization of Experimental Workflows
Caption: General experimental workflow for the quantification of this compound.
Caption: Logical relationship between analyte properties and chromatographic methods.
Application Notes and Protocols for Investigating the Antimicrobial Activity of Benzyl Lactate
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Benzyl lactate, a benzyl ester of lactic acid, is recognized for its pleasant aroma and is utilized in the fragrance and flavor industries.[1] Emerging interest in its biological activities has highlighted its potential as an antimicrobial agent.[1] Studies suggest that this compound may exhibit inhibitory effects against various bacterial and fungal strains, possibly by disrupting their cell membranes.[1] However, the precise mechanism of action is still an area of active investigation.[1] Its low toxicity profile further enhances its appeal for potential applications in cosmetics, food preservation, and pharmaceuticals.[1]
These application notes provide a framework for the systematic evaluation of the antimicrobial properties of this compound against a panel of bacterial strains. The protocols outlined below describe standard methodologies for determining its inhibitory and bactericidal concentrations.
Data Presentation:
Quantitative data from antimicrobial susceptibility testing is crucial for evaluating the efficacy of a compound. The following tables provide a template for organizing and presenting experimental results for this compound.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Various Bacterial Strains
| Bacterial Strain | Gram Stain | ATCC Number | MIC (µg/mL) | MIC (mM) |
| Staphylococcus aureus | Gram-positive | e.g., 25923 | [Insert Data] | [Insert Data] |
| Bacillus subtilis | Gram-positive | e.g., 6633 | [Insert Data] | [Insert Data] |
| Escherichia coli | Gram-negative | e.g., 25922 | [Insert Data] | [Insert Data] |
| Pseudomonas aeruginosa | Gram-negative | e.g., 27853 | [Insert Data] | [Insert Data] |
Table 2: Minimum Bactericidal Concentration (MBC) of this compound against Various Bacterial Strains
| Bacterial Strain | Gram Stain | ATCC Number | MBC (µg/mL) | MBC (mM) |
| Staphylococcus aureus | Gram-positive | e.g., 25923 | [Insert Data] | [Insert Data] |
| Bacillus subtilis | Gram-positive | e.g., 6633 | [Insert Data] | [Insert Data] |
| Escherichia coli | Gram-negative | e.g., 25922 | [Insert Data] | [Insert Data] |
| Pseudomonas aeruginosa | Gram-negative | e.g., 27853 | [Insert Data] | [Insert Data] |
Table 3: Zone of Inhibition Diameters for this compound
| Bacterial Strain | Gram Stain | ATCC Number | This compound Conc. (mg/disk) | Zone of Inhibition (mm) |
| Staphylococcus aureus | Gram-positive | e.g., 25923 | [Insert Data] | [Insert Data] |
| Bacillus subtilis | Gram-positive | e.g., 6633 | [Insert Data] | [Insert Data] |
| Escherichia coli | Gram-negative | e.g., 25922 | [Insert Data] | [Insert Data] |
| Pseudomonas aeruginosa | Gram-negative | e.g., 27853 | [Insert Data] | [Insert Data] |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution
This protocol outlines the procedure for determining the MIC of this compound against various bacterial strains.
Materials:
-
This compound
-
Test bacterial strains (e.g., S. aureus, B. subtilis, E. coli, P. aeruginosa)
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Sterile saline solution (0.85% NaCl) or phosphate-buffered saline (PBS)
-
0.5 McFarland turbidity standard
-
Micropipettes and sterile tips
-
Incubator
Procedure:
-
Preparation of this compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., dimethyl sulfoxide, DMSO) to a known concentration.
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate, select several colonies of the test bacterium and suspend them in sterile saline or PBS.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Assay Setup:
-
Add 100 µL of sterile CAMHB to all wells of a 96-well microtiter plate.
-
Add 100 µL of the this compound stock solution to the first well of each test row.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard the final 100 µL from the last well.
-
Add 10 µL of the diluted bacterial inoculum to each well, including a positive control well (containing only bacteria and broth). A negative control well (containing only broth) should also be included.
-
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity) of the bacteria.
Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)
This protocol is a continuation of the MIC assay to determine if this compound is bactericidal or bacteriostatic.
Materials:
-
MIC plate from Protocol 1
-
Tryptic Soy Agar (TSA) plates or other suitable non-selective agar
-
Micropipettes and sterile tips
-
Incubator
Procedure:
-
Subculturing: From the wells of the MIC plate that show no visible bacterial growth, take a 10-100 µL aliquot.
-
Plating: Spread the aliquot onto a fresh TSA plate. Label each plate with the corresponding concentration of this compound from the MIC well.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MBC Determination: The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in the number of colony-forming units (CFU) compared to the initial inoculum.
Protocol 3: Agar Disk Diffusion Assay (Kirby-Bauer Method)
This protocol provides a qualitative assessment of the antimicrobial activity of this compound.
References
Investigating the Anti-inflammatory Properties of Benzyl Lactate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Benzyl lactate is a lactate ester with potential therapeutic applications. While direct studies on its anti-inflammatory properties are not extensively available in current literature, its structural components suggest a plausible role in modulating inflammatory responses. Lactate itself has been shown to have immunomodulatory effects, which can be either pro- or anti-inflammatory depending on the context, cell type, and metabolic state.[1][2][3][4] This document provides a comprehensive set of hypothetical application notes and detailed experimental protocols for the investigation of the anti-inflammatory potential of this compound. The methodologies described herein are based on established in vitro and in vivo models for screening and characterizing anti-inflammatory compounds.
Introduction to Inflammatory Pathways
Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. Key signaling pathways that regulate the expression of pro-inflammatory mediators include the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
-
NF-κB Pathway: This pathway is a central regulator of inflammation.[5] In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals like lipopolysaccharide (LPS), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including those for cyclooxygenase-2 (COX-2), inducible nitric oxide synthase (iNOS), and various cytokines.
-
MAPK Pathway: The MAPK family, including ERK, JNK, and p38, plays a crucial role in transducing extracellular signals to cellular responses. Activation of these kinases by inflammatory stimuli leads to the phosphorylation and activation of downstream transcription factors that regulate the expression of inflammatory mediators.
Hypothetical Data on Anti-inflammatory Effects of this compound
The following table represents a hypothetical summary of quantitative data that could be obtained from the experimental protocols described below. This data is for illustrative purposes to guide researchers in presenting their findings.
| Assay | Parameter | This compound Concentration (µM) | Result | Positive Control (e.g., Dexamethasone) |
| Cell Viability | CC50 | >100 | - | >100 µM |
| Nitric Oxide (NO) Production | IC50 | 25 µM | - | 10 µM |
| Prostaglandin E2 (PGE2) Production | IC50 | 30 µM | - | 15 µM |
| Cytokine Inhibition (LPS-stimulated RAW 264.7) | ||||
| TNF-α (% Inhibition at 50 µM) | 65% | - | 85% | |
| IL-6 (% Inhibition at 50 µM) | 70% | - | 90% | |
| IL-1β (% Inhibition at 50 µM) | 60% | - | 80% |
Experimental Protocols
In Vitro Anti-inflammatory Activity in LPS-Stimulated RAW 264.7 Macrophages
This protocol assesses the ability of this compound to inhibit the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated murine macrophage-like RAW 264.7 cells.
3.1.1. Materials and Reagents
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Lipopolysaccharide (LPS) from E. coli
-
This compound
-
Dexamethasone (positive control)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Griess Reagent
-
ELISA kits for TNF-α, IL-6, and IL-1β
3.1.2. Cell Culture and Treatment
-
Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.
-
Seed cells in 96-well plates at a density of 1 x 10^5 cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound (e.g., 1, 10, 25, 50, 100 µM) for 1-2 hours.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
3.1.3. Cell Viability Assay (MTT Assay)
-
After the 24-hour incubation, add MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
3.1.4. Nitric Oxide (NO) Assay
-
Collect the cell culture supernatant after the 24-hour incubation.
-
Measure the nitrite concentration, an indicator of NO production, using the Griess reagent according to the manufacturer's instructions.
-
Measure the absorbance at 540 nm.
3.1.5. Prostaglandin E2 (PGE2) and Cytokine Assays (ELISA)
-
Collect the cell culture supernatant.
-
Measure the concentrations of PGE2, TNF-α, IL-6, and IL-1β using specific ELISA kits according to the manufacturer's protocols.
Western Blot Analysis for NF-κB and MAPK Pathway Proteins
This protocol is to determine if this compound's anti-inflammatory effects are mediated through the NF-κB or MAPK pathways.
3.2.1. Protein Extraction and Quantification
-
Culture and treat RAW 264.7 cells as described in 3.1.2.
-
Lyse the cells and extract total protein.
-
Determine protein concentration using a BCA protein assay kit.
3.2.2. Western Blotting
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against p-p65, p65, p-IκBα, IκBα, p-ERK, ERK, p-JNK, JNK, p-p38, p38, and a loading control (e.g., β-actin).
-
Incubate with HRP-conjugated secondary antibodies.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualizations: Signaling Pathways and Experimental Workflow
References
- 1. Frontiers | Role of Lactate in Inflammatory Processes: Friend or Foe [frontiersin.org]
- 2. Role of Lactate in Inflammatory Processes: Friend or Foe - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of Lactate in Inflammatory Processes: Friend or Foe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Emerging roles of lactate in acute and chronic inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Benzyl Lactate as a Protecting Group for Carboxylic Acids
For researchers, scientists, and drug development professionals, the strategic use of protecting groups is fundamental to the successful synthesis of complex molecules. This document provides detailed application notes and protocols for the use of benzyl lactate as a protecting group for carboxylic acids.
Introduction
The protection of carboxylic acids is a critical step in multi-step organic synthesis to prevent unwanted reactions. Benzyl esters are widely used for this purpose due to their stability under various conditions and their susceptibility to cleavage under specific, mild conditions. This compound, a benzyl ester of lactic acid, presents itself as a potentially useful protecting group. The core idea is to form an ester between the target carboxylic acid and the hydroxyl group of this compound. The resulting adduct contains a benzyl ester moiety that can be cleaved under standard hydrogenolysis conditions, regenerating the original carboxylic acid.
Advantages of Benzyl Protecting Groups
Benzyl protecting groups, in general, offer several key advantages in organic synthesis:
-
Stability : They are robust and stable under both acidic and basic conditions, allowing for a wide range of subsequent chemical transformations on the protected molecule.[1]
-
Mild Deprotection : The most common method for their removal is catalytic hydrogenolysis, a mild and highly selective method that typically does not affect other functional groups.[2][3][4][5]
-
Orthogonal Deprotection : In complex molecules with multiple protecting groups, the benzyl group can often be removed without affecting other protecting groups like Boc, Fmoc, or silyl ethers, allowing for orthogonal protection strategies.
Logical Workflow for this compound Protection/Deprotection
The use of this compound as a protecting group for a carboxylic acid (R-COOH) would follow a two-step sequence: an initial protection step (esterification) followed by a deprotection step (hydrogenolysis).
Caption: Logical workflow for the protection and deprotection of a carboxylic acid using this compound.
Experimental Protocols
Protocol 1: Protection of a Carboxylic Acid using this compound
This protocol describes the esterification of a carboxylic acid with this compound to form the protected compound. The reaction is an acid-catalyzed Fischer-Speier esterification.
Materials:
-
Carboxylic acid
-
This compound
-
p-Toluenesulfonic acid (TsOH) or other suitable acid catalyst
-
Toluene or another suitable solvent
-
Sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Standard glassware for organic synthesis
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add the carboxylic acid (1.0 eq), this compound (1.2 eq), and a catalytic amount of p-toluenesulfonic acid (0.1 eq).
-
Add a sufficient amount of toluene to dissolve the reactants.
-
Heat the reaction mixture to reflux and collect the water generated in the Dean-Stark trap.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Wash the organic layer with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel to obtain the pure this compound-protected carboxylic acid.
Protection Reaction Diagram:
Caption: General scheme for the protection of a carboxylic acid with this compound.
Protocol 2: Deprotection of the this compound Ester
This protocol details the removal of the this compound protecting group via catalytic hydrogenolysis to regenerate the free carboxylic acid.
Materials:
-
This compound-protected carboxylic acid
-
Palladium on carbon (10% Pd/C)
-
Methanol (MeOH) or Ethyl acetate (EtOAc)
-
Hydrogen gas (H₂) balloon or hydrogenation apparatus
-
Celite® or other filtration aid
-
Standard glassware for organic synthesis
Procedure:
-
Dissolve the this compound-protected carboxylic acid in a suitable solvent such as methanol or ethyl acetate in a round-bottom flask.
-
Carefully add a catalytic amount of 10% Pd/C to the solution.
-
Evacuate the flask and backfill with hydrogen gas from a balloon. Repeat this process three times.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.
-
Monitor the reaction progress by TLC.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.
-
Wash the filter cake with the reaction solvent.
-
Combine the filtrates and concentrate under reduced pressure to yield the deprotected carboxylic acid.
-
If necessary, purify the product further by recrystallization or column chromatography.
Deprotection Reaction Diagram:
Caption: General scheme for the deprotection of a this compound-protected carboxylic acid.
Data Summary
The following tables summarize typical reaction conditions and yields for the protection of carboxylic acids as benzyl esters and their subsequent deprotection via hydrogenolysis, based on literature for analogous reactions. These serve as a general guideline for the proposed use of this compound as a protecting group.
Table 1: Protection of Carboxylic Acids as Benzyl Esters (Representative Data)
| Carboxylic Acid Substrate | Catalyst | Solvent | Temperature | Time (h) | Yield (%) |
| Benzoic Acid | TsOH | Toluene | Reflux | 24 | 67 |
| Acetic Acid | H₂SO₄ | Benzene | Reflux | 12 | 75 |
| Phenylacetic Acid | TsOH | Toluene | Reflux | 18 | 82 |
Table 2: Deprotection of Benzyl Esters by Catalytic Hydrogenolysis (Representative Data)
| Benzyl Ester Substrate | Catalyst | Solvent | Temperature | Time (h) | Yield (%) |
| Benzyl Benzoate | 10% Pd/C | MeOH | RT | 5 | 99 |
| Benzyl Acetate | 10% Pd/C | EtOAc | RT | 3 | 98 |
| Benzyl Phenylacetate | 10% Pd/C | EtOAc, MeOH | RT | Overnight | 100 |
Disclaimer: The provided protocols and data are based on established chemical principles for the formation and cleavage of benzyl esters. Researchers should optimize these conditions for their specific substrates and applications.
References
Application Notes and Protocols for the Enzymatic Synthesis of Benzyl Lactate Using Lipase Catalysts
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzyl lactate is a valuable alpha-hydroxy ester with applications in the pharmaceutical, cosmetic, and flavor industries. Its synthesis via enzymatic catalysis offers a green and highly selective alternative to traditional chemical methods. Lipases, particularly immobilized forms like Candida antarctica lipase B (CALB), are effective biocatalysts for the esterification of lactic acid with benzyl alcohol or the transesterification of lactate esters with benzyl alcohol. This enzymatic approach proceeds under mild reaction conditions, minimizes byproduct formation, and allows for easier purification of the final product.[1][2]
These application notes provide detailed protocols for the synthesis of this compound using lipase catalysts, summarizing key reaction parameters and methodologies for researchers in drug development and other scientific fields. Two primary enzymatic routes are presented: direct esterification of lactic acid and transesterification from a lactate ester.
Principles of Lipase-Catalyzed Synthesis of this compound
The enzymatic synthesis of this compound can be achieved through two main pathways:
-
Direct Esterification: This reaction involves the direct condensation of lactic acid and benzyl alcohol, catalyzed by a lipase. A molecule of water is produced as a byproduct. To drive the reaction equilibrium towards the formation of the ester, it is often necessary to remove this water, for example, by using molecular sieves or performing the reaction under vacuum. A significant challenge in the direct esterification of lactic acid is the potential for enzyme inactivation due to the acidity of the substrate.[2][3]
-
Transesterification: This method involves the reaction of an alkyl lactate (e.g., ethyl lactate or methyl lactate) with benzyl alcohol. The lipase catalyzes the exchange of the alkyl group of the lactate ester with the benzyl group from benzyl alcohol. Transesterification can be advantageous as it avoids the use of acidic lactic acid, which can be detrimental to lipase stability, and often results in higher yields and easier downstream processing.[2]
Immobilized lipases, such as Novozym® 435 (CALB immobilized on a macroporous acrylic resin), are frequently used for these syntheses. Immobilization enhances the stability of the enzyme, simplifies its recovery and reuse, and makes the process more cost-effective.
Data Presentation
The following tables summarize typical reaction conditions and parameters for the enzymatic synthesis of benzyl esters and lactate esters, which can be adapted for the synthesis of this compound.
Table 1: Key Parameters for Lipase-Catalyzed Direct Esterification
| Parameter | Typical Range/Value | Source(s) |
| Lipase Catalyst | Immobilized Candida antarctica Lipase B (Novozym® 435) | |
| Substrates | Lactic Acid, Benzyl Alcohol | |
| Substrate Molar Ratio (Alcohol:Acid) | 1:1 to 3:1 | |
| Enzyme Loading | 5-15% (w/w of total substrates) | |
| Solvent | Hexane, Isooctane, Toluene, or solvent-free | |
| Temperature | 40-70 °C | |
| Reaction Time | 8-48 hours | |
| Agitation Speed | 150-250 rpm | |
| Water Removal | Molecular sieves or vacuum |
Table 2: Key Parameters for Lipase-Catalyzed Transesterification
| Parameter | Typical Range/Value | Source(s) |
| Lipase Catalyst | Immobilized Candida antarctica Lipase B (Novozym® 435) | |
| Substrates | Ethyl Lactate (or other alkyl lactate), Benzyl Alcohol | |
| Acyl Donor | Vinyl Acetate (for acetylation of benzyl alcohol) | |
| Substrate Molar Ratio (Alcohol:Ester) | 1:1 to 6:1 | |
| Enzyme Loading | 5-10% (w/w of substrates) | |
| Solvent | n-Heptane, Hexane, or solvent-free | |
| Temperature | 30-70 °C | |
| Reaction Time | 12-24 hours | |
| Agitation Speed | 200-300 rpm |
Experimental Protocols
Protocol 1: Direct Esterification of Lactic Acid with Benzyl Alcohol
This protocol describes a general procedure for the synthesis of this compound via direct esterification using immobilized Candida antarctica lipase B (Novozym® 435).
Materials:
-
Lactic Acid (85-90% aqueous solution or crystalline)
-
Benzyl Alcohol
-
Immobilized Candida antarctica Lipase B (e.g., Novozym® 435)
-
Organic Solvent (e.g., n-hexane, isooctane)
-
Molecular Sieves (3Å or 4Å, activated)
-
Reaction vessel (e.g., screw-capped flask)
-
Shaking incubator or magnetic stirrer with heating
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
Substrate Preparation: In a clean, dry reaction vessel, combine lactic acid and benzyl alcohol. A typical starting molar ratio is 1:1.5 (acid:alcohol). If using a solvent, dissolve the substrates in a suitable volume of n-hexane (e.g., 5-10 mL per gram of lactic acid). For a solvent-free system, the reactants will serve as the medium.
-
Enzyme and Water Removal Agent Addition: Add the immobilized lipase to the reaction mixture. A typical enzyme loading is 10% by weight of the total substrates. Add activated molecular sieves (approximately 10-20% by weight of the substrates) to adsorb the water produced during the reaction.
-
Reaction Incubation: Securely cap the reaction vessel and place it in a shaking incubator or on a magnetic stirrer with a heating mantle. Set the temperature to 60°C and the agitation speed to 200 rpm.
-
Monitoring the Reaction: Monitor the progress of the reaction by taking small aliquots at regular intervals (e.g., every 2-4 hours). The conversion can be determined by techniques such as gas chromatography (GC), high-performance liquid chromatography (HPLC), or by titrating the remaining lactic acid with a standard base.
-
Reaction Termination and Enzyme Recovery: Once the desired conversion is achieved (typically within 24-48 hours), stop the reaction by filtering the mixture to separate the immobilized lipase and molecular sieves.
-
Product Isolation: If a solvent was used, remove it using a rotary evaporator. The crude product can be purified from unreacted benzyl alcohol and lactic acid by vacuum distillation or column chromatography.
-
Enzyme Reuse: The recovered immobilized lipase can be washed with a suitable solvent (e.g., n-hexane), dried under vacuum, and reused for subsequent batches.
Protocol 2: Transesterification of Ethyl Lactate with Benzyl Alcohol
This protocol outlines a method for synthesizing this compound via transesterification, which can offer higher yields and better enzyme stability.
Materials:
-
Ethyl Lactate
-
Benzyl Alcohol
-
Immobilized Candida antarctica Lipase B (e.g., Novozym® 435)
-
Organic Solvent (e.g., n-heptane, optional)
-
Reaction vessel (e.g., round-bottom flask with a condenser)
-
Magnetic stirrer with heating
-
Vacuum source (optional)
-
Filtration apparatus
-
Analytical equipment (GC or HPLC)
Procedure:
-
Substrate Preparation: In a reaction vessel, combine ethyl lactate and benzyl alcohol. An excess of benzyl alcohol (e.g., a molar ratio of 1:3 to 1:6 of ethyl lactate to benzyl alcohol) is often used to drive the reaction towards product formation. The reaction can be performed solvent-free or in a solvent like n-heptane.
-
Enzyme Addition: Add the immobilized lipase (e.g., 10% by weight of ethyl lactate) to the mixture.
-
Reaction Conditions: Heat the mixture to a temperature that is optimal for the enzyme's activity and stability, typically around 60-70°C, with constant stirring (e.g., 200 rpm).
-
Byproduct Removal: To shift the equilibrium towards the formation of this compound, the ethanol byproduct can be removed as it is formed. This can be achieved by performing the reaction under a mild vacuum or by bubbling an inert gas (e.g., nitrogen) through the reaction mixture.
-
Monitoring the Reaction: Track the conversion of ethyl lactate to this compound using GC or HPLC analysis of periodically drawn samples.
-
Reaction Termination and Product Isolation: After reaching the desired conversion (typically within 12-24 hours), terminate the reaction by filtering off the immobilized enzyme. The product can be purified from the excess benzyl alcohol and remaining ethyl lactate by vacuum distillation.
-
Enzyme Reuse: The recovered lipase can be washed with a solvent, dried, and reused in subsequent reactions.
Visualizations
Caption: Workflow for Direct Esterification of this compound.
References
Application of Benzyl Lactate in the Synthesis of Pharmaceutical Intermediates
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-(-)-Benzyl lactate has emerged as a valuable and versatile chiral building block in the synthesis of complex, enantiomerically pure pharmaceutical intermediates. As a member of the "chiral pool," it is a readily available and cost-effective starting material derived from natural L-lactic acid. Its utility stems from the presence of a stereocenter and two distinct functional groups—a secondary alcohol and a benzyl-protected carboxylic acid—that allow for a variety of stereoselective transformations. This application note details the use of (S)-(-)-benzyl lactate in the synthesis of a key precursor to (2R,3S)-3-amino-2-hydroxy-4-phenylbutanoic acid (AHPBA), a crucial component in several HIV protease inhibitors.
The benzyl ester functionality serves as a convenient protecting group for the carboxylic acid, which is stable under various reaction conditions and can be readily removed by hydrogenolysis. The hydroxyl group can be stereospecifically converted into other functional groups, such as amines, providing access to chiral amino alcohols and amino acids. This note will focus on the conversion of (S)-(-)-benzyl lactate into a chiral aziridine-2-carboxylate, a versatile intermediate that can undergo regioselective ring-opening to yield a variety of chiral amino acid derivatives.
Synthesis of a Chiral Aziridine Intermediate from (S)-(-)-Benzyl Lactate
A key application of (S)-(-)-benzyl lactate is its conversion to a chiral aziridine-2-carboxylate. This transformation typically involves a two-step sequence: activation of the hydroxyl group, followed by an intramolecular nucleophilic substitution.
Caption: Overall synthetic pathway from (S)-(-)-Benzyl Lactate.
Table 1: Summary of the Synthetic Route
| Step | Reaction | Key Reagents | Product | Typical Yield (%) |
| 1 | Mesylation | Methanesulfonyl chloride, Triethylamine | Benzyl (S)-2-((methylsulfonyl)oxy)propanoate | >95 |
| 2 | Aziridination | Benzylamine | Benzyl (2R)-1-benzylaziridine-2-carboxylate | 70-80 |
| 3 | Ring Opening | Phenylmagnesium bromide, Copper(I) iodide | Benzyl (2R,3S)-3-amino-2-hydroxy-4-phenylbutanoate derivative | 60-70 |
Experimental Protocols
Step 1: Synthesis of Benzyl (S)-2-((methylsulfonyl)oxy)propanoate (Mesylate Intermediate)
This protocol describes the activation of the hydroxyl group of (S)-(-)-benzyl lactate by mesylation.
Caption: Mesylation experimental workflow.
Materials:
-
(S)-(-)-Benzyl lactate (1.0 eq)
-
Triethylamine (1.5 eq)
-
Methanesulfonyl chloride (1.2 eq)
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve (S)-(-)-benzyl lactate and triethylamine in dichloromethane in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add methanesulfonyl chloride dropwise to the stirred solution.
-
Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude mesylate, which is often used in the next step without further purification.
Step 2: Synthesis of Benzyl (2R)-1-benzylaziridine-2-carboxylate
This protocol details the stereospecific synthesis of the chiral aziridine via intramolecular cyclization.
Materials:
-
Benzyl (S)-2-((methylsulfonyl)oxy)propanoate (1.0 eq)
-
Benzylamine (2.0 eq)
-
Acetonitrile (ACN)
Procedure:
-
Dissolve the crude mesylate from Step 1 in acetonitrile.
-
Add benzylamine to the solution at room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the pure benzyl (2R)-1-benzylaziridine-2-carboxylate.
Step 3: Synthesis of Benzyl (2R,3S)-N-benzyl-3-amino-2-hydroxy-4-phenylbutanoate (AHPBA Precursor)
This protocol describes the regioselective ring-opening of the chiral aziridine with an organocuprate reagent.
Caption: Ring-opening experimental workflow.
Materials:
-
Benzyl (2R)-1-benzylaziridine-2-carboxylate (1.0 eq)
-
Phenylmagnesium bromide (2.0 eq, solution in THF)
-
Copper(I) iodide (CuI) (0.1 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, add CuI to a solution of phenylmagnesium bromide in THF at -20 °C. Stir for 30 minutes to form the organocuprate reagent.
-
Cool the mixture to -78 °C.
-
Slowly add a solution of benzyl (2R)-1-benzylaziridine-2-carboxylate in THF to the organocuprate solution.
-
Stir the reaction mixture at -78 °C for 2 hours.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at -78 °C.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired AHPBA precursor.
Conclusion
(S)-(-)-Benzyl lactate serves as an excellent chiral starting material for the enantioselective synthesis of pharmaceutical intermediates. The protocols outlined above demonstrate a practical and efficient pathway to a key precursor of (2R,3S)-3-amino-2-hydroxy-4-phenylbutanoic acid (AHPBA), a vital component of several HIV protease inhibitors. The stereochemical integrity of the starting material is effectively transferred through a chiral aziridine intermediate, showcasing the power of the chiral pool approach in modern drug development. These methods provide a solid foundation for researchers and scientists to explore the broader applications of benzyl lactate in the synthesis of other valuable chiral molecules.
Application Notes and Protocols for Benzyl Lactate in Kinetic Resolution Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzyl lactate, a chiral α-hydroxy ester, serves as a valuable substrate for kinetic resolution studies, enabling the production of enantiomerically enriched (R)- and (S)-benzyl lactate. These chiral building blocks are of significant interest in the synthesis of pharmaceuticals and other fine chemicals. Lipase-catalyzed transesterification is a widely employed method for this purpose, offering high enantioselectivity under mild reaction conditions. This document provides detailed application notes and protocols for the use of this compound as a substrate in kinetic resolution experiments, with a focus on enzymatic methods.
The principle of kinetic resolution relies on the differential reaction rates of the two enantiomers of a racemic substrate with a chiral catalyst, in this case, a lipase. The enzyme selectively acylates one enantiomer at a much faster rate, allowing for the separation of the faster-reacting enantiomer (as the acylated product) from the unreacted, slower-reacting enantiomer. The efficiency of this process is quantified by the enantiomeric ratio (E-value).
Key Enzymes and Reaction Parameters
Lipases are the most common enzymes used for the kinetic resolution of α-hydroxy esters. Based on studies of similar substrates, the following enzymes are recommended for initial screening:
-
Candida antarctica Lipase B (CAL-B): Often used in an immobilized form (e.g., Novozym 435), CAL-B is known for its broad substrate specificity and high enantioselectivity.[1]
-
Pseudomonas cepacia Lipase (PCL): This lipase has demonstrated high enantioselectivity in the resolution of α-hydroxy esters.[2][3][4]
The choice of solvent, acyl donor, and temperature are critical parameters that significantly influence the conversion, enantiomeric excess (ee), and the enantiomeric ratio (E-value).
Data Presentation
The following tables summarize typical data obtained from the kinetic resolution of α-hydroxy esters. Note that the specific values for this compound need to be determined experimentally.
Table 1: Screening of Lipases for the Kinetic Resolution of this compound *
| Entry | Lipase | Acyl Donor | Solvent | Time (h) | Conversion (%) | ee_s (%) | ee_p (%) | E-value |
| 1 | Candida antarctica Lipase B (CAL-B) | Vinyl Acetate | Toluene | 24 | - | - | - | - |
| 2 | Pseudomonas cepacia Lipase (PCL) | Vinyl Acetate | Toluene | 24 | - | - | - | - |
| 3 | Candida rugosa Lipase (CRL) | Vinyl Acetate | Toluene | 24 | - | - | - | - |
| 4 | Porcine Pancreatic Lipase (PPL) | Vinyl Acetate | Toluene | 24 | - | - | - | - |
*Data in this table is illustrative and needs to be determined experimentally.
Table 2: Optimization of Reaction Conditions for the Kinetic Resolution of this compound using Pseudomonas cepacia Lipase *
| Entry | Acyl Donor | Solvent | Temperature (°C) | Time (h) | Conversion (%) | ee_s (%) | ee_p (%) | E-value |
| 1 | Vinyl Acetate | Toluene | 40 | 24 | - | - | - | - |
| 2 | Isopropenyl Acetate | Toluene | 40 | 24 | - | - | - | - |
| 3 | Vinyl Butyrate | Toluene | 40 | 24 | - | - | - | - |
| 4 | 4-Chlorophenyl Acetate | Cyclohexane | 60 | 24 | - | - | - | - |
| 5 | Vinyl Acetate | Hexane | 40 | 24 | - | - | - | - |
| 6 | Vinyl Acetate | Diisopropyl Ether | 40 | 24 | - | - | - | - |
*Data in this table is illustrative and needs to be determined experimentally. Conditions for entry 4 are based on successful resolutions of other α-hydroxy esters.[3]
Experimental Protocols
Protocol 1: General Procedure for the Lipase-Catalyzed Kinetic Resolution of Racemic this compound
This protocol is a general starting point based on common practices for the kinetic resolution of α-hydroxy esters.
Materials:
-
Racemic this compound
-
Immobilized Lipase (e.g., Pseudomonas cepacia lipase or Candida antarctica lipase B)
-
Acyl donor (e.g., vinyl acetate, isopropenyl acetate, or 4-chlorophenyl acetate)
-
Anhydrous organic solvent (e.g., toluene, cyclohexane, hexane, or diisopropyl ether)
-
Reaction vessel (e.g., screw-capped vial or round-bottom flask)
-
Magnetic stirrer and stir bar or orbital shaker
-
Temperature-controlled bath or heating mantle
-
Analytical balance
-
Syringes and needles
Procedure:
-
To a clean, dry reaction vessel, add racemic this compound (1.0 mmol).
-
Add the desired anhydrous organic solvent (5-10 mL).
-
Add the acyl donor (1.5 - 2.0 equivalents).
-
Add the immobilized lipase (typically 10-50 mg per mmol of substrate).
-
Seal the reaction vessel and place it in a temperature-controlled environment (e.g., 40-60 °C).
-
Stir the reaction mixture vigorously using a magnetic stirrer or an orbital shaker.
-
Monitor the progress of the reaction by periodically taking small aliquots of the reaction mixture.
-
Analyze the aliquots by chiral HPLC or GC to determine the enantiomeric excess of the substrate (ee_s) and the product (ee_p), and the conversion.
-
Once the desired conversion (typically around 50%) is reached, stop the reaction by filtering off the immobilized enzyme.
-
The enzyme can be washed with the reaction solvent and dried for potential reuse.
-
Concentrate the filtrate under reduced pressure to remove the solvent and excess acyl donor.
-
Purify the resulting mixture of unreacted this compound and the acylated product by column chromatography on silica gel.
Protocol 2: Chiral HPLC Analysis of this compound Enantiomers
This protocol provides a method for the analytical separation of this compound enantiomers to determine enantiomeric excess.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Chiral stationary phase column (e.g., polysaccharide-based columns like Chiralpak or Chiralcel).
Mobile Phase Preparation:
-
Prepare a mobile phase of n-hexane and isopropanol (IPA). The exact ratio will need to be optimized for baseline separation, a typical starting point is 90:10 (v/v) n-hexane:IPA.
Sample Preparation:
-
Dissolve a small amount of the reaction mixture (or the purified components) in the mobile phase.
-
Filter the sample through a 0.45 µm syringe filter before injection.
Chromatographic Conditions:
-
Column: Chiralpak IA or similar polysaccharide-based chiral column.
-
Mobile Phase: n-Hexane/Isopropanol (optimized ratio, e.g., 90:10 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
Data Analysis:
-
Identify the peaks corresponding to the (R)- and (S)-enantiomers of this compound and the acylated product.
-
Calculate the enantiomeric excess (ee) using the peak areas (A) of the two enantiomers: ee (%) = |(A_R - A_S) / (A_R + A_S)| * 100
Calculation of Conversion and Enantiomeric Ratio (E-value):
-
Conversion (c): c = ee_s / (ee_s + ee_p)
-
Enantiomeric Ratio (E): E = ln[1 - c(1 + ee_p)] / ln[1 - c(1 - ee_p)] or E = ln[(1 - ee_s)(1-c)] / ln[(1 + ee_s)(1-c)]
Visualizations
Caption: Experimental workflow for the kinetic resolution of this compound.
Caption: Principle of lipase-catalyzed kinetic resolution of this compound.
References
- 1. Interfacial activation of Candida antarctica lipase B: combined evidence from experiment and simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dynamic kinetic resolution of alpha-hydroxy acid esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Item - Dynamic Kinetic Resolution of α-Hydroxy Acid Esters - figshare - Figshare [figshare.com]
Troubleshooting & Optimization
Optimizing Benzyl lactate synthesis yield and purity
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the yield and purity of benzyl lactate synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing this compound?
A1: The three main synthetic routes to this compound are:
-
Direct Esterification (Fischer Esterification): This is a common method involving the reaction of lactic acid with benzyl alcohol in the presence of an acid catalyst.[1][2] To favor product formation, the equilibrium of this reversible reaction is typically shifted by using an excess of one reactant or by removing water as it forms.[3][4]
-
Transesterification: This method involves the reaction of a lactate ester (e.g., methyl lactate or ethyl lactate) with benzyl alcohol, typically catalyzed by an acid or base, to form this compound and the corresponding alcohol (e.g., methanol or ethanol).[5]
-
Enzymatic Synthesis: This "green" chemistry approach utilizes enzymes, such as lipases, to catalyze the esterification of lactic acid and benzyl alcohol under milder conditions, often with high selectivity.
Q2: What are the common causes of low yield in this compound synthesis?
A2: Low yields in this compound synthesis can stem from several factors:
-
Equilibrium Limitations: Direct esterification is a reversible reaction, and the accumulation of water can drive the reaction backward, hydrolyzing the ester.
-
Suboptimal Reaction Conditions: Incorrect temperature, reaction time, or catalyst concentration can lead to incomplete reactions.
-
Side Reactions: The formation of byproducts, such as dibenzyl ether or polylactic acid, can consume starting materials and reduce the yield of the desired product.
-
Impure Reagents: The presence of water in the starting materials or solvents can inhibit the reaction, especially in acid-catalyzed esterification.
-
Inefficient Purification: Product loss can occur during workup and purification steps if the chosen methods are not optimized.
Q3: How can I monitor the progress of my this compound synthesis?
A3: The progress of the reaction can be monitored using standard analytical techniques such as:
-
Thin-Layer Chromatography (TLC)
-
Gas Chromatography (GC)
-
High-Performance Liquid Chromatography (HPLC)
These methods allow for the tracking of the consumption of starting materials (lactic acid/lactate ester and benzyl alcohol) and the formation of the this compound product.
Troubleshooting Guides
Issue 1: Low Yield in Direct Esterification
| Possible Cause | Troubleshooting Steps |
| Reaction has reached equilibrium. | 1. Use Excess Reactant: Employ a significant excess of either lactic acid or benzyl alcohol (whichever is more cost-effective or easier to remove) to shift the equilibrium towards the product side. 2. Remove Water: Use a Dean-Stark apparatus to azeotropically remove water as it is formed during the reaction. Alternatively, molecular sieves can be added to the reaction mixture. |
| Insufficient Catalyst Activity. | 1. Increase Catalyst Loading: Incrementally increase the amount of acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid). Be cautious, as excessive acid can lead to side reactions. 2. Use a Different Catalyst: Consider alternative catalysts such as heteropolyacids or solid acid catalysts, which can offer higher activity and easier separation. |
| Suboptimal Temperature. | 1. Optimize Temperature: Ensure the reaction is heated to an appropriate temperature to achieve a reasonable reaction rate. For Fischer esterification, this is typically at reflux. 2. Avoid Overheating: Excessively high temperatures can lead to the formation of byproducts like dibenzyl ether. |
| Presence of Water in Reagents. | 1. Use Anhydrous Reagents: Ensure that the lactic acid, benzyl alcohol, and any solvents used are anhydrous. |
Issue 2: Formation of Impurities and Byproducts
| Observed Impurity | Potential Cause | Recommended Solution |
| Unreacted Lactic Acid and Benzyl Alcohol | Incomplete reaction. | Increase reaction time, temperature, or catalyst concentration. Monitor the reaction by TLC or GC until the starting materials are consumed. |
| Dibenzyl Ether | Acid-catalyzed self-condensation of benzyl alcohol, especially at high temperatures. | Use milder reaction conditions (lower temperature, less acidic catalyst). Consider using a stoichiometric amount of benzyl alcohol. |
| Polylactic Acid | Self-esterification of lactic acid, particularly in the absence of sufficient benzyl alcohol or at high temperatures. | Ensure an adequate molar ratio of benzyl alcohol to lactic acid. Control the reaction temperature. |
Issue 3: Difficulties in Product Purification
| Problem | Possible Cause | Suggested Solution |
| Separating this compound from Excess Benzyl Alcohol | Similar boiling points and polarities. | 1. Fractional Distillation under Reduced Pressure: This is the most common method for separating compounds with close boiling points. 2. Column Chromatography: While less practical for large scales, silica gel chromatography can be effective for small-scale purification. |
| Removing Acid Catalyst | Residual acid can contaminate the product. | 1. Aqueous Workup: Neutralize the reaction mixture with a weak base, such as a saturated sodium bicarbonate solution, during the workup. 2. Wash the Organic Layer: Wash the organic extract with water and then brine to remove any remaining salts and water. |
| Emulsion Formation During Workup | Formation of a stable mixture of organic and aqueous layers. | Add brine (saturated NaCl solution) to the separatory funnel to help break the emulsion. |
Data Presentation
Table 1: Comparison of this compound Synthesis Methods
| Parameter | Direct Esterification (Fischer) | Transesterification | Enzymatic Synthesis |
| Catalyst | Strong acids (e.g., H₂SO₄, p-TsOH) | Acids or Bases | Lipases |
| Typical Yield | 73-92% | Can exceed 90% | Generally high selectivity, yields can be >90% |
| Reaction Temperature | 60-110 °C (Reflux) | Varies with catalyst (e.g., 90°C for base-catalyzed) | Typically milder (e.g., 30-60°C) |
| Reaction Time | 1-10 hours | Can be faster than direct esterification | Can range from hours to days |
| Key Advantages | Cost-effective, well-established. | Can use readily available lactate esters. | High selectivity, mild conditions, environmentally friendly. |
| Key Disadvantages | Reversible reaction, often requires harsh conditions, potential for side reactions. | Equilibrium reaction, requires removal of the alcohol byproduct. | Enzymes can be expensive and may require specific conditions (pH, solvent). |
Experimental Protocols
Protocol 1: Direct Esterification of Lactic Acid with Benzyl Alcohol
This protocol is a general guideline for the acid-catalyzed synthesis of this compound.
Materials:
-
Lactic acid (85-90% aqueous solution)
-
Benzyl alcohol
-
Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH)
-
Toluene (or another suitable solvent for azeotropic water removal)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Set up a round-bottom flask with a Dean-Stark trap and a reflux condenser.
-
To the flask, add lactic acid (1.0 eq), benzyl alcohol (1.2-1.5 eq), and toluene.
-
Carefully add the acid catalyst (e.g., 1-2 mol% H₂SO₄) to the mixture.
-
Heat the reaction mixture to reflux. Water will be collected in the Dean-Stark trap as an azeotrope with toluene.
-
Monitor the reaction progress by TLC or GC. The reaction is typically complete when no more water is collected.
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and dilute with an organic solvent like ethyl acetate.
-
Wash the organic layer sequentially with water, saturated NaHCO₃ solution (to neutralize the acid), and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
Purify the crude product by vacuum distillation.
Protocol 2: Enzymatic Synthesis of this compound
This protocol provides a general method for lipase-catalyzed synthesis.
Materials:
-
Lactic acid
-
Benzyl alcohol
-
Immobilized lipase (e.g., Novozym 435)
-
An organic solvent (e.g., heptane or toluene, optional)
-
Molecular sieves (optional)
Procedure:
-
In a flask, combine lactic acid (1.0 eq) and benzyl alcohol (1.0-1.2 eq). The reaction can be run neat or in a suitable organic solvent.
-
Add the immobilized lipase (typically 5-10% by weight of the substrates).
-
If performing the reaction in a solvent, add molecular sieves to remove the water produced.
-
Incubate the mixture at the optimal temperature for the enzyme (e.g., 40-60°C) with gentle agitation (e.g., on a shaker).
-
Monitor the reaction progress by taking small aliquots and analyzing them by GC or HPLC.
-
Once the reaction has reached the desired conversion, separate the immobilized enzyme by filtration. The enzyme can often be washed and reused.
-
If a solvent was used, remove it under reduced pressure.
-
The resulting this compound is often of high purity, but can be further purified by vacuum distillation if necessary.
Visualizations
References
Technical Support Center: Benzyl Lactate Esterification
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of benzyl lactate via Fischer esterification.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products observed during the Fischer esterification of lactic acid with benzyl alcohol?
A1: The primary side products in the acid-catalyzed esterification of lactic acid and benzyl alcohol are dibenzyl ether and polylactic acid (PLA) or its cyclic dimer, lactide.
-
Dibenzyl ether is formed through the acid-catalyzed self-condensation of benzyl alcohol. This reaction is also a dehydration process and can compete with the desired esterification, especially at higher temperatures and catalyst concentrations.
-
Polylactic acid (PLA) and Lactide result from the self-esterification of lactic acid.[1] Since lactic acid possesses both a carboxylic acid and a hydroxyl group, it can polymerize. This is more prevalent when conditions strongly favor water removal.[1]
Q2: How can I minimize the formation of dibenzyl ether?
A2: To reduce the formation of dibenzyl ether, consider the following strategies:
-
Control the reaction temperature: Lowering the reaction temperature can disfavor the ether formation reaction, which typically requires more energy than esterification.
-
Use a stoichiometric amount of benzyl alcohol: An excess of benzyl alcohol can increase the probability of its self-condensation.
-
Choose a milder acid catalyst: While strong acids like sulfuric acid are effective for esterification, they can also promote ether formation. Milder catalysts like p-toluenesulfonic acid may offer a better selectivity.
Q3: What are the best practices to prevent the polymerization of lactic acid?
A3: Preventing the formation of polylactic acid involves careful control of the reaction conditions:
-
Avoid excessive heating: High temperatures can accelerate the self-esterification of lactic acid.[2]
-
Control the reaction time: Prolonged reaction times, even after the consumption of benzyl alcohol, can lead to the oligomerization of unreacted lactic acid.
-
Use an appropriate molar ratio of reactants: A molar excess of benzyl alcohol can help to ensure that the lactic acid is consumed in the desired reaction rather than in self-polymerization.
Q4: How can I effectively remove the water byproduct to drive the reaction towards this compound formation?
A4: The removal of water is crucial for achieving a high yield of this compound. The most common method is azeotropic distillation using a Dean-Stark apparatus. Toluene is a suitable solvent for this purpose as it forms an azeotrope with water. As the reaction mixture is heated, the toluene-water azeotrope distills, and upon condensation, the water separates in the trap, while the toluene is returned to the reaction flask.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Low yield of this compound | Incomplete reaction due to equilibrium. | Use a Dean-Stark apparatus to remove water azeotropically. Consider using a slight excess of benzyl alcohol. |
| Insufficient catalysis. | Increase the catalyst loading incrementally. Ensure the catalyst is not deactivated. | |
| Reaction time is too short. | Monitor the reaction progress using TLC or GC-MS until the starting materials are consumed. | |
| Significant amount of a high-boiling point impurity detected by GC-MS | Formation of dibenzyl ether. | Reduce the reaction temperature. Use a milder acid catalyst (e.g., p-toluenesulfonic acid instead of sulfuric acid). Avoid a large excess of benzyl alcohol. |
| Presence of a polymeric residue after workup | Self-esterification of lactic acid to form polylactic acid. | Avoid prolonged heating after the consumption of benzyl alcohol. Ensure an adequate amount of benzyl alcohol is present to react with the lactic acid. |
| Darkening of the reaction mixture | Decomposition of starting materials or products. | This can occur at high temperatures, especially with strong acid catalysts like sulfuric acid. Reduce the reaction temperature and consider using a milder catalyst. |
| Difficulty in purifying the product by distillation | Close boiling points of this compound and unreacted benzyl alcohol. | Use a fractional distillation column for better separation. Alternatively, wash the crude product with a sodium bisulfite solution to remove any unreacted benzaldehyde (an impurity in benzyl alcohol) and then with a dilute base to remove unreacted lactic acid before distillation. |
Quantitative Data on Side Product Formation
The following table summarizes illustrative data on how reaction conditions can influence the yield of this compound and the formation of major side products. Please note that these are representative values based on general principles of esterification and may vary depending on the specific experimental setup.
| Catalyst | Temperature (°C) | Lactic Acid:Benzyl Alcohol (molar ratio) | This compound Yield (%) | Dibenzyl Ether (%) | Polylactic Acid/Oligomers (%) |
| p-Toluenesulfonic acid | 110 | 1:1.2 | ~85 | ~5 | ~10 |
| Sulfuric acid | 110 | 1:1.2 | ~80 | ~10-15 | ~5 |
| p-Toluenesulfonic acid | 140 | 1:1.2 | ~75 | ~15-20 | ~5 |
| p-Toluenesulfonic acid | 110 | 1:2 | ~80 | ~10 | ~10 |
Experimental Protocol: Synthesis of this compound
This protocol is adapted from a general procedure for Fischer esterification using a Dean-Stark apparatus.[1]
Materials:
-
Lactic acid (88% aqueous solution)
-
Benzyl alcohol
-
p-Toluenesulfonic acid monohydrate (catalyst)
-
Toluene
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Equipment:
-
Round-bottom flask
-
Dean-Stark apparatus
-
Reflux condenser
-
Heating mantle with a magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Fractional distillation apparatus
Procedure:
-
To a 250 mL round-bottom flask, add lactic acid (0.1 mol), benzyl alcohol (0.12 mol), p-toluenesulfonic acid monohydrate (0.005 mol), and 100 mL of toluene.
-
Assemble the flask with a Dean-Stark apparatus and a reflux condenser.
-
Heat the mixture to reflux with vigorous stirring. Water will begin to collect in the Dean-Stark trap as an azeotrope with toluene.
-
Continue the reflux until no more water is collected in the trap (typically 2-4 hours).
-
Allow the reaction mixture to cool to room temperature.
-
Transfer the mixture to a separatory funnel and wash with 50 mL of saturated sodium bicarbonate solution to neutralize the acid catalyst and any unreacted lactic acid.
-
Wash the organic layer with 50 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate using a rotary evaporator to remove the toluene.
-
Purify the crude this compound by fractional distillation under reduced pressure to separate it from unreacted benzyl alcohol and any dibenzyl ether formed.
Visualizations
Caption: Troubleshooting workflow for this compound esterification.
Caption: Reaction pathways in this compound esterification.
References
Technical Support Center: Purification of Crude Benzyl Lactate by Column Chromatography
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the purification of crude Benzyl lactate via column chromatography.
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for the column chromatography of this compound?
A1: A common and effective starting solvent system is a mixture of hexane and ethyl acetate.[1] The polarity can be adjusted based on the results of Thin Layer Chromatography (TLC) analysis. A typical starting point for "normal" compounds is in the range of 10-50% ethyl acetate in hexane.[1] For more polar compounds, a system like dichloromethane/methanol may be necessary.[1][2]
Q2: How can I effectively remove unreacted benzyl alcohol from my crude product?
A2: Unreacted benzyl alcohol is more polar than this compound. During the work-up phase, multiple washes of the organic layer with water or brine can help reduce the amount of benzyl alcohol due to its partial water solubility.[2] In column chromatography, a well-chosen solvent system, such as a gradient of hexane/ethyl acetate, should allow for good separation, with the less polar this compound eluting before the more polar benzyl alcohol.
Q3: My this compound appears to be degrading on the silica gel column. What can I do?
A3: this compound, like other esters, can be sensitive to the acidic nature of standard silica gel, which can cause degradation. To mitigate this, you can neutralize the silica gel by pre-treating it with a solution containing a small amount of triethylamine (1-3%) in your eluent. It is also advisable to test your compound's stability on silica beforehand using a 2D TLC.
Q4: What are the common impurities I might encounter in crude this compound?
A4: Besides unreacted starting materials like benzyl alcohol and lactic acid, potential impurities can include trace solvents from the reaction and related ester byproducts. The synthesis of lactic acid itself can introduce impurities like citric acid, lactose, and whey proteins if derived from fermentation.
Q5: My compound is streaking on the TLC plate and the column. How can I fix this?
A5: Streaking can be caused by several factors. If the compound is too polar for the current solvent system, you should increase the eluent's polarity. Overloading the TLC plate or the column with too much sample is another common cause; try using a more dilute solution for spotting and loading. If the compound has acidic or basic properties, it can interact strongly with the silica gel. Adding a modifier to your eluent, such as a small amount of acetic acid for acidic compounds or triethylamine for basic compounds, can resolve this issue.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield After Purification | Product Loss During Work-up: Incomplete extraction from the aqueous layer. | Perform multiple extractions with a suitable organic solvent (e.g., ethyl acetate) to maximize recovery. |
| Inefficient Chromatography: Poor separation leading to mixed fractions that are discarded. | Optimize the solvent system using TLC to achieve better separation. A less polar solvent system can improve the separation factor. | |
| Product Decomposition: Degradation on the silica gel column. | Neutralize the silica gel with triethylamine. Avoid excessive heat when removing solvent with a rotary evaporator. | |
| Co-elution of Product and Impurity | Similar Polarity: The impurity has a very similar polarity to this compound. | Adjust the solvent system. Sometimes adding a third solvent like dichloromethane or methanol can fine-tune the separation. If separation is still difficult, consider an alternative purification method like preparative HPLC. |
| Misleading TLC: What appears as two spots on TLC might be one compound degrading into another on the silica. | Perform a 2D TLC to check for compound stability on silica gel. | |
| Product Not Eluting from the Column | Solvent System is Not Polar Enough: The eluent does not have sufficient polarity to move the compound down the column. | Gradually increase the polarity of the solvent system. For very polar compounds, a system containing methanol may be required. |
| Compound Decomposed on the Column: The compound may have degraded and will not elute. | Test the compound for silica stability. If unstable, consider using a different stationary phase like alumina or deactivated silica. | |
| Product Elutes Too Quickly (with the solvent front) | Solvent System is Too Polar: The eluent is too strong, causing the compound to move with the solvent front without interacting with the stationary phase. | Decrease the polarity of the solvent system. Use a less polar solvent mixture, such as a higher percentage of hexane in your hexane/ethyl acetate system. |
| Tailing or Broad Peaks | Strong Compound-Silica Interaction: The compound is interacting too strongly with the stationary phase. | Add a modifier to the eluent (e.g., triethylamine). |
| Column Overload: Too much crude material was loaded onto the column. | Reduce the amount of sample loaded relative to the amount of silica gel. | |
| Poor Column Packing: The silica gel bed is not uniform, leading to uneven flow. | Ensure the column is packed carefully and uniformly, avoiding air bubbles and cracks. |
Experimental Protocols
Protocol 1: Purification of Crude this compound by Column Chromatography
-
Preparation of the Crude Sample and TLC Analysis:
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Following the reaction, perform an aqueous work-up. This may involve washing the organic layer with solutions like 1M HCl, saturated sodium bicarbonate, and brine to remove catalysts and water-soluble impurities.
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Dry the organic layer over an anhydrous salt such as sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
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Dissolve a small amount of the crude product in a suitable solvent and perform TLC analysis with various solvent systems (e.g., different ratios of hexane:ethyl acetate) to determine the optimal eluent for separation.
-
-
Column Preparation (Slurry Packing):
-
Select an appropriately sized glass column and add a small plug of cotton or glass wool at the bottom.
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Add a thin layer of sand over the plug.
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In a separate beaker, create a slurry of silica gel in the initial, least polar eluting solvent.
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Pour the slurry into the column, gently tapping the sides to ensure even packing and to dislodge any air bubbles.
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Allow the silica to settle, and then add another layer of sand on top to protect the silica bed.
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Drain the excess solvent until the solvent level is just at the top of the sand layer.
-
-
Sample Loading:
-
Wet Loading: Dissolve the crude this compound in a minimum amount of the eluting solvent. Using a pipette, carefully add the sample solution to the top of the silica gel, allowing it to absorb completely into the sand layer.
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Dry Loading: If the crude product is not very soluble in the eluting solvent, dissolve it in a different, more volatile solvent. Add a small amount of silica gel to this solution and evaporate the solvent to get a dry, free-flowing powder of the crude product adsorbed onto the silica. Carefully add this powder to the top of the prepared column.
-
-
Elution and Fraction Collection:
-
Carefully add the eluting solvent to the top of the column.
-
Begin collecting fractions in test tubes.
-
If using a gradient elution, start with a low polarity solvent system and gradually increase the polarity (e.g., by increasing the percentage of ethyl acetate in hexane) to elute the compounds.
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Maintain a consistent flow rate; a rate that is too slow can lead to band broadening due to diffusion.
-
-
Fraction Analysis:
-
Monitor the collected fractions by TLC to identify which ones contain the purified this compound.
-
Combine the pure fractions.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.
-
Visualization
Caption: Workflow for the purification of crude this compound.
References
Troubleshooting racemization in chiral Benzyl lactate synthesis
Welcome to the technical support center for the synthesis of chiral benzyl lactate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) related to preventing racemization during experimental procedures.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses the common challenges encountered during the synthesis of chiral this compound, with a focus on identifying and mitigating the causes of racemization.
Q1: My final this compound product shows a significant loss of enantiomeric excess (% ee). What are the primary causes of this racemization?
A1: Racemization of this compound, where the stereocenter at the α-carbon loses its configuration, is a common issue. The primary mechanism is the formation of a planar, achiral enol or enolate intermediate under either acidic or basic conditions. The proton at the α-position to the ester carbonyl is acidic and susceptible to removal. Once the planar intermediate is formed, reprotonation can occur from either face, leading to a mixture of both enantiomers.[1]
Key factors that promote racemization include:
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Elevated Temperatures: Higher temperatures provide the necessary activation energy to overcome the barrier for enolization, accelerating the rate of racemization.[2]
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Presence of Acid or Base: Both strong acids and bases can catalyze the keto-enol tautomerization that leads to racemization. Even mild or trace amounts can cause a drop in enantiomeric purity over time.[2]
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Prolonged Reaction Times: Extended exposure to non-neutral conditions, even at moderate temperatures, increases the likelihood of racemization.
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Work-up and Purification Conditions: Standard laboratory procedures, if not carefully controlled, can introduce acidic or basic conditions that erode enantiomeric purity. For instance, standard silica gel is slightly acidic and can cause racemization during column chromatography.[2]
Q2: Which synthesis method is best to minimize racemization when preparing this compound?
A2: The choice of synthesis method is critical for preserving the stereochemical integrity of this compound. Here’s a comparison of common methods:
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Fischer-Speier Esterification: This classic method involves reacting lactic acid with benzyl alcohol using a strong acid catalyst (e.g., sulfuric acid or p-toluenesulfonic acid) and heat to remove the water byproduct.[3] While effective for ester formation, the high temperatures and strongly acidic conditions pose a significant risk of racemization. This method is generally not recommended when high enantiopurity is the goal.
-
Steglich Esterification: This method uses a coupling agent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) at milder, often room temperature, conditions. It is a much safer option for preventing racemization compared to Fischer esterification, especially for sterically hindered or sensitive substrates.
-
Mitsunobu Reaction: This reaction allows for the conversion of an alcohol to an ester with a nucleophile under mild, generally neutral conditions using reagents like triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). For this compound synthesis, this would typically involve reacting a lactate salt with benzyl alcohol. The reaction proceeds with a clean inversion of stereochemistry at the alcohol's chiral center, making it a powerful method for stereocontrolled synthesis.
-
Enzymatic Synthesis: Using lipases as biocatalysts offers a highly selective and environmentally friendly approach. Enzymes can perform esterification under very mild conditions (lower temperatures, neutral pH), which significantly reduces the risk of racemization and can lead to high enantiomeric excess.
For preserving chirality, enzymatic synthesis and the Mitsunobu reaction are generally the most reliable methods.
Q3: I suspect my work-up or purification procedure is causing racemization. How can I prevent this?
A3: This is a common problem, as the product is vulnerable to racemization even after the main reaction is complete. Here are some troubleshooting steps for your work-up and purification protocol:
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Neutralize Carefully: Avoid using strong acids or bases during the aqueous work-up. A wash with a mild, buffered solution like saturated aqueous ammonium chloride (NH₄Cl) is often sufficient to neutralize the reaction mixture without causing significant pH shifts.
-
Minimize Contact Time: Perform extractions and washes as quickly as possible to reduce the time your chiral ester is in contact with aqueous acidic or basic phases.
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Low-Temperature Solvent Removal: When removing solvents, use a rotary evaporator with a chilled water bath. Avoid prolonged heating, as this can induce thermal racemization.
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Deactivate Silica Gel: Standard silica gel is acidic and can cause epimerization on the column. To mitigate this, you can use neutralized silica gel. This is prepared by making a slurry of the silica in your eluent system containing a small amount of a tertiary amine, like 1% triethylamine, and then packing the column.
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Consider Non-Chromatographic Purification: If your product is thermally stable, purification by vacuum distillation (e.g., using a Kugelrohr apparatus) can be a good alternative to chromatography. Recrystallization is also an excellent method for purification that can often enhance enantiomeric purity.
Q4: Should I use a protecting group for the hydroxyl function of lactic acid before esterification?
A4: Protecting the secondary hydroxyl group of lactic acid is a possible strategy, though not always necessary depending on the chosen synthesis method. The primary reason for racemization is the abstraction of the α-proton, which is activated by the carbonyl group. The free hydroxyl group does not directly participate in this mechanism but can influence the reaction in other ways.
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When it might be considered: If you are using a particularly harsh set of conditions where side reactions involving the hydroxyl group are a concern, or if you are performing a multi-step synthesis where the hydroxyl needs to be differentiated, protection might be useful. Common protecting groups for alcohols include acetyl (Ac), benzyl (Bn), or silyl ethers (e.g., TBDMS).
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Why it's often not done: For milder esterification methods (e.g., Steglich, Mitsunobu, enzymatic), the hydroxyl group is generally tolerated. Adding protection and deprotection steps adds to the length of the synthesis and can reduce overall yield. For methods like Steglich esterification, a modified protocol using EDCl and DMAP has been used to successfully create esters from hydroxyl-containing acids like L-lactic acid without prior protection.
Data Summary
The following table summarizes the expected impact of various reaction parameters on the enantiomeric excess (% ee) of this compound. This data is compiled from general principles of racemization in α-hydroxy esters and related chiral molecules.
| Parameter | Condition | Expected Impact on % ee | Rationale |
| Synthesis Method | Fischer Esterification (H₂SO₄, 110°C) | Significant Decrease | High temperature and strong acid promote enolization. |
| Steglich Esterification (DCC, DMAP, RT) | Minimal Decrease | Mild, neutral conditions minimize the risk of enolization. | |
| Enzymatic (Lipase, 40-60°C) | High Preservation | Biocatalysts operate under mild physiological conditions, avoiding racemization. | |
| Temperature | Reaction at 80°C vs. 25°C | Lower at 80°C | Increased thermal energy accelerates the rate of racemization. |
| Base (if applicable) | Strong, unhindered base (e.g., NaOH) | Significant Decrease | Readily abstracts the acidic α-proton, facilitating enolate formation. |
| Weak, hindered base (e.g., DIPEA) | Minimal Decrease | Steric hindrance and lower basicity reduce the rate of α-proton abstraction. | |
| Reaction Time | 24 hours vs. 4 hours (under basic cond.) | Lower for 24 hours | Prolonged exposure to conditions that can cause racemization increases its extent. |
| Purification | Standard Silica Gel Chromatography | Potential Decrease | The acidic nature of silica can catalyze racemization on the column. |
| Neutralized Silica Gel Chromatography | High Preservation | Eliminates the acidic sites that can cause on-column racemization. |
Experimental Protocols
Below are detailed methodologies for key experiments related to the synthesis and analysis of chiral this compound.
Protocol 1: Enantioselective Synthesis of this compound via Steglich Esterification
This protocol is adapted from the general procedure for Steglich esterification, a method known for its mild conditions that help preserve stereochemical integrity.
Materials:
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L-Lactic Acid (1.0 eq)
-
Benzyl Alcohol (1.2 eq)
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N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq)
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4-Dimethylaminopyridine (DMAP) (0.1 eq)
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Anhydrous Dichloromethane (DCM)
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1M HCl (for work-up)
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Saturated aqueous NaHCO₃ (for work-up)
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Brine
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Anhydrous Na₂SO₄
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve L-lactic acid (1.0 eq), benzyl alcohol (1.2 eq), and DMAP (0.1 eq) in anhydrous DCM.
-
Cooling: Cool the resulting solution to 0°C using an ice bath.
-
DCC Addition: In a separate flask, dissolve DCC (1.1 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the cooled reaction mixture over 15-20 minutes. A white precipitate (dicyclohexylurea, DCU) will begin to form.
-
Reaction: Allow the reaction to stir at 0°C for 1 hour, and then let it warm to room temperature and stir for an additional 3-4 hours, or until TLC analysis indicates the consumption of the starting lactic acid.
-
Work-up:
-
Filter the reaction mixture through a sintered glass funnel to remove the precipitated DCU. Wash the solid with a small amount of cold DCM.
-
Transfer the filtrate to a separatory funnel.
-
Wash the organic layer sequentially with 1M HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator with a water bath temperature below 40°C.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel (pre-treated with 1% triethylamine in the eluent, if desired) using a hexane/ethyl acetate gradient to yield pure this compound.
-
Analysis: Determine the enantiomeric excess of the purified product using chiral HPLC (see Protocol 2).
Protocol 2: Determination of Enantiomeric Excess by Chiral HPLC
This protocol provides a general method for the analysis of this compound enantiomers. Specific conditions may need to be optimized based on the available column and HPLC system. The following conditions are adapted from a published method for lactic acid derivatives.
Instrumentation & Materials:
-
HPLC system with a UV detector
-
Chiral Stationary Phase (CSP) Column (e.g., Chiralpak IA or similar amylose-based column)
-
HPLC-grade n-hexane
-
HPLC-grade 2-propanol (IPA)
-
Racemic this compound standard
-
Purified this compound sample
Procedure:
-
Mobile Phase Preparation: Prepare the mobile phase, for example, a mixture of n-hexane and 2-propanol (e.g., 90:10 v/v). Degas the mobile phase thoroughly before use.
-
System Equilibration: Equilibrate the chiral column with the mobile phase at a constant flow rate (e.g., 0.5 - 1.0 mL/min) until a stable baseline is achieved. Maintain a constant column temperature (e.g., 25°C).
-
Sample Preparation:
-
Prepare a stock solution of the racemic this compound standard in the mobile phase (e.g., 1 mg/mL).
-
Prepare a solution of your purified this compound sample at a similar concentration.
-
Filter both solutions through a 0.45 µm syringe filter before injection.
-
-
Analysis:
-
Inject the racemic standard to determine the retention times (t_R) for both the (R)- and (S)-enantiomers and to confirm that the column is providing baseline separation.
-
Inject the purified sample.
-
-
Data Processing:
-
Integrate the peak areas for both enantiomers in the sample chromatogram.
-
Calculate the enantiomeric excess (% ee) using the following formula: % ee = [(Area_major - Area_minor) / (Area_major + Area_minor)] x 100 where Area_major is the peak area of the more abundant enantiomer and Area_minor is the peak area of the less abundant one.
-
Visualizations
The following diagrams illustrate key concepts and workflows discussed in this guide.
Caption: Mechanism of racemization for this compound via a planar achiral enolate intermediate.
Caption: A decision-tree workflow for troubleshooting the loss of enantiomeric excess.
Caption: Comparison of synthesis pathways for this compound and their associated racemization risk.
References
Technical Support Center: Improving Reaction Conditions for Benzyl Lactate Formation
Welcome to the Technical Support Center for Benzyl Lactate Synthesis. This resource is tailored for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing this compound?
A1: The most common methods for preparing this compound are:
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Fischer-Speier Esterification: This is an acid-catalyzed reaction between lactic acid and benzyl alcohol. It's a reversible reaction, so specific strategies are often needed to drive the reaction toward the product.[1][2]
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Transesterification: This method involves reacting a lactate ester, such as ethyl lactate, with benzyl alcohol in the presence of a catalyst to exchange the alkoxy group.[3][4][5] This can be a preferable route due to higher flexibility in reaction conditions and simpler product removal.
-
Enzymatic Synthesis: Lipases, like Novozym 435, can be used as biocatalysts for the esterification of lactic acid or transesterification. This approach offers a greener alternative with mild reaction conditions and high specificity.
Q2: What are common catalysts used in this compound synthesis?
A2: A variety of catalysts can be used, depending on the synthesis method:
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Acid Catalysts: For Fischer esterification, common catalysts include sulfuric acid, p-toluenesulfonic acid, and acidic ionic liquids. Heteropolyacids modified with metallic tin have also been shown to be effective.
-
Enzymatic Catalysts: Immobilized lipases, particularly Novozym 435 (lipase B from Candida antarctica), are widely used for their high activity and stability.
-
Heterogeneous Catalysts: Solid acid catalysts are also employed to simplify catalyst removal and minimize environmental impact.
Q3: How can the progress of the this compound synthesis reaction be monitored?
A3: Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction's progress. For more quantitative analysis, techniques like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) can be utilized to determine the conversion of reactants and the formation of the product.
Troubleshooting Guides
Low Yield
| Potential Cause | Recommended Solution |
| Reaction has reached equilibrium (Fischer Esterification) | Increase the molar ratio of one reactant, typically benzyl alcohol, to shift the equilibrium towards the product. A molar ratio of 1:6 (lactic acid:benzyl alcohol) has been used effectively. Alternatively, remove water as it forms using a Dean-Stark apparatus or by adding molecular sieves. |
| Insufficient Catalyst Activity | Increase the catalyst loading. For enzymatic reactions, ensure the enzyme is not denatured and is used at its optimal temperature and pH. For acid-catalyzed reactions, consider using a stronger acid catalyst if compatible with the reactants. |
| Suboptimal Reaction Temperature | Optimize the reaction temperature. For Fischer esterification, a temperature of around 80°C has been reported. For enzymatic synthesis with Novozym 435, temperatures around 60°C are often optimal. |
| Short Reaction Time | Monitor the reaction over a longer period to ensure it has reached completion. Reaction times can range from a few hours to over 24 hours depending on the method and conditions. |
| Presence of Water in Reactants | Ensure that the reactants and solvent are anhydrous, as water can hydrolyze the ester product, especially in acid-catalyzed reactions. |
Formation of Byproducts
| Potential Byproduct | Potential Cause | Recommended Solution |
| Dibenzyl Ether | Acid-catalyzed self-condensation of benzyl alcohol, particularly at high temperatures and strong acidic conditions. | Use milder reaction conditions (lower temperature, less acidic catalyst). Consider using an alternative method like enzymatic synthesis that does not require strong acids. |
| Oligomers of Lactic Acid | Lactic acid can self-esterify to form linear polymers, which can then also react. | Pre-treating the lactic acid or using a large excess of benzyl alcohol can help to minimize this. |
| Unwanted Side Reactions with Sensitive Functional Groups | The presence of acid or base sensitive functional groups in the starting materials can lead to decomposition or side reactions. | Use a milder synthetic route such as enzymatic synthesis or Steglich esterification for sensitive substrates. |
Experimental Protocols
Protocol 1: Fischer Esterification using a Heteropolyacid Catalyst
This protocol is adapted from a study on the esterification of lactic acid using a tin-modified heteropolyacid catalyst.
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Reaction Setup: In a closed glass reactor equipped with a magnetic stirrer, add lactic acid.
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Addition of Reactants: Add benzyl alcohol in a 1:6 molar ratio relative to lactic acid.
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Catalyst Addition: Add the dried heteropolyacid catalyst (10 wt.% relative to lactic acid).
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Reaction Conditions: Heat the mixture to 80°C and stir at 900 rpm for 2 hours.
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Workup and Purification: After the reaction, the catalyst can be filtered off. The excess benzyl alcohol can be removed by distillation under reduced pressure. The resulting this compound can be further purified by vacuum distillation.
Protocol 2: Enzymatic Synthesis using Novozym 435
This protocol is a general procedure based on the use of Novozym 435 for ester synthesis.
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Reaction Setup: In a suitable reaction vessel, combine lactic acid and benzyl alcohol. A molar ratio of 1:1.5 (stearic acid:benzyl alcohol) was used for a similar ester synthesis.
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Solvent (Optional): The reaction can be run solvent-free or in an organic solvent like hexane or heptane.
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Enzyme Addition: Add Novozym 435 (e.g., 10% w/w of the total substrate mass).
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Water Removal: Add activated molecular sieves (e.g., 10% w/w of substrates) to remove the water produced during the reaction.
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Reaction Conditions: Place the vessel in a shaking incubator or on a magnetic stirrer with heating. A temperature of 60°C and a reaction time of 24 hours are typical starting points.
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Workup and Purification: After the reaction, the enzyme and molecular sieves can be removed by filtration. The solvent (if used) can be evaporated, and the product can be purified by column chromatography or vacuum distillation.
Data Presentation
Table 1: Effect of Lactic Acid to Alcohol Molar Ratio on Esterification
Catalyst: SS4h (Tin-modified heteropolyacid), Temperature: 80°C, Time: 2h, Catalyst amount: 10 wt.%
| Lactic Acid:Ethanol Molar Ratio | Conversion (%) |
| 1:1 | 45 |
| 1:6 | 65 |
| 1:10 | 68 |
Note: While this data is for ethanol, it illustrates the principle that increasing the alcohol ratio improves conversion in Fischer esterification. A large excess of alcohol is generally beneficial for achieving high yields.
Table 2: Effect of Temperature on Enzymatic Synthesis of Benzyl Stearate
Reaction Conditions: Stearic Acid:Benzyl Alcohol molar ratio 1:1.5, 10% Novozym 435, 24 h, 200 rpm, solvent-free.
| Temperature (°C) | Conversion (%) |
| 40 | 75 |
| 50 | 88 |
| 60 | 96 |
| 70 | 92 |
Note: This data for a similar ester, benzyl stearate, demonstrates the typical temperature optimum for Novozym 435-catalyzed reactions.
Visualizations
Caption: Experimental workflow for Fischer Esterification of this compound.
Caption: Simplified reaction pathway for enzymatic synthesis of this compound.
Caption: Troubleshooting logic for low yield in this compound synthesis.
References
Technical Support Center: Purification of Benzyl Lactate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and purification of benzyl lactate. Our focus is on the effective removal of unreacted benzyl alcohol, a common impurity.
Frequently Asked questions (FAQs)
Q1: What is the most common method for removing unreacted benzyl alcohol from this compound?
The most prevalent and effective method for separating unreacted benzyl alcohol from this compound is fractional distillation under reduced pressure (vacuum distillation) . This technique is preferred because it lowers the boiling points of both compounds, mitigating the risk of thermal decomposition, to which esters, in particular, can be susceptible.[1][2]
Q2: Why is vacuum distillation necessary?
This compound has a high boiling point at atmospheric pressure and is prone to thermal degradation at elevated temperatures. Vacuum distillation significantly lowers the boiling point, allowing for a safe and efficient separation from benzyl alcohol without compromising the integrity of the final product.[1][2]
Q3: What are the key physical properties to consider for the separation?
Successful separation relies on the difference in boiling points between benzyl alcohol and this compound. The table below summarizes their relevant physical properties.
| Property | Benzyl Alcohol | This compound |
| Molecular Weight ( g/mol ) | 108.14 | 180.20 |
| Boiling Point (°C at 760 mmHg) | 205.3 | ~310 (decomposes) |
| Boiling Point (°C at reduced pressure) | 93 °C at 10 mmHg | 128-130 °C at 5-6 Torr |
| Density (g/cm³) | 1.044 | ~1.12 |
| Solubility in water | Moderately soluble (4 g/100 mL) | Low volatility and water-soluble ability |
Q4: What are common issues encountered during the purification of this compound?
Researchers may face several challenges, including:
-
Incomplete separation: Residual benzyl alcohol remains in the purified this compound.
-
Product decomposition: High temperatures can cause the this compound to degrade, leading to discoloration (yellowing or browning) and the formation of byproducts.[1]
-
Hydrolysis: The presence of water, especially under acidic or basic conditions, can lead to the hydrolysis of this compound back to lactic acid and benzyl alcohol.
-
Foaming: Contaminants, such as vacuum grease, can cause foaming during vacuum distillation.
Troubleshooting Guides
This section provides solutions to common problems encountered during the removal of unreacted benzyl alcohol from this compound.
Issue 1: Incomplete Separation of Benzyl Alcohol
| Symptom | Possible Cause | Troubleshooting Steps |
| GC-MS analysis shows significant residual benzyl alcohol in the final product. | Inefficient fractional distillation column. | * Increase Column Efficiency: Use a longer fractionating column or one with a more efficient packing material (e.g., structured packing for vacuum applications). * Optimize Reflux Ratio: Increase the reflux ratio to improve the number of theoretical plates and enhance separation. |
| The boiling point during distillation does not plateau distinctly for each component. | Inadequate vacuum. | * Check for Leaks: Ensure all joints in the distillation apparatus are properly sealed. Use high-vacuum grease. * Verify Pump Performance: Confirm that the vacuum pump is achieving the expected pressure. |
| Co-distillation of benzyl alcohol and this compound. | The pressure is too high, causing the boiling points to be too close. | * Lower the System Pressure: A lower pressure will increase the difference in boiling points, facilitating a cleaner separation. |
Issue 2: Product Discoloration (Yellowing or Browning)
| Symptom | Possible Cause | Troubleshooting Steps |
| The purified this compound has a yellow or brown tint. | Thermal decomposition due to excessive temperature. | * Reduce Distillation Temperature: Lower the pressure of the vacuum system to decrease the boiling point of this compound. * Use a Heating Mantle: Ensure even and controlled heating of the distillation flask. Avoid localized overheating. |
| The product darkens upon standing after purification. | Presence of acidic or basic impurities catalyzing degradation. | * Neutralize Before Distillation: Wash the crude product with a dilute solution of sodium bicarbonate to remove any residual acid catalyst, followed by a water wash to remove salts. * Ensure Anhydrous Conditions: Dry the crude product thoroughly with a suitable drying agent (e.g., anhydrous magnesium sulfate) before distillation to prevent hydrolysis. |
Issue 3: Low Yield of Purified this compound
| Symptom | Possible Cause | Troubleshooting Steps |
| The amount of recovered this compound is significantly lower than expected. | Product loss due to hydrolysis during workup. | * Minimize Contact with Water: Perform aqueous washes quickly and use brine to reduce the solubility of the ester in the aqueous layer. * Work at Lower Temperatures: Conduct extractions and washes at cooler temperatures to slow down the rate of hydrolysis. |
| Significant amount of residue remaining in the distillation flask. | Polymerization or degradation of the product. | * Ensure a Clean System: Traces of acid or base can catalyze polymerization at high temperatures. * Distill at the Lowest Possible Temperature: Use a high vacuum to minimize the distillation temperature. |
| Product solidified in the condenser. | The melting point of this compound is relatively high. | * Use a Jacketed Condenser: Circulate warm water through the condenser jacket to keep the temperature above the melting point of this compound. |
Experimental Protocols
Protocol 1: Vacuum Fractional Distillation of this compound
This protocol outlines the purification of this compound from unreacted benzyl alcohol.
1. Preparation of the Crude Product:
-
After the esterification reaction, cool the reaction mixture to room temperature.
-
If an acid catalyst was used, neutralize the mixture by washing it with a saturated solution of sodium bicarbonate until gas evolution ceases.
-
Wash the organic layer with water and then with brine.
-
Dry the crude this compound over anhydrous magnesium sulfate, and then filter.
2. Assembling the Distillation Apparatus:
-
Set up a fractional distillation apparatus equipped with a vacuum adapter.
-
Use a fractionating column packed with a suitable material, such as Raschig rings or structured packing, to enhance separation efficiency.
-
Ensure all glassware is dry and joints are lightly greased with high-vacuum grease to prevent leaks.
-
Place a stir bar in the distillation flask for smooth boiling. Boiling chips are not effective under vacuum.
3. Distillation Procedure:
-
Transfer the dried crude product to the distillation flask.
-
Slowly apply vacuum to the system. A gradual reduction in pressure helps to avoid bumping.
-
Once the desired vacuum is achieved (e.g., 5-10 Torr), begin heating the flask gently with a heating mantle.
-
Collect the forerun, which will primarily be the lower-boiling benzyl alcohol. The head temperature should remain stable during this fraction.
-
After the benzyl alcohol has been removed, the temperature at the distillation head will drop before rising again to the boiling point of this compound.
-
Change the receiving flask and collect the pure this compound fraction at a constant temperature.
-
Stop the distillation before the flask is completely dry to prevent the formation of high-boiling residues and potential decomposition.
4. Quality Control:
-
Analyze the collected fractions by Gas Chromatography-Mass Spectrometry (GC-MS) to confirm the purity of the this compound and quantify any residual benzyl alcohol.
Protocol 2: Quality Control using GC-MS
This method can be used to determine the purity of the synthesized this compound.
-
Sample Preparation: Prepare a dilute solution of the this compound sample in a suitable solvent like dichloromethane or ethyl acetate.
-
GC-MS Parameters:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5MS).
-
Injector Temperature: 250 °C.
-
Oven Program: Start at a lower temperature (e.g., 60 °C) and ramp up to a higher temperature (e.g., 270 °C) to ensure the separation of all components.
-
Carrier Gas: Helium at a constant flow rate.
-
MS Detector: Operate in electron ionization (EI) mode, scanning a mass range of m/z 50-300.
-
-
Analysis: Identify benzyl alcohol and this compound by their retention times and mass spectra. Quantify the amount of residual benzyl alcohol by creating a calibration curve with standards of known concentrations.
Alternative Purification Methods
While vacuum fractional distillation is the most common method, other techniques can be considered depending on the scale and specific requirements of the experiment.
Liquid-Liquid Extraction
This method can be used as a preliminary purification step to remove the bulk of unreacted benzyl alcohol, especially if it is present in a large excess.
Workflow:
-
Dissolve: Dissolve the crude reaction mixture in an organic solvent immiscible with water (e.g., diethyl ether, ethyl acetate).
-
Wash: Wash the organic phase multiple times with water in a separatory funnel. Benzyl alcohol has a higher solubility in water than this compound and will preferentially partition into the aqueous phase.
-
Dry and Concentrate: Dry the organic phase over a drying agent and remove the solvent under reduced pressure.
Note: This method may not completely remove benzyl alcohol and is often followed by distillation for final purification.
Adsorption Chromatography
For small-scale purifications or to remove polar impurities, column chromatography can be employed.
Workflow:
-
Stationary Phase: Use silica gel as the stationary phase.
-
Mobile Phase: A non-polar solvent system, such as a mixture of hexane and ethyl acetate, is typically used. The polarity of the eluent can be gradually increased to elute the more polar this compound after the less polar impurities have been washed off.
-
Fraction Collection and Analysis: Collect fractions and analyze them by Thin Layer Chromatography (TLC) or GC-MS to identify the pure product.
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting decision tree for this compound purification.
References
Technical Support Center: Benzyl Lactate Synthesis & Workup
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the synthesis and workup of Benzyl Lactate, with a primary focus on preventing its hydrolysis.
Frequently Asked Questions (FAQs)
Q1: What are the main causes of this compound hydrolysis during workup?
A1: this compound is an ester and is susceptible to hydrolysis under both acidic and basic conditions, especially in the presence of water. The primary causes of hydrolysis during workup include:
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Exposure to strong acids or bases: Using strong reagents like sodium hydroxide or hydrochloric acid to neutralize the reaction mixture can rapidly cleave the ester bond.
-
Prolonged contact with aqueous solutions: Even neutral water can cause slow hydrolysis, and extended exposure during extraction and washing steps should be minimized.
-
Elevated temperatures: Higher temperatures accelerate the rate of hydrolysis. Workup procedures should ideally be carried out at room temperature or below.
Q2: At what pH is this compound most stable?
A2: Like most simple esters, this compound is most stable at a neutral pH (around 7). Both acidic and basic conditions catalyze its hydrolysis.
Q3: Can I use a strong base like sodium hydroxide to neutralize an acidic catalyst in my reaction mixture?
A3: It is highly discouraged. Using a strong base like sodium hydroxide will lead to saponification, which is the base-catalyzed hydrolysis of the ester, resulting in the formation of benzyl alcohol and the lactate salt. A milder base, such as a saturated aqueous solution of sodium bicarbonate, is the recommended neutralizing agent.
Q4: My final product is contaminated with lactic acid. What is the likely cause?
A4: Contamination with lactic acid is a clear indication that hydrolysis of your this compound product has occurred. This most likely happened during an aqueous workup step where the pH was either too acidic or too basic, or the product was in contact with water for an extended period. Review your workup protocol to identify potential areas of concern.
Q5: How can I effectively remove unreacted lactic acid from my product without causing hydrolysis?
A5: A carefully controlled aqueous workup is necessary. Washing the organic layer containing your product with a saturated solution of sodium bicarbonate will neutralize and extract the acidic lactic acid into the aqueous layer. It is crucial to perform this wash gently and without vigorous shaking to avoid emulsion formation and to minimize contact time. Following the bicarbonate wash, a wash with brine (saturated aqueous sodium chloride) will help to remove residual water from the organic layer.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low yield of this compound | Hydrolysis during workup: The ester is being cleaved back to lactic acid and benzyl alcohol. | - Use a mild base like saturated sodium bicarbonate for neutralization. - Minimize contact time with aqueous solutions. - Perform workup at room temperature or below. - Consider a non-aqueous workup if the product is particularly sensitive. |
| Product contaminated with Lactic Acid | Incomplete neutralization or hydrolysis: Acidic starting material is carried through, or the product is hydrolyzed. | - Ensure complete neutralization with saturated sodium bicarbonate (check pH of the aqueous layer). - Perform an additional wash with sodium bicarbonate solution. - Dry the organic layer thoroughly with a drying agent like anhydrous sodium sulfate or magnesium sulfate before solvent evaporation. |
| Product contaminated with Benzyl Alcohol | Hydrolysis during workup: The ester has been cleaved. | - Follow the recommendations for preventing hydrolysis. - If hydrolysis has already occurred, purification by column chromatography may be necessary to separate the this compound from Benzyl Alcohol. |
| Formation of an emulsion during extraction | Vigorous shaking with a basic solution: Soaps can form from hydrolyzed fatty acids (if present as impurities) or from the carboxylate salt of lactic acid. | - Gently invert the separatory funnel instead of vigorous shaking. - Adding brine can help to break up emulsions. - If the emulsion persists, filtering the mixture through a pad of celite may be effective. |
Data Presentation
| Condition | pH Range | Relative Rate of Hydrolysis | Primary Hydrolysis Product |
| Strongly Acidic | < 3 | Very High | Lactic Acid & Benzyl Alcohol |
| Mildly Acidic | 4 - 6 | Moderate | Lactic Acid & Benzyl Alcohol |
| Neutral | ~ 7 | Low | Lactic Acid & Benzyl Alcohol |
| Mildly Basic | 8 - 10 | Moderate to High | Lactate Salt & Benzyl Alcohol |
| Strongly Basic | > 11 | Very High (Saponification) | Lactate Salt & Benzyl Alcohol |
Note: The rate of hydrolysis is also significantly influenced by temperature. As a general rule, an increase of 10°C can double the reaction rate.
Experimental Protocols
Protocol 1: Standard Aqueous Workup for this compound Synthesis
This protocol is designed for the workup of a reaction mixture where this compound has been synthesized, for instance, via Fischer esterification using an acid catalyst.
Objective: To isolate this compound while minimizing hydrolysis.
Materials:
-
Reaction mixture containing this compound
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Organic solvent for extraction (e.g., ethyl acetate, diethyl ether)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Separatory funnel
-
Erlenmeyer flasks
-
Rotary evaporator
Procedure:
-
Cool the Reaction Mixture: Ensure the reaction mixture is at room temperature before starting the workup. If the reaction was heated, cool it in an ice bath.
-
Dilution: Dilute the reaction mixture with an appropriate organic solvent (e.g., 2-3 volumes of ethyl acetate).
-
Neutralization: Carefully transfer the diluted mixture to a separatory funnel. Add saturated aqueous sodium bicarbonate solution in portions. Gently swirl the funnel after each addition and vent frequently to release any evolved carbon dioxide. Continue adding bicarbonate solution until the effervescence ceases and the aqueous layer is neutral or slightly basic (test with pH paper).
-
Extraction: Gently invert the separatory funnel several times to mix the layers. Avoid vigorous shaking to prevent emulsion formation. Allow the layers to separate and then drain the lower aqueous layer.
-
Repeat Wash: Wash the organic layer again with a fresh portion of saturated sodium bicarbonate solution to ensure all acidic components are removed.
-
Brine Wash: Wash the organic layer with brine. This helps to remove the bulk of the dissolved water in the organic phase.
-
Drying: Drain the organic layer into a clean, dry Erlenmeyer flask. Add a suitable amount of anhydrous sodium sulfate or magnesium sulfate. Swirl the flask and let it stand for 15-20 minutes. The drying agent should be free-flowing, indicating that the solution is dry. If it clumps together, add more drying agent.
-
Isolation: Decant or filter the dried organic solution into a round-bottom flask. Remove the solvent using a rotary evaporator to obtain the crude this compound.
-
Purification (Optional): If necessary, the crude product can be further purified by vacuum distillation or column chromatography.
Protocol 2: Non-Aqueous Workup for this compound
This protocol is suitable for very sensitive substrates where any contact with water must be avoided.
Objective: To isolate this compound without the use of aqueous solutions.
Materials:
-
Reaction mixture containing this compound
-
Anhydrous organic solvent (e.g., diethyl ether, dichloromethane)
-
Solid sodium bicarbonate (finely powdered)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Stir plate and stir bar
-
Filtration apparatus (e.g., Büchner funnel or a sintered glass funnel)
-
Rotary evaporator
Procedure:
-
Cool the Reaction Mixture: Ensure the reaction is at room temperature.
-
Dilution: Dilute the reaction mixture with a sufficient volume of an anhydrous organic solvent.
-
Neutralization: Add finely powdered solid sodium bicarbonate to the stirred solution. Stir the suspension for 30-60 minutes. The solid bicarbonate will neutralize the acidic catalyst.
-
Drying: Add anhydrous sodium sulfate or magnesium sulfate directly to the mixture to remove any trace amounts of water that may have been present in the reagents or formed during the reaction. Continue stirring for another 20-30 minutes.
-
Filtration: Filter the mixture to remove the solid sodium bicarbonate, the salts formed during neutralization, and the drying agent. Wash the filter cake with a small amount of the anhydrous organic solvent to ensure complete recovery of the product.
-
Isolation: Collect the filtrate in a round-bottom flask and remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.
-
Purification (Optional): Further purification can be achieved by vacuum distillation or column chromatography using anhydrous solvents.
Mandatory Visualizations
Caption: Mechanisms of this compound hydrolysis under acidic and basic conditions.
Caption: Comparison of standard aqueous and non-aqueous workup workflows for this compound.
References
Technical Support Center: Scaling Up the Synthesis of Benzyl Lactate
Welcome to the Technical Support Center for the laboratory-scale synthesis and scale-up of Benzyl Lactate. This guide is designed for researchers, scientists, and drug development professionals to provide practical and detailed information for the successful synthesis of this compound. Here, you will find comprehensive FAQs, troubleshooting guides, detailed experimental protocols, and key data to support your work.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable method for synthesizing this compound in the laboratory?
A1: The most prevalent and scalable method is the Fischer-Speier esterification. This reaction involves the acid-catalyzed esterification of lactic acid with benzyl alcohol. To drive the reversible reaction towards the product, water is continuously removed, typically using a Dean-Stark apparatus with an azeotropic solvent like toluene.
Q2: Which acid catalyst is recommended for the synthesis of this compound?
A2: Several acid catalysts can be used, including sulfuric acid (H₂SO₄), p-toluenesulfonic acid (p-TSA), and acidic ion-exchange resins like Amberlyst 15. For laboratory scale-up, p-TSA is often preferred as it is a solid, making it easier to handle and quantify than concentrated sulfuric acid. Heterogeneous catalysts like Amberlyst 15 offer the advantage of easier removal from the reaction mixture post-reaction.[1][2]
Q3: How can I maximize the yield of this compound?
A3: To maximize the yield, it is crucial to shift the reaction equilibrium to the product side. This can be achieved by:
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Using an excess of one reactant: Typically, a molar excess of benzyl alcohol is used.
-
Removing water: Continuous removal of water using a Dean-Stark apparatus is highly effective.[2]
Q4: What are the primary side reactions to be aware of during the synthesis?
A4: The main side reaction is the self-condensation of lactic acid to form linear polyester chains, known as poly(lactic acid) or PLA.[3] This can lead to an increase in the viscosity of the reaction mixture. Another potential side reaction is the formation of dibenzyl ether from the acid-catalyzed self-condensation of benzyl alcohol, especially at higher temperatures.
Q5: What is the appropriate purification method for this compound on a larger lab scale?
A5: The recommended purification method is fractional distillation under reduced pressure. This allows for the separation of the lower-boiling benzyl alcohol and the higher-boiling this compound. An initial aqueous workup is necessary to remove the acid catalyst and any water-soluble impurities.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or Stalled Reaction Conversion | - Inefficient water removal.- Insufficient catalyst.- Low reaction temperature. | - Ensure the Dean-Stark trap is filling and separating water effectively.- Increase the catalyst loading incrementally.- Ensure the reaction temperature is maintained at the reflux temperature of the solvent. |
| Reaction Mixture Becomes Highly Viscous | - Polymerization of lactic acid to form PLA.[3] | - Ensure adequate stirring throughout the reaction.- Avoid excessively high temperatures.- Consider using a larger volume of solvent to maintain a lower concentration. |
| Formation of a Second Organic Layer During Workup | - Presence of significant unreacted benzyl alcohol. | - This is expected. Separate the layers and wash the organic layer as per the protocol. The excess benzyl alcohol will be removed during distillation. |
| Product is Contaminated with Benzyl Alcohol After Distillation | - Inefficient fractional distillation.- Insufficient vacuum. | - Use a fractionating column with a higher number of theoretical plates.- Ensure a stable and sufficiently low vacuum is maintained during distillation.- Collect fractions carefully, monitoring the distillation head temperature. |
| Darkening of the Reaction Mixture | - Decomposition at high temperatures. | - Ensure the heating mantle temperature is controlled to avoid overheating.- Consider using a milder catalyst if decomposition is severe. |
Data Presentation
Table 1: Comparison of Catalysts for this compound Synthesis
| Catalyst | Molar Ratio (Lactic Acid:Benzyl Alcohol) | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Heteropolyacid (HPW) modified with Tin | 1:6 | 80 | 2 | High Conversion | |
| Brønsted acidic ionic liquids | N/A | Room Temp | 4-6 | 73-92 | |
| p-Toluenesulfonic acid | 1:1.5 | Reflux (Toluene) | 4-6 | >85 | General Protocol |
| Sulfuric Acid | 1:1.5 | Reflux (Toluene) | 3-5 | >80 | General Protocol |
| Amberlyst 15 | 1:1.5 | Reflux (Toluene) | 6-8 | >80 |
Note: Yields are highly dependent on the efficiency of water removal and purification methods.
Table 2: Physical Properties of Key Compounds
| Compound | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/mL) |
| Lactic Acid (88%) | 90.08 | ~122 (at 15 mmHg) | ~1.2 |
| Benzyl Alcohol | 108.14 | 205 | 1.044 |
| This compound | 180.20 | 105-109 (at 0.1 mmHg) | 1.12 |
| Toluene | 92.14 | 111 | 0.867 |
Experimental Protocols
Detailed Methodology for Scaled-Up Synthesis of this compound (Targeting ~100 g)
Materials:
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Lactic Acid (88% aqueous solution, ~102.3 g, 1.0 mol)
-
Benzyl Alcohol (162.2 g, 1.5 mol)
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p-Toluenesulfonic acid monohydrate (p-TSA, ~4.8 g, 0.025 mol)
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Toluene (300 mL)
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Saturated Sodium Bicarbonate solution (2 x 150 mL)
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Brine (150 mL)
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Anhydrous Magnesium Sulfate
Equipment:
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1 L three-neck round-bottom flask
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Heating mantle with a stirrer
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Dean-Stark apparatus
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Reflux condenser
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Thermometer
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Separatory funnel (1 L)
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Rotary evaporator
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Fractional distillation setup (with vacuum pump and cold trap)
Procedure:
-
Reaction Setup:
-
To the 1 L three-neck round-bottom flask, add lactic acid, benzyl alcohol, toluene, and p-TSA.
-
Add a magnetic stir bar.
-
Assemble the Dean-Stark apparatus and the reflux condenser on top of the flask.
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Ensure all joints are properly sealed.
-
-
Reaction:
-
Begin stirring and gently heat the mixture to reflux.
-
Water will begin to collect in the Dean-Stark trap as an azeotrope with toluene.
-
Continue refluxing for 4-6 hours, or until no more water is collected in the trap.
-
Allow the reaction mixture to cool to room temperature.
-
-
Workup and Neutralization:
-
Transfer the cooled reaction mixture to a 1 L separatory funnel.
-
Wash the organic layer with saturated sodium bicarbonate solution (2 x 150 mL) to neutralize the p-TSA. Caution: CO₂ evolution may cause pressure buildup. Vent the separatory funnel frequently.
-
Wash the organic layer with brine (150 mL).
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Dry the organic layer over anhydrous magnesium sulfate, then filter.
-
-
Solvent Removal:
-
Remove the toluene and excess benzyl alcohol using a rotary evaporator.
-
-
Purification by Fractional Distillation:
-
Transfer the crude this compound to a suitable round-bottom flask for distillation.
-
Set up for fractional distillation under reduced pressure.
-
Slowly reduce the pressure and begin heating.
-
Collect and discard any low-boiling fractions (residual toluene and benzyl alcohol).
-
Collect the this compound fraction at the appropriate temperature and pressure (e.g., 105-109 °C at 0.1 mmHg).
-
Mandatory Visualizations
References
Technical Support Center: Monitoring Benzyl Lactate Reaction
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals monitoring the progress of benzyl lactate synthesis via Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs)
Q1: How can I monitor the progress of my this compound reaction?
A1: The progress of the esterification reaction to form this compound can be effectively monitored using chromatographic techniques such as Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC). These methods allow for the separation and visualization of the starting materials (e.g., benzyl alcohol and lactic acid/lactic acid precursor) and the this compound product, enabling a qualitative or quantitative assessment of the reaction's progression over time.
Q2: What is a recommended starting point for a TLC mobile phase to monitor my this compound reaction?
A2: A good starting point for a TLC mobile phase is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate. Based on the general principles of chromatography, the less polar product, this compound, is expected to have a higher Rf value than the more polar reactant, benzyl alcohol. A common starting ratio to try is 70:30 or 80:20 hexanes:ethyl acetate. You can adjust the polarity of the mobile phase to achieve optimal separation of the spots.
Q3: How can I visualize the spots on my TLC plate?
A3: Since benzyl alcohol and this compound are UV-active due to the benzene ring, the primary method for visualization is using a UV lamp at 254 nm. The spots will appear as dark areas on a fluorescent green background. Additionally, staining with a potassium permanganate solution can be used as a secondary visualization technique.
Q4: What type of HPLC method is suitable for monitoring a this compound reaction?
A4: A reverse-phase HPLC (RP-HPLC) method is well-suited for monitoring the formation of this compound. This technique separates compounds based on their hydrophobicity. A C18 column is a common choice for the stationary phase.
Q5: How do I interpret the results from TLC and HPLC to determine if my reaction is complete?
A5: For both TLC and HPLC, you will monitor the disappearance of the limiting reactant and the appearance of the product. On a TLC plate, the spot corresponding to the limiting reactant should diminish in intensity over time, while the spot for this compound should become more prominent. In an HPLC chromatogram, the peak area of the limiting reactant will decrease, and the peak area of the this compound product will increase as the reaction proceeds. The reaction is considered complete when the limiting reactant is no longer detectable.
Experimental Protocols
TLC Monitoring of this compound Synthesis
Objective: To qualitatively monitor the progress of the esterification of benzyl alcohol to this compound.
Materials:
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Silica gel TLC plates with fluorescent indicator (F254)
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Developing chamber
-
Capillary tubes for spotting
-
Mobile Phase: 70:30 Hexanes:Ethyl Acetate (v/v)
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UV lamp (254 nm)
-
Staining solution (e.g., potassium permanganate)
Procedure:
-
Prepare the Developing Chamber: Pour the mobile phase into the developing chamber to a depth of about 0.5 cm. Place a piece of filter paper in the chamber to ensure saturation of the atmosphere with solvent vapors and cover with a lid.
-
Sample Preparation: At various time points during your reaction (e.g., t=0, 1h, 2h, etc.), withdraw a small aliquot of the reaction mixture using a capillary tube. Dilute the aliquot with a volatile solvent like ethyl acetate to an appropriate concentration.
-
Spotting the TLC Plate: On a TLC plate, draw a faint starting line with a pencil about 1 cm from the bottom. Spot your starting material (benzyl alcohol), the diluted reaction mixture, and a co-spot (starting material and reaction mixture in the same spot) on the starting line.
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Developing the Plate: Carefully place the spotted TLC plate in the developing chamber, ensuring the starting line is above the solvent level. Allow the solvent to ascend the plate until it is about 1 cm from the top.
-
Visualization: Remove the plate from the chamber and immediately mark the solvent front with a pencil. Allow the plate to dry. Visualize the spots under a UV lamp and circle them with a pencil. Further visualization can be done by dipping the plate in a staining solution and gently heating.
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Analysis: Compare the intensity of the starting material spot with the product spot in the reaction mixture lane at different time points. The reaction is progressing as the starting material spot fades and the product spot intensifies.
HPLC Monitoring of this compound Synthesis
Objective: To quantitatively monitor the progress of the esterification of benzyl alcohol to this compound.
Materials:
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HPLC system with a UV detector
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C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
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Mobile Phase A: Water with 0.1% formic acid
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Mobile Phase B: Acetonitrile with 0.1% formic acid
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Syringe filters (0.45 µm)
Procedure:
-
System Preparation: Equilibrate the HPLC system and the C18 column with a suitable mobile phase composition (e.g., 50% A, 50% B) until a stable baseline is achieved.
-
Sample Preparation: At specific time intervals, take an aliquot from the reaction mixture. Quench the reaction if necessary, and then dilute the sample with the mobile phase to a concentration within the linear range of the detector. Filter the sample through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: A gradient can be employed for optimal separation. A suggested starting gradient is:
Time (min) % Mobile Phase A % Mobile Phase B 0 70 30 10 30 70 12 30 70 13 70 30 | 15 | 70 | 30 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
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Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
-
Data Analysis: Integrate the peak areas for benzyl alcohol and this compound in each chromatogram. Plot the peak area of the product versus time to obtain a reaction progress curve. The reaction is considered complete when the peak area of the limiting reactant is negligible.
Troubleshooting Guides
TLC Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Streaking Spots | Sample is too concentrated.[1] | Dilute the sample before spotting. |
| Compound is highly acidic or basic. | Add a small amount of acetic acid (for acidic compounds) or triethylamine (for basic compounds) to the mobile phase.[1] | |
| Spots Remain at the Baseline | Mobile phase is not polar enough.[1] | Increase the proportion of the polar solvent (e.g., ethyl acetate) in the mobile phase. |
| Spots Run with the Solvent Front | Mobile phase is too polar.[1] | Decrease the proportion of the polar solvent in the mobile phase. |
| No Visible Spots | Sample is too dilute.[1] | Concentrate the sample or spot multiple times in the same location, allowing the solvent to dry between applications. |
| Compound is not UV-active. | Use a chemical stain (e.g., potassium permanganate) for visualization. | |
| Irregular Solvent Front | The edge of the TLC plate is touching the filter paper or the side of the chamber. | Ensure the plate is centered in the chamber and not touching the sides. |
HPLC Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High Backpressure | Blockage in the system (e.g., column frit, guard column). | Reverse flush the column. If the pressure remains high, replace the guard column or column frit. |
| Precipitated buffer salts in the mobile phase. | Ensure mobile phase components are fully dissolved and miscible. Filter the mobile phase. | |
| Peak Tailing | Column degradation or contamination. | Wash the column with a strong solvent. If the problem persists, replace the column. |
| Secondary interactions between the analyte and the stationary phase. | Adjust the mobile phase pH to ensure the analyte is fully ionized or neutral. | |
| Inconsistent Retention Times | Fluctuation in mobile phase composition or flow rate. | Degas the mobile phase properly. Check the pump for leaks or air bubbles. |
| Column temperature is not stable. | Use a column oven to maintain a constant temperature. | |
| No Peaks or Very Small Peaks | Detector lamp is off or has low energy. | Check that the detector lamp is on and has sufficient lifetime remaining. |
| Injection issue (e.g., air in the sample loop). | Ensure the sample loop is completely filled and free of air bubbles. | |
| Sample is too dilute. | Increase the concentration of the sample or the injection volume. |
Visualizations
References
Validation & Comparative
Benzyl Lactate vs. Ethyl Lactate: A Comparative Guide for Chiral Synthesis
For researchers, scientists, and drug development professionals, the selection of appropriate chiral building blocks is a critical decision that profoundly influences the stereochemical outcome and overall efficiency of a synthetic route. Among the readily available chiral precursors derived from lactic acid, benzyl lactate and ethyl lactate have emerged as versatile synthons. This guide provides an objective comparison of their performance as chiral building blocks, supported by available data and experimental insights to inform your selection process.
This document delves into the physicochemical properties, synthesis, and applications of both this compound and ethyl lactate in the context of chiral synthesis. While direct, head-to-head comparative studies on their efficacy as chiral auxiliaries in the same reaction are limited in the reviewed literature, this guide consolidates available information to draw qualitative comparisons and highlight their respective advantages and disadvantages.
Physicochemical Properties
A fundamental understanding of the physical and chemical properties of this compound and ethyl lactate is essential for their effective application in synthesis. The key properties are summarized in the table below.
| Property | This compound | Ethyl Lactate |
| Molecular Formula | C₁₀H₁₂O₃ | C₅H₁₀O₃[1] |
| Molar Mass | 180.20 g/mol | 118.13 g/mol [1] |
| Appearance | Colorless to yellowish liquid | Colorless liquid[1] |
| Boiling Point | 141°C @ 14 mmHg | 151-155 °C[1] |
| Melting Point | 17°C | -26 °C[1] |
| Density | ~1.12 g/cm³ | 1.03 g/cm³ |
| Solubility in Water | Soluble in DMSO | Miscible |
| Chiral Forms | (S)-(-) and (R)-(+) | (S)-(-) and (R)-(+) |
Synthesis of Chiral Lactates
Both this compound and ethyl lactate can be synthesized from their corresponding chiral lactic acid enantiomers through esterification. The general synthetic approach is outlined below.
General Synthesis of Lactate Esters
Caption: General workflow for the synthesis of chiral lactate esters.
Experimental Protocol: Fischer Esterification of Lactic Acid
A common method for the synthesis of lactate esters is the Fischer esterification. The following is a general protocol:
Materials:
-
Chiral Lactic Acid (1.0 mol)
-
Corresponding Alcohol (Benzyl Alcohol or Ethanol) (3.0 mol, excess)
-
Concentrated Sulfuric Acid (catalytic amount)
-
Saturated Sodium Bicarbonate Solution
-
Anhydrous Magnesium Sulfate
-
Distillation Apparatus
-
Separatory Funnel
Procedure:
-
In a round-bottom flask, combine the chiral lactic acid and the corresponding alcohol.
-
Slowly add the concentrated sulfuric acid while stirring.
-
Attach a reflux condenser and heat the mixture to reflux for 2-3 hours.
-
After cooling to room temperature, transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the drying agent and purify the resulting lactate ester by fractional distillation under reduced pressure.
Application in Chiral Synthesis
Both this compound and ethyl lactate serve as valuable C3 chiral building blocks, primarily through "chiral pool" synthesis. This strategy utilizes readily available, enantiomerically pure natural products as starting materials to introduce chirality into a target molecule.
This compound as a Chiral Building Block
This compound is frequently employed as a chiral auxiliary. The bulky benzyl group can provide significant steric hindrance, which is advantageous for directing the stereochemical outcome of a reaction. This steric influence can lead to high diastereoselectivity in reactions such as enolate alkylations and aldol additions. Furthermore, the benzyl group can be readily removed by hydrogenolysis, a mild method that often does not affect other functional groups. Its applications include the synthesis of pharmaceuticals and agrochemicals where precise stereochemistry is crucial for biological activity.
Ethyl Lactate as a Chiral Building Block
Ethyl lactate is also a widely used chiral synthon, particularly in the synthesis of chiral liquid crystals and other complex organic molecules. Its "green" characteristics, such as biodegradability and low toxicity, make it an attractive option as both a chiral building block and a solvent. While the smaller ethyl group offers less steric bulk compared to the benzyl group, it can still effectively induce chirality in many reactions. Ethyl lactate's miscibility with water also allows for its use in aqueous reaction media, aligning with the principles of green chemistry.
Chiral Pool Synthesis Workflow
The following diagram illustrates a conceptual workflow for utilizing a chiral lactate ester in a chiral pool synthesis approach.
Caption: Conceptual workflow of chiral pool synthesis using a lactate ester.
Comparative Performance: A Qualitative Assessment
| Feature | This compound | Ethyl Lactate |
| Steric Hindrance | High: The bulky benzyl group can offer excellent stereocontrol, potentially leading to higher diastereoselectivity. | Moderate: The smaller ethyl group provides less steric bulk, which may result in lower stereoselectivity in some cases but could be advantageous where less hindrance is required. |
| Removal of Auxiliary | Mild: The benzyl group is typically removed by hydrogenolysis, which is a mild and often chemoselective method. | Harsh: Removal of the ethyl group usually requires hydrolysis (saponification), which involves basic or acidic conditions that may not be compatible with all functional groups. |
| "Green" Chemistry Profile | Moderate: Benzyl alcohol, a precursor, is derived from petrochemical sources. | High: Ethyl lactate is considered a "green" solvent and building block as it can be derived from renewable biomass. |
| Cost and Availability | Generally more expensive than ethyl lactate. | Readily available and relatively inexpensive, especially from biological sources. |
| Applications | Often preferred in syntheses requiring high diastereoselectivity and where mild deprotection is critical. | Widely used as a green solvent and a versatile chiral building block in various synthetic applications. |
Conclusion
Both this compound and ethyl lactate are valuable and versatile chiral building blocks derived from the chiral pool of lactic acid. The choice between them depends on the specific requirements of the synthetic route.
-
This compound is often the preferred choice when high levels of stereocontrol are paramount, and the mild removal of the chiral auxiliary via hydrogenolysis is a key consideration. The increased steric bulk of the benzyl group can be a significant advantage in achieving high diastereoselectivity.
-
Ethyl lactate stands out for its excellent "green" credentials, lower cost, and ready availability from renewable resources. It is a suitable choice for applications where sustainability is a major driver and the conditions for ester hydrolysis are compatible with the target molecule. While it may offer lower stereocontrol in some instances due to its smaller size, it remains a highly effective chiral synthon in a wide range of transformations.
For drug development professionals and researchers, a careful evaluation of the desired stereochemical outcome, the compatibility of functional groups with deprotection methods, and the overall sustainability and cost-effectiveness of the synthesis will guide the optimal selection between these two important chiral building blocks. Further research involving direct, quantitative comparisons of their performance in various asymmetric reactions would be highly beneficial to the synthetic chemistry community.
References
Comparative study of different catalysts for Benzyl lactate synthesis
A Comparative Guide to Catalysts for Benzyl Lactate Synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of this compound, an important ester with applications in the fragrance, food, and pharmaceutical industries, is primarily achieved through the esterification of lactic acid with benzyl alcohol.[1][2] The efficiency of this process is highly dependent on the catalyst employed. This guide provides an objective comparison of different catalytic systems, supported by experimental data, to aid in the selection of the most suitable catalyst for specific research and development needs. Catalytic approaches range from traditional homogeneous acids to more sustainable heterogeneous and enzymatic systems.[2]
Data Presentation: Performance of Catalysts in this compound and Similar Ester Syntheses
The selection of a catalyst is a critical factor influencing reaction yield, selectivity, and overall process sustainability. The following table summarizes quantitative data for various catalysts used in the synthesis of this compound and analogous benzyl esters, providing a comparative overview of their performance under different experimental conditions.
| Catalyst Type | Catalyst | Substrates | Molar Ratio (Acid:Alcohol) | Temp. (°C) | Time (h) | Conversion/Yield (%) | Selectivity (%) | Source |
| Heterogeneous Acid | Tin-modified Heteropolyacid (HPW) | Lactic Acid, Benzyl Alcohol | 1:6 | 80 | 2 | Good to Excellent (>76%) | - | [3] |
| Heterogeneous Acid | Amberlyst-15 | Palm Fatty Acid, Methanol (Biodiesel) | - | - | - | 97% Yield | - | [4] |
| Heterogeneous Acid | Sulfated Fe-MCM-48 | Acetic Acid, Benzyl Alcohol | 1:2 | 60 | 6 | - | 98.9 | |
| Biocatalyst | Novozym 435 | Benzoic Anhydride, Benzyl Alcohol | 1:5 (Anhydride:Alcohol) | 60 | 24 | 32% Conversion | - | |
| Biocatalyst | Novozym 435 | Vinyl Acetate, Benzyl Alcohol | - | 37 | 72 | ~90% Yield | - | |
| Ionic Liquid | Brønsted Acidic Ionic Liquid | Lactic Acid, Benzyl Alcohol | - | RT | 4-6 | 78-96% Conversion | - | |
| Homogeneous Acid | Sulfuric Acid (H₂SO₄) | Lactic Acid, Benzyl Alcohol | - | Elevated | - | Benchmark Catalyst | - |
Catalytic Mechanisms and Pathways
The synthesis of this compound via esterification follows distinct mechanisms depending on the type of catalyst used. Understanding these pathways is crucial for optimizing reaction conditions and improving efficiency.
Acid-Catalyzed Fischer-Speier Esterification
The most common pathway for this compound synthesis is the acid-catalyzed Fischer-Speier esterification. This mechanism involves the protonation of the carboxylic acid group of lactic acid, which increases its electrophilicity. Subsequently, benzyl alcohol acts as a nucleophile, attacking the activated carbonyl carbon. A series of proton transfers and the elimination of a water molecule yield the final ester product. Heterogeneous acid catalysts like Amberlyst-15 and heteropolyacids operate via this fundamental mechanism.
Caption: Acid-catalyzed Fischer-Speier esterification mechanism.
Experimental Protocols
Detailed and reproducible experimental methodologies are fundamental to scientific advancement. The following sections provide protocols for the synthesis of this compound using different classes of catalysts.
Heterogeneous Catalysis using Tin-Modified Heteropolyacid (HPW)
This protocol is adapted from a study on the esterification of lactic acid with various alcohols, where benzyl alcohol showed excellent results.
-
Materials: Lactic acid, benzyl alcohol, tin-modified H₃PW₁₂O₄₀ catalyst (dried at 200 °C for 2 h).
-
Apparatus: A closed glass reactor equipped with a magnetic stirrer and temperature control.
-
Procedure:
-
To the glass reactor, add lactic acid and benzyl alcohol in a 1:6 molar ratio.
-
Add the dried catalyst, corresponding to 10 wt.% of the lactic acid mass.
-
Seal the reactor and begin stirring at a constant rate of 900 rpm.
-
Heat the reaction mixture to a constant temperature of 80 °C and maintain for 2 hours.
-
After the reaction, cool the mixture to room temperature.
-
Separate the heterogeneous catalyst from the product mixture by filtration for potential reuse.
-
Analyze the product mixture using Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine conversion and yield.
-
Biocatalysis using Immobilized Lipase (Novozym 435)
This protocol is based on the enzymatic synthesis of similar esters, such as benzyl stearate, and is adapted for this compound.
-
Materials: Lactic acid, benzyl alcohol, Novozym 435 (immobilized Candida antarctica lipase B), activated molecular sieves (3Å or 4Å), and an appropriate solvent (e.g., hexane, or solvent-free).
-
Apparatus: A round-bottom flask or sealed vial, placed in a shaking incubator or on a magnetic stirrer with heating.
-
Procedure:
-
In the reaction vessel, combine lactic acid and benzyl alcohol. A molar ratio of 1:1.5 (acid:alcohol) is often effective to shift the equilibrium.
-
If using a solvent, add it to the mixture. For a solvent-free system, proceed to the next step.
-
Add Novozym 435 catalyst, typically 10% (w/w) of the total substrate mass.
-
Add activated molecular sieves (approx. 10% w/w of substrates) to adsorb the water produced during the reaction, which drives the equilibrium towards the product.
-
Seal the vessel and place it in a shaking incubator set to 200 rpm and a temperature of 60-70 °C.
-
Allow the reaction to proceed for 24-48 hours, taking aliquots periodically to monitor progress via GC or HPLC.
-
Upon completion, recover the immobilized enzyme by filtration. The enzyme can be washed with solvent and dried for reuse.
-
General Experimental Workflow
The workflow for catalyst screening and optimization in this compound synthesis typically involves several key stages, from catalyst preparation to final product analysis.
Caption: A typical experimental workflow for this compound synthesis.
Conclusion
The synthesis of this compound can be effectively achieved using a variety of catalytic systems.
-
Heterogeneous acid catalysts like Amberlyst-15 and modified heteropolyacids offer high conversion rates, operational simplicity, and ease of catalyst recovery and reuse, making them suitable for scalable and environmentally friendly processes.
-
Biocatalysts , particularly immobilized lipases like Novozym 435, provide exceptional selectivity under mild reaction conditions, which is crucial for synthesizing chiral products and avoiding side reactions.
-
Homogeneous catalysts like sulfuric acid remain a benchmark for their high activity but present significant challenges in product purification and catalyst separation.
-
Ionic liquids represent a modern alternative, demonstrating high efficiency at room temperature, though cost and recyclability may be considerations.
The optimal choice of catalyst will depend on the specific requirements of the application, balancing factors such as yield, purity, cost, reaction conditions, and environmental impact. This guide provides the foundational data and protocols to assist researchers in making an informed decision for their synthetic needs.
References
A Comparative Guide to HPLC Methods for Benzyl Lactate Enantiomeric Excess Determination
For researchers, scientists, and drug development professionals, the precise determination of enantiomeric excess (ee) is a critical aspect of quality control and efficacy assessment for chiral molecules like benzyl lactate. This guide offers an objective comparison of High-Performance Liquid Chromatography (HPLC) methods for quantifying the enantiomeric purity of this compound, supported by experimental data and detailed protocols.
The separation of enantiomers, which possess nearly identical physical and chemical properties, presents a significant analytical challenge. Chiral HPLC is a powerful and widely used technique to achieve this separation, enabling the accurate determination of the relative amounts of each enantiomer in a sample. This guide focuses on a validated direct-phase HPLC method for this compound and compares it with alternative approaches, providing a framework for selecting the most suitable method for your research needs.
Comparison of Analytical Methods
The primary method detailed in this guide is a direct-phase HPLC method with Diode-Array Detection (DAD), which has been shown to be effective for the separation of this compound enantiomers. Alternative methods include those employing different chiral stationary phases (CSPs) and more sensitive detection techniques like tandem mass spectrometry (MS/MS), which are particularly useful for analyzing samples with low concentrations or complex matrices.
| Parameter | Direct-Phase HPLC-DAD for this compound Derivatives | Alternative 1: HPLC with Macrocyclic Glycopeptide CSP (e.g., Teicoplanin) | Alternative 2: Indirect Method via Derivatization |
| Principle | Direct separation on a chiral stationary phase. | Direct separation on a chiral stationary phase with different selectivity. | Derivatization with a chiral agent to form diastereomers, followed by separation on an achiral column. |
| Chiral Selector | Polysaccharide-based (e.g., Amylose tris(3,5-dimethylphenylcarbamate) - Chiralpak IA).[1] | Macrocyclic glycopeptide (e.g., Teicoplanin).[1] | Chiral derivatizing agent (e.g., L-menthol and acetyl chloride).[2] |
| Detection | DAD (UV-Vis).[1] | Mass Spectrometry (MS/MS). | DAD (UV-Vis) or MS. |
| Selectivity (α) | 1.13 (for 2-nitrothis compound).[1] | Not explicitly reported for this compound, but effective for lactic acid. | Dependent on the derivatizing agent and resulting diastereomers. |
| Resolution (Rs) | 3.57 (for 2-nitrothis compound). | 1.9 (for lactic acid on a teicoplanin-based column). | Not explicitly reported for this compound. |
| Linearity Range | Data not available for this compound. For lactic acid: 20–800 mg/L (R² > 0.9980). | Data not available for this compound. | Data not available for this compound. |
| Accuracy (% Recovery) | Data not available for this compound. For lactic acid: 94.16–106.99%. | Data not available for this compound. | Data not available for this compound. |
| Precision (%RSD) | Data not available for this compound. For lactic acid: 0.53–4.16%. | Data not available for this compound. | Data not available for this compound. |
| LOD | Data not available for this compound. For lactic acid: 1.188 mg/L. | Data not available for this compound. | Data not available for this compound. |
| LOQ | Data not available for this compound. | Data not available for this compound. | Data not available for this compound. |
| Key Advantages | Good resolution and selectivity, straightforward sample preparation. | High sensitivity and selectivity, suitable for complex matrices. | Can be used with standard achiral HPLC systems. |
| Key Limitations | Requires a specific chiral column, may have lower sensitivity than MS-based methods. | Requires an MS detector, which is more complex and expensive. | Derivatization step adds complexity and potential for side reactions or racemization. |
Note: Quantitative validation data for this compound specifically is limited in publicly available literature. The data for lactic acid is provided as a reference for expected performance.
Experimental Protocols
Primary Method: Direct-Phase HPLC-DAD for this compound
This protocol is based on the method described by Montrone et al. (2025) for the analysis of this compound and its derivatives.
1. Synthesis of this compound:
-
In a round-bottomed flask, add 0.595 mmol of lactic acid to 0.595 mmol of triethylamine in 2 mL of acetonitrile.
-
Heat the mixture at 60 °C for 30 minutes.
-
Add 0.595 mmol of benzyl bromide and continue the reaction at 60 °C for 3.5 hours.
-
Evaporate the solvent under vacuum to obtain the crude this compound.
2. HPLC-DAD Analysis:
-
Column: Chiralpak IA (amylose tris(3,5-dimethylphenylcarbamate) immobilized on 5 µm silica gel).
-
Mobile Phase: n-hexane/2-propanol (e.g., 80:20 v/v).
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: Room temperature.
-
Detection: DAD at 210 nm for this compound.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the synthesized this compound in the mobile phase to a suitable concentration (e.g., 1 mg/mL).
3. Data Analysis:
-
Identify the peaks corresponding to the two enantiomers based on their retention times.
-
Calculate the enantiomeric excess (ee) using the peak areas (A) of the two enantiomers: ee (%) = [(A₁ - A₂) / (A₁ + A₂)] x 100 where A₁ is the area of the major enantiomer and A₂ is the area of the minor enantiomer.
Alternative Method 1: HPLC-MS/MS with a Macrocyclic Glycopeptide CSP
This method is adapted from protocols for the analysis of lactic acid and is suitable for high-sensitivity applications.
1. HPLC-MS/MS Analysis:
-
Column: Chirobiotic T (teicoplanin-based CSP).
-
Mobile Phase: Acetonitrile and 33.3 mmol/L ammonium acetate (e.g., 85:15 v/v).
-
Flow Rate: 0.7 mL/min.
-
Column Temperature: 25 °C.
-
Detection: Tandem Mass Spectrometry (MS/MS) in negative ion mode.
-
Sample Preparation: Dilute the this compound sample in the mobile phase.
Alternative Method 2: Indirect Analysis via Derivatization
This method involves converting the enantiomers into diastereomers, which can then be separated on a standard achiral HPLC column.
1. Derivatization with L-menthol and Acetyl Chloride:
-
Acidify the crude reaction sample of this compound.
-
Extract with diethyl ether.
-
Derivatize the residue with L-menthol and acetyl chloride.
2. Achiral HPLC Analysis:
-
Column: Standard C18 reversed-phase column.
-
Mobile Phase: A suitable mixture of water and an organic solvent like acetonitrile or methanol.
-
Detection: DAD (UV-Vis).
Visualizing the Workflow
The following diagram illustrates the general workflow for determining the enantiomeric excess of this compound using the primary HPLC method.
Caption: Workflow for this compound Enantiomeric Excess Determination by HPLC.
Conclusion
The direct-phase HPLC-DAD method using a polysaccharide-based chiral stationary phase like Chiralpak IA offers a robust and reliable approach for determining the enantiomeric excess of this compound. It provides good resolution and selectivity, making it suitable for routine quality control. For applications requiring higher sensitivity or for analyzing complex sample matrices, an HPLC method coupled with mass spectrometry and a macrocyclic glycopeptide column is a powerful alternative. The indirect method involving derivatization can be a cost-effective option if a dedicated chiral HPLC system is not available, though it introduces additional sample preparation steps. The choice of method should be guided by the specific requirements of the analysis, including sensitivity, sample throughput, and available instrumentation. Further method validation is recommended to establish comprehensive performance data for this compound specifically.
References
A Comparative Analysis of the Antimicrobial Efficacy of Benzyl Lactate and Other Ester Compounds
For Researchers, Scientists, and Drug Development Professionals
The increasing demand for effective and safe antimicrobial agents has led to a growing interest in the biological activities of various chemical compounds, including esters. Among these, Benzyl Lactate has emerged as a compound of interest due to its potential antimicrobial properties.[1] This guide provides a comparative overview of the antimicrobial efficacy of this compound against other ester compounds, supported by available experimental data and detailed methodologies. While direct comparative studies on the antimicrobial efficacy of a wide range of esters in a single publication are limited, this guide synthesizes available data on this compound and related ester compounds to provide a useful reference for research and development.
Quantitative Data Summary
The following table summarizes the antimicrobial activity of this compound in comparison to other lactate esters. The data is based on a study assessing the toxicity of these esters against Escherichia coli, which can be an indicator of their potential antimicrobial effect. It is important to note that lower cell growth in the presence of the ester suggests higher toxicity and potentially greater antimicrobial efficacy.
| Ester Compound | Microbial Strain | Metric | Value | Reference |
| This compound | Escherichia coli | % Decrease in Growth Rate (at 0.5 g/L) | Not explicitly stated, but less toxic than Isoamyl Lactate | [2] |
| Ethyl Lactate | Escherichia coli | % Decrease in Growth Rate (at 5 g/L) | 6% | [2][3] |
| Propyl Lactate | Escherichia coli | % Decrease in Growth Rate (at 0.5 g/L) | Not explicitly stated | [2] |
| Butyl Lactate | Escherichia coli | % Decrease in Growth Rate (at 0.5 g/L) | Not explicitly stated | |
| Isobutyl Lactate | Escherichia coli | % Decrease in Growth Rate (at 0.5 g/L) | Not explicitly stated | |
| Isoamyl Lactate | Escherichia coli | % Decrease in Growth Rate (at 0.5 g/L) | 18% (Most toxic) |
Note: This data reflects the toxicity of lactate esters to the E. coli strain used for biosynthesis, not necessarily pathogenic strains. A higher percentage decrease in growth rate suggests greater potential antimicrobial activity.
Experimental Protocols
The evaluation of antimicrobial efficacy typically involves standardized methods to determine the susceptibility of microorganisms to the test compounds. The following are detailed methodologies for key experiments commonly cited in antimicrobial research.
Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
This method is a standard procedure for determining the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
a. Preparation of Materials:
-
Microbial Culture: A pure culture of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) is grown overnight in a suitable broth medium (e.g., Mueller-Hinton Broth). The culture is then diluted to a standardized concentration (e.g., 5 x 10^5 CFU/mL).
-
Test Compounds: Stock solutions of this compound and other esters are prepared in a suitable solvent (e.g., DMSO) and then serially diluted in the broth medium in a 96-well microtiter plate.
b. Assay Procedure:
-
Add 100 µL of the serially diluted ester compounds to the wells of the microtiter plate.
-
Inoculate each well with 100 µL of the standardized microbial suspension.
-
Include a positive control (microorganism in broth without the test compound) and a negative control (broth only).
-
Incubate the plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.
-
The MIC is determined as the lowest concentration of the ester at which no visible turbidity (growth) is observed.
Agar Disk Diffusion Method
This method assesses the antimicrobial activity by measuring the zone of growth inhibition around a disk impregnated with the test compound.
a. Preparation of Materials:
-
Agar Plates: Prepare agar plates with a suitable medium (e.g., Mueller-Hinton Agar).
-
Microbial Inoculum: Spread a standardized suspension of the test microorganism evenly over the agar surface.
-
Test Disks: Sterile filter paper disks (6 mm in diameter) are impregnated with a known concentration of the ester compound.
b. Assay Procedure:
-
Place the impregnated disks onto the surface of the inoculated agar plates.
-
Include a positive control disk (a known antibiotic) and a negative control disk (solvent only).
-
Incubate the plates at an appropriate temperature for 18-24 hours.
-
Measure the diameter of the zone of complete inhibition around each disk in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.
Visualizing Experimental Workflows
Signaling Pathway of Antimicrobial Action
While the precise signaling pathways of antimicrobial action for many esters are still under investigation, a general proposed mechanism involves the disruption of the microbial cell membrane.
Caption: Proposed mechanism of antimicrobial action of esters via cell membrane disruption.
Experimental Workflow for MIC Determination
The following diagram illustrates the key steps in determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial compound using the broth microdilution method.
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
References
A Researcher's Guide to Assessing Cross-Reactivity of Benzyl Lactate in Biological Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for evaluating the potential cross-reactivity of Benzyl lactate in common biological assays. In the absence of direct published cross-reactivity studies for this compound, this document outlines the principles of cross-reactivity, identifies compounds with structural similarities that may pose a risk of interference, and provides detailed experimental protocols to enable researchers to assess this potential in their own assays.
Understanding the Potential for this compound Cross-Reactivity
This compound is a small molecule characterized by a lactate core and a benzyl ester functional group. Cross-reactivity in biological assays, particularly immunoassays, is fundamentally driven by structural similarity. An antibody or enzyme that recognizes a specific epitope may also bind to other molecules that share similar structural features. For this compound, potential cross-reactivity could arise from recognition of either the lactate portion, the benzyl group, or the overall conformation of the molecule.
Key Structural Features of this compound:
-
Lactate Moiety: The core 2-hydroxypropanoate structure.
-
Benzyl Ester Group: The phenylmethyl group attached to the carboxylate of lactate.
-
Chiral Center: The lactate moiety contains a chiral carbon, which could be a factor in stereospecific assays.
Comparison with Structurally Similar Compounds
The following table summarizes compounds with structural similarities to this compound and highlights the potential for cross-reactivity in relevant biological assays. This comparison is predictive and should be confirmed by experimental data.
| Compound | Structure | Shared Structural Feature with this compound | Potential for Cross-Reactivity | Relevant Assay Types |
| Lactic Acid | CH₃CH(OH)COOH | Lactate Moiety | High, especially in assays targeting the lactate structure. | Immunoassays for lactate, enzymatic assays using lactate dehydrogenase or lactate oxidase. |
| Ethyl Lactate | CH₃CH(OH)COOCH₂CH₃ | Lactate Moiety | Moderate to High. The core lactate structure is identical. | Immunoassays for lactate esters, enzymatic assays involving esterases. |
| Benzyl Acetate | CH₃COOCH₂C₆H₅ | Benzyl Ester Group | Moderate. Depends on whether the benzyl group is a key part of the epitope. | Immunoassays targeting benzyl-containing haptens, enzymatic assays with esterases. |
| Phenylethyl Alcohol | C₆H₅CH₂CH₂OH | Phenyl and Ethyl Groups | Low. Lacks the ester and carboxyl functionalities. | General interference in assays sensitive to aromatic compounds. |
| Mandelic Acid | C₆H₅CH(OH)COOH | Structural Isomer | Moderate. Shares the phenyl group and a hydroxylated carboxylic acid structure. | Immunoassays targeting aromatic carboxylic acids. |
Experimental Protocol: Assessing Cross-Reactivity by Competitive ELISA
A competitive Enzyme-Linked Immunosorbent Assay (ELISA) is a standard method for quantifying the cross-reactivity of an antibody with structurally similar molecules. This protocol provides a general workflow to determine the percentage cross-reactivity of various compounds in an assay designed for this compound.
Methodology
-
Coating: A microtiter plate is coated with a conjugate of this compound and a carrier protein (e.g., BSA or OVA).
-
Blocking: The remaining protein-binding sites on the plate are blocked to prevent non-specific binding.
-
Competition: A fixed concentration of anti-Benzyl lactate antibody is pre-incubated with varying concentrations of this compound (for the standard curve) or the potential cross-reacting compound.
-
Incubation: The antibody-analyte mixtures are added to the coated plate. Free antibody will bind to the immobilized this compound conjugate.
-
Detection: A secondary antibody conjugated to an enzyme (e.g., HRP) that binds to the primary antibody is added.
-
Substrate Addition: A chromogenic substrate is added, which is converted by the enzyme to produce a measurable color change.
-
Data Analysis: The signal intensity is inversely proportional to the concentration of free this compound or the cross-reacting compound. The 50% inhibitory concentrations (IC50) are determined for the target analyte and the test compounds.
Calculation of Percent Cross-Reactivity
The percent cross-reactivity (%CR) is calculated using the following formula:
%CR = (IC50 of this compound / IC50 of test compound) x 100
Hypothetical Data Presentation
The following table is a template for presenting the results of a cross-reactivity study.
| Compound | IC50 (nM) | % Cross-Reactivity |
| This compound | 10 | 100% |
| Lactic Acid | 500 | 2% |
| Ethyl Lactate | 80 | 12.5% |
| Benzyl Acetate | 1000 | 1% |
| Mandelic Acid | 800 | 1.25% |
Potential for Cross-Reactivity in Enzymatic Assays
Beyond immunoassays, this compound may interact with enzymes in other biological assays:
-
Esterases and Lipases: These enzymes can hydrolyze ester bonds. This compound could act as a substrate or an inhibitor in assays involving these enzymes, potentially leading to inaccurate measurements of the intended substrate's activity.
-
Lactate Dehydrogenase (LDH) and Lactate Oxidase (LOX): While these enzymes are specific for lactate, high concentrations of this compound could potentially cause interference, although this is less likely than with immunoassays unless the ester is first hydrolyzed to release free lactate. Studies have shown that metabolites of ethylene glycol, which share some structural similarity to lactate, can interfere with lactate oxidase-based assays.
Visualizing Experimental Workflows and Concepts
Diagram of Competitive ELISA Workflow
Caption: Workflow for assessing cross-reactivity using competitive ELISA.
Diagram of Cross-Reactivity in an Immunoassay
Caption: Specific vs. cross-reactive binding in an immunoassay.
Conclusion
Benchmarking Benzyl Lactate: A Comparative Guide for Scientific Applications
For Researchers, Scientists, and Drug Development Professionals
In the continuous pursuit of greener and more efficient chemical processes, the selection of an appropriate solvent is paramount. Benzyl lactate, a bio-based solvent derived from lactic acid, is emerging as a promising alternative to conventional organic solvents. This guide provides a comprehensive performance benchmark of this compound, comparing its predicted and known properties with those of commonly used solvents. It further outlines detailed experimental protocols for its evaluation and presents a logical workflow for solvent selection in research and development.
Physicochemical Properties: A Comparative Overview
A solvent's performance is intrinsically linked to its physical and chemical properties. While experimental data for this compound is not extensively available, we can infer its likely characteristics based on its structure and compare them to established solvents.
Table 1: Comparison of Physicochemical Properties of this compound and Other Common Solvents
| Property | This compound | Ethanol | Methanol | Acetone | Dichloromethane (DCM) | Dimethyl Sulfoxide (DMSO) | Toluene |
| Molecular Formula | C₁₀H₁₂O₃ | C₂H₆O | CH₄O | C₃H₆O | CH₂Cl₂ | C₂H₆OS | C₇H₈ |
| Molecular Weight ( g/mol ) | 180.20 | 46.07 | 32.04 | 58.08 | 84.93 | 78.13 | 92.14 |
| Boiling Point (°C) | ~279-280 | 78.37 | 64.7 | 56 | 39.6 | 189 | 110.6 |
| Density (g/cm³ at 20°C) | ~1.12-1.15 | 0.789 | 0.792 | 0.791 | 1.33 | 1.10 | 0.867 |
| Flash Point (°C) | ~116 | 13 | 11 | -20 | N/A | 87 | 4 |
| Water Solubility | Low to moderate (estimated) | Miscible | Miscible | Miscible | 13 g/L | Miscible | 0.52 g/L |
| Vapor Pressure (mmHg at 20°C) | Very Low (estimated) | 44 | 97 | 180 | 349 | 0.42 | 22 |
Note: Values for this compound are estimated based on available data and chemical structure. Experimental verification is recommended.
Solvent Parameters for Performance Prediction
Table 2: Kamlet-Taft Solvatochromic Parameters of Selected Solvents
| Solvent | α (Hydrogen Bond Acidity) | β (Hydrogen Bond Basicity) | π* (Dipolarity/Polarizability) |
| This compound | Data not available | Data not available | Data not available |
| Ethanol | 0.83 | 0.77 | 0.54 |
| Methanol | 0.93 | 0.62 | 0.60 |
| DMSO | 0.00 | 0.76 | 1.00 |
| Acetone | 0.08 | 0.48 | 0.71 |
| Dichloromethane | 0.13 | 0.10 | 0.82 |
| Toluene | 0.00 | 0.11 | 0.49 |
The Kamlet-Taft parameters (α, β, and π) are crucial for predicting solvent effects on reaction rates and equilibria.[3]*
Table 3: Hansen Solubility Parameters (HSP) of Selected Solvents
| Solvent | δD (Dispersion) | δP (Polar) | δH (Hydrogen Bonding) |
| This compound | Data not available | Data not available | Data not available |
| Benzyl Alcohol | 18.4 | 6.3 | 13.7 |
| Ethanol | 15.8 | 8.8 | 19.4 |
| Acetone | 15.5 | 10.4 | 7.0 |
| Dichloromethane | 17.0 | 7.3 | 7.1 |
| DMSO | 18.4 | 16.4 | 10.2 |
| Toluene | 18.0 | 1.4 | 2.0 |
Hansen Solubility Parameters are used to predict the solubility of a solute in a given solvent based on the principle of "like dissolves like".[4][5]
Performance in Key Applications: A Comparative Discussion
Solubility of Active Pharmaceutical Ingredients (APIs)
The ability to dissolve a wide range of compounds is a key performance indicator for a solvent, particularly in drug development. Lactate esters, as a class, have shown promise in solubilizing poorly soluble APIs. While specific data for this compound is scarce, its amphiphilic nature, possessing both polar (hydroxyl and ester groups) and non-polar (benzyl group) regions, suggests it could be an effective solvent for a variety of APIs. For instance, the solubility of curcumin, a hydrophobic compound, has been shown to increase in the presence of lactic acid.
Table 4: Comparative Solubility of Selected APIs (Illustrative)
| API | This compound (mg/mL) | Ethanol (mg/mL) | DMSO (mg/mL) |
| Ibuprofen | Data not available | ~60 | ~50 |
| Naproxen | Data not available | Soluble | Data not available |
| Celecoxib | Data not available | Soluble | Data not available |
| Curcumin | Data not available | Soluble | Soluble |
This table illustrates the type of comparative data required. Experimental determination of API solubility in this compound is a crucial next step.
Reaction Kinetics
The solvent can significantly influence the rate of a chemical reaction. For example, in esterification reactions, the choice of solvent can affect the reaction equilibrium and rate. While specific kinetic studies in this compound are limited, related lactate esters like ethyl lactate have been successfully used as a medium for various organic syntheses, in some cases leading to higher reaction yields compared to conventional solvents.
Extraction Efficiency
The efficiency of extracting natural products or impurities is another critical performance metric. Lactate esters have been shown to be effective in the extraction of bioactive compounds. For example, ethyl lactate has demonstrated high efficiency in extracting polyphenols. Given its structural similarities, this compound is expected to show promise in this area as well.
Experimental Protocols for Performance Benchmarking
To rigorously evaluate this compound as a solvent, the following experimental protocols are recommended.
Determination of Solubility (Shake-Flask Method)
Objective: To determine the equilibrium solubility of a solid compound (e.g., an API) in this compound and compare it with other solvents.
Methodology:
-
Preparation of Saturated Solution: Add an excess amount of the solid solute to a known volume of this compound in a sealed, temperature-controlled vessel.
-
Equilibration: Agitate the mixture at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the suspension to sediment the undissolved solid.
-
Sample Collection and Filtration: Carefully withdraw a known volume of the supernatant and filter it through a chemically inert syringe filter (e.g., PTFE) to remove any remaining solid particles.
-
Quantification: Analyze the concentration of the solute in the filtrate using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.
-
Data Reporting: Express the solubility in units of mg/mL or mol/L.
Evaluation of Reaction Kinetics
Objective: To compare the rate of a model chemical reaction in this compound against other solvents.
Methodology:
-
Model Reaction Selection: Choose a well-characterized reaction sensitive to solvent effects, such as an esterification or a nucleophilic substitution.
-
Reaction Setup: Prepare identical reaction mixtures in this compound and the chosen reference solvents (e.g., toluene, ethanol) under controlled temperature.
-
Reaction Monitoring: At regular time intervals, take aliquots from the reaction mixture and quench the reaction.
-
Analysis: Analyze the concentration of a reactant or product in each aliquot using a suitable technique like Gas Chromatography (GC), HPLC, or spectroscopy.
-
Data Analysis: Plot the concentration of the monitored species versus time to determine the reaction rate. Calculate the rate constant (k) for the reaction in each solvent.
Assessment of Extraction Efficiency
Objective: To measure the efficiency of this compound in extracting a target analyte from a solid or liquid matrix and compare it with other extraction solvents.
Methodology:
-
Sample Preparation: Prepare a solid or liquid matrix containing a known amount of the target analyte.
-
Extraction:
-
Liquid-Liquid Extraction: Mix a known volume of the liquid matrix with an equal volume of this compound. Agitate vigorously and then allow the phases to separate.
-
Solid-Liquid Extraction: Suspend a known mass of the solid matrix in a defined volume of this compound and agitate for a set period.
-
-
Phase Separation: Separate the this compound phase (extract) from the original matrix.
-
Quantification: Determine the concentration of the analyte in the extract using an appropriate analytical method (e.g., HPLC, GC-MS).
-
Calculation of Efficiency: Calculate the extraction efficiency as the percentage of the analyte recovered in the extract relative to the total amount of analyte initially in the matrix.
Workflow for Green Solvent Selection
The selection of a suitable solvent in a pharmaceutical or chemical development process is a multi-faceted decision that involves balancing performance with safety, health, and environmental considerations. The following workflow, which can be visualized as a decision-making process, provides a systematic approach to solvent selection, incorporating the evaluation of novel solvents like this compound.
Caption: A generalized workflow for green solvent selection in pharmaceutical process development.
This logical process ensures that solvent selection is not only based on performance but also aligns with sustainability and safety goals.
Conclusion
This compound presents itself as a potentially valuable green solvent for a range of applications in research and drug development. Its inferred properties suggest good solvency for a variety of compounds and suitability for use in organic synthesis and extractions. However, a comprehensive experimental evaluation is necessary to fully establish its performance profile. By following the detailed protocols outlined in this guide, researchers can systematically benchmark this compound against traditional solvents, generating the quantitative data needed to support its adoption in creating more sustainable and efficient chemical processes.
References
A Comparative Analysis of Benzyl Lactate Synthesis Routes
For researchers and professionals in the fields of chemistry and drug development, the efficient synthesis of chiral esters like benzyl lactate is of paramount importance. This compound, a key intermediate in the synthesis of various pharmaceuticals and a valuable component in the fragrance industry, can be synthesized through several routes. This guide provides a detailed comparative analysis of the three primary synthetic strategies: Direct Esterification (Fischer Esterification), Enzymatic Synthesis, and Transesterification. The performance of each route is objectively compared, supported by experimental data from analogous reactions, and accompanied by detailed protocols to aid in the selection of the most suitable method for specific research and development needs.
At a Glance: Comparison of this compound Synthesis Routes
The following table summarizes the key quantitative data for the three primary synthesis routes for this compound. It is important to note that while direct experimental data for the synthesis of this compound under a variety of conditions is limited in publicly available literature, the data presented below is a robust compilation based on analogous esterification and transesterification reactions, providing a reliable framework for comparison.
| Parameter | Route 1: Direct (Fischer) Esterification | Route 2: Enzymatic Synthesis | Route 3: Transesterification |
| Starting Materials | Lactic Acid, Benzyl Alcohol | Lactic Acid, Benzyl Alcohol | Alkyl Lactate (e.g., Methyl/Ethyl Lactate), Benzyl Alcohol |
| Key Reagents/Catalysts | Strong Acid (e.g., H₂SO₄, p-TsOH), Amberlyst-15 | Lipase (e.g., Novozym 435) | Acid/Base or Enzyme (e.g., Novozym 435) |
| Typical Yield | 60-95% | >90% | 85-95% |
| Purity | Lower, requires extensive purification | High, minimal byproducts | High, requires purification |
| Reaction Temperature | High (Reflux, >100°C) | Mild (40-60°C) | Mild to High (50-110°C) |
| Reaction Time | 2 - 20 hours | 4 - 24 hours | 4 - 12 hours |
| Environmental Impact | High, corrosive catalysts, significant waste | Low, biodegradable catalyst, less waste | Moderate, depends on catalyst |
| Selectivity | Low, potential for side reactions | High (regio- and stereoselectivity) | High |
Synthetic Route 1: Direct (Fischer) Esterification
This classical method involves the acid-catalyzed reaction between lactic acid and benzyl alcohol. The equilibrium is driven towards the product by removing water, often through azeotropic distillation.[1][2]
Experimental Protocol: Fischer Esterification using Sulfuric Acid
-
Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine lactic acid (1.0 eq) and an excess of benzyl alcohol (e.g., a 1:3 molar ratio).
-
Solvent and Catalyst Addition: Add toluene as a solvent to facilitate azeotropic water removal. Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 1-2% of the mass of lactic acid).
-
Reaction Execution: Heat the reaction mixture to reflux. The water produced during the reaction will be collected in the Dean-Stark trap.
-
Monitoring: Monitor the reaction progress by observing the amount of water collected or by thin-layer chromatography (TLC). The reaction is typically complete within 2-20 hours.
-
Work-up: After cooling, wash the organic layer sequentially with water, a saturated sodium bicarbonate solution to neutralize the acid catalyst, and brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. After filtration, remove the solvent using a rotary evaporator. The crude this compound can be purified by vacuum distillation.
Workflow for Direct Fischer Esterification of Lactic Acid.
Synthetic Route 2: Enzymatic Synthesis
Enzymatic synthesis, a cornerstone of green chemistry, utilizes biocatalysts—in this case, lipases—to facilitate the esterification of lactic acid with benzyl alcohol. This method offers a sustainable alternative to traditional chemical processes.
Experimental Protocol: Enzymatic Synthesis using Immobilized Lipase (Novozym 435)
-
Reaction Setup: In a temperature-controlled shaker flask, combine lactic acid (1.0 eq) and benzyl alcohol (e.g., a 1:1.5 molar ratio). A solvent such as n-hexane can be used, or the reaction can be run solvent-free.
-
Enzyme Addition: Add the immobilized lipase, Novozym 435 (e.g., 10% w/w of the total substrate mass).
-
Water Removal: To drive the equilibrium towards the product, add activated molecular sieves (approximately 10% w/w of substrates) to the reaction mixture to adsorb the water produced.
-
Reaction Execution: Incubate the mixture at a mild temperature (e.g., 50°C) with constant agitation (e.g., 200 rpm).
-
Monitoring: Monitor the reaction progress over time by taking small aliquots and analyzing them by gas chromatography (GC) or high-performance liquid chromatography (HPLC). The reaction is typically complete within 4-24 hours.
-
Work-up and Purification: Separate the immobilized enzyme from the reaction mixture by filtration. The enzyme can be washed with a solvent and reused. If a solvent was used, remove it under reduced pressure. Due to the high selectivity of the enzyme, the resulting this compound is often of high purity, minimizing the need for extensive purification.
Workflow for Enzymatic Synthesis of this compound.
Synthetic Route 3: Transesterification
Experimental Protocol: Transesterification of Ethyl Lactate
-
Reaction Setup: In a round-bottom flask, combine ethyl lactate (1.0 eq) and benzyl alcohol (e.g., a 1.5 eq excess).
-
Catalyst Addition: Add a suitable catalyst. For an acid-catalyzed reaction, a small amount of sulfuric acid or p-toluenesulfonic acid can be used. For an enzymatic reaction, an immobilized lipase like Novozym 435 (e.g., 10% w/w) can be employed.
-
Reaction Execution: Heat the mixture. For acid catalysis, reflux temperatures may be required. For enzymatic catalysis, milder temperatures (e.g., 60-70°C) are sufficient.
-
Byproduct Removal: To shift the equilibrium towards the product, the lower-boiling alcohol byproduct (ethanol) is removed by distillation as it is formed.
-
Monitoring: Monitor the conversion of ethyl lactate to this compound using GC or HPLC. The reaction is generally complete in 4-12 hours.
-
Work-up and Purification: After the reaction, if an acid catalyst was used, it should be neutralized. The enzyme catalyst can be removed by filtration. The excess benzyl alcohol and any remaining starting materials are removed by vacuum distillation to yield the purified this compound.
Workflow for the Transesterification Route to this compound.
Concluding Remarks
The choice of the synthetic route for this compound is contingent upon several factors, including the desired yield and purity, cost considerations, and environmental impact.
-
Direct (Fischer) Esterification remains a widely used and cost-effective method, particularly for large-scale production where the cost of reagents is a primary concern. However, the harsh reaction conditions and the need for extensive purification can be significant drawbacks.
-
Enzymatic Synthesis represents a greener and more selective alternative. The mild reaction conditions and high purity of the product often offset the higher initial cost of the enzyme, especially when the biocatalyst can be efficiently recycled. This method is particularly advantageous for the synthesis of high-value, chiral compounds where stereoselectivity is crucial.
-
Transesterification offers a versatile approach that can be tailored with either chemical or enzymatic catalysts. It is an excellent option when the starting alkyl lactate is readily available and can provide high yields under relatively mild conditions, especially with enzymatic catalysis.
Ultimately, the optimal synthesis strategy will be determined by the specific requirements of the application, balancing the trade-offs between yield, purity, cost, and sustainability.
References
The Bioactivity of Benzyl Lactate: An In-Vitro and In-Vivo Comparative Guide
A comprehensive review of the current scientific literature reveals a notable scarcity of direct experimental data on the in-vitro and in-vivo bioactivity of Benzyl lactate. While this compound is utilized in the fragrance and flavor industries, its potential pharmacological effects remain largely unexplored. To provide a valuable comparative guide for researchers, scientists, and drug development professionals, this document will focus on the experimentally determined bioactivity of a structurally analogous compound, Benzyl salicylate . This analysis will serve as a foundational proxy, offering insights into the potential anti-inflammatory pathways that this compound might modulate.
In-Vitro Bioactivity: A Focus on Anti-Inflammatory Potential
The most relevant available data centers on the in-vitro anti-inflammatory properties of Benzyl salicylate. A key study investigated its effects on lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, a standard model for assessing inflammatory responses.
Quantitative Data Summary
The primary measure of in-vitro anti-inflammatory activity was the inhibition of nitric oxide (NO) production, a key inflammatory mediator. The results for Benzyl salicylate are summarized in the table below.
| Compound | Concentration (µM) | Nitric Oxide (NO) Inhibition (%) | Cell Viability (%) |
| Benzyl salicylate | 10 | 25.5 ± 2.1 | > 95 |
| 25 | 58.3 ± 3.5 | > 95 | |
| 50 | 85.1 ± 4.2 | > 95 | |
| L-NMMA (Positive Control) | 50 | 45.2 ± 2.8 | > 95 |
Data is presented as mean ± standard deviation. L-NMMA (NG-monomethyl-L-arginine) is a known inhibitor of nitric oxide synthase.
These findings demonstrate that Benzyl salicylate dose-dependently inhibits the production of nitric oxide in activated macrophages without significantly affecting cell viability.[1]
Experimental Protocols
To ensure reproducibility and facilitate further research, the detailed methodologies for the key experiments are provided below.
Cell Culture and Treatment
RAW 264.7 macrophage cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator. For experiments, cells were seeded in 96-well plates at a density of 1 x 10⁵ cells/well. After 24 hours, the cells were pre-treated with various concentrations of Benzyl salicylate for 1 hour before being stimulated with 1 µg/mL of lipopolysaccharide (LPS) for an additional 24 hours.[1]
Nitric Oxide (NO) Assay
The concentration of nitric oxide in the cell culture supernatant was determined by measuring the amount of nitrite, a stable metabolite of NO, using the Griess reagent.[1] Briefly, 100 µL of cell supernatant was mixed with an equal volume of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride). The absorbance at 540 nm was measured using a microplate reader. The percentage of NO inhibition was calculated relative to LPS-stimulated cells without any treatment.
Western Blot Analysis for iNOS and COX-2 Expression
To investigate the mechanism of NO inhibition, the expression levels of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) were analyzed by Western blotting. After treatment, cells were lysed, and protein concentrations were determined. Equal amounts of protein were separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane. The membranes were then incubated with primary antibodies against iNOS, COX-2, and β-actin (as a loading control), followed by incubation with horseradish peroxidase (HRP)-conjugated secondary antibodies. The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.[1]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the proposed signaling pathway for the anti-inflammatory action of Benzyl salicylate and the general experimental workflow.
In-Vivo Bioactivity: An Unexplored Frontier
At present, there is a conspicuous absence of published in-vivo studies investigating the bioactivity of this compound. Animal model studies are crucial for understanding the pharmacokinetic and pharmacodynamic properties of a compound, as well as its efficacy and safety in a whole organism. Future research should prioritize in-vivo models to explore the potential anti-inflammatory, antioxidant, or other bioactive properties of this compound.
Conclusion and Future Directions
While direct experimental evidence for the bioactivity of this compound is currently lacking, the data from its structural analog, Benzyl salicylate, suggests a potential for anti-inflammatory effects. The in-vitro inhibition of nitric oxide production in macrophages, mediated by the downregulation of iNOS and COX-2 expression, provides a plausible mechanism that warrants further investigation for this compound itself.
For researchers, scientists, and drug development professionals, this guide highlights a significant research gap and a promising avenue for future studies. The following steps are recommended:
-
Direct In-Vitro Studies: Conduct comprehensive in-vitro assays to determine the antioxidant, anti-inflammatory, and cytotoxic effects of this compound on various cell lines.
-
Mechanism of Action Studies: If bioactivity is observed, elucidate the underlying molecular mechanisms, including the modulation of key signaling pathways.
-
In-Vivo Efficacy and Safety: Following promising in-vitro results, proceed with well-designed animal studies to evaluate the in-vivo efficacy, safety profile, and pharmacokinetic properties of this compound.
By systematically addressing these research questions, the scientific community can build a robust understanding of the bioactivity of this compound and its potential applications in pharmacology and medicine.
References
Safety Operating Guide
Navigating the Safe Disposal of Benzyl Lactate: A Comprehensive Guide
For researchers and laboratory professionals, the proper disposal of chemical waste is a critical component of ensuring a safe and compliant work environment. This guide provides essential, step-by-step procedures for the safe disposal of benzyl lactate, a compound frequently used in the pharmaceutical and cosmetic industries. Adherence to these protocols is vital for minimizing environmental impact and safeguarding personnel.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This includes wearing suitable gloves and eye protection to prevent skin and eye irritation.[1] Work should be conducted in a well-ventilated area to avoid inhalation of any vapors.[1][2] In the event of accidental contact, wash the affected skin area thoroughly with soap and water, and for eye contact, rinse gently with water for at least 15 minutes.[1]
Step-by-Step Disposal Protocol
The recommended method for the disposal of this compound is through incineration at a licensed chemical waste facility.[1] It is crucial to adhere to all local, regional, and national regulations governing chemical waste.
-
Waste Collection:
-
Collect waste this compound in a designated, properly labeled, and sealed container.
-
Do not mix with other waste streams unless compatibility is confirmed.
-
-
Accidental Spill Management:
-
In the case of a spill, ventilate the area and wear appropriate PPE.
-
Absorb the spill using an inert material such as sand or earth.
-
Collect the absorbed material into a suitable chemical waste container.
-
Thoroughly wash the spill area after the material has been collected.
-
-
Container Disposal:
-
Thoroughly rinse empty containers that held this compound.
-
The rinsed containers should be disposed of as chemical waste along with the collected this compound. Landfill dumping should be avoided.
-
-
Environmental Protection:
-
Under no circumstances should this compound be allowed to enter drains, waterways, or the soil.
-
In the event of a large spill, it is necessary to inform the relevant authorities.
-
Hazard Profile and Inconsistencies
There are some discrepancies across safety data sheets regarding the hazard classification of this compound. Some sources classify it as causing skin and eye irritation (Category 2A for eyes and Category 2 for skin). Another source indicates it is harmful if swallowed and very toxic to aquatic life with long-lasting effects. Conversely, other safety data sheets state that it does not meet the criteria for classification as a hazardous substance. Given these inconsistencies, it is prudent to handle this compound with caution, assuming it to be a potential irritant and environmentally harmful.
Physicochemical Properties of this compound
A summary of the key quantitative data for this compound is presented in the table below for easy reference.
| Property | Value |
| Molecular Formula | C10H12O3 |
| Molar Mass | 180.2 g/mol |
| Density | Approximately 1.12 - 1.15 g/cm³ |
| Melting Point | 14 - 42 °C |
| Boiling Point | 128-130 °C at 5-6 Torr |
| Flash Point | >110 °C (>230 °F) |
| Water Solubility | Low / Immiscible |
Disposal Decision Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Personal protective equipment for handling Benzyl lactate
Essential Safety and Handling Guide for Benzyl Lactate
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling this compound in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure safe and compliant use of this chemical.
Chemical Properties and Hazards
This compound is a combustible liquid. While some safety data sheets (SDS) indicate it does not meet the criteria for hazard classification under GHS (Globally Harmonized System), others classify it as a skin and eye irritant, and potentially harmful if swallowed.[1][2][3][4][5] Due to these conflicting classifications, it is crucial to handle this compound with care, adhering to the protective measures outlined below. Hazardous decomposition products, such as carbon monoxide (CO) and carbon dioxide (CO2), can be released during combustion.
Quantitative Data Summary
For quick reference, the key quantitative properties of this compound are summarized in the table below.
| Property | Value | Citations |
| Molecular Formula | C₁₀H₁₂O₃ | |
| Molecular Weight | 180.20 g/mol | |
| Appearance | Colorless to yellowish liquid | |
| Boiling Point | 105 - 109 °C @ 0.1 mmHg | |
| Flash Point | > 110 °C / > 230 °F | |
| Density | 1.12 g/mL at 25 °C | |
| Water Solubility | Insoluble / Immiscible |
Operational and Safety Protocols
Personal Protective Equipment (PPE)
Proper PPE is mandatory to minimize exposure and ensure personal safety when handling this compound.
-
Eye and Face Protection: Always wear chemical safety goggles with side shields that comply with OSHA 29 CFR 1910.133 or European Standard EN166.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber) must be worn to prevent skin contact.
-
Body Protection: A standard laboratory coat is required. For tasks with a higher risk of splashing, impervious clothing should be worn.
-
Respiratory Protection: Under normal conditions with adequate ventilation, respiratory protection is not required. However, in case of spills, insufficient ventilation, or exposure to vapors or mists, a NIOSH-approved respirator with a particulate filter should be used.
Handling and Storage Plan
Adherence to proper handling and storage procedures is critical for maintaining a safe laboratory environment.
-
Ventilation: Always handle this compound in a well-ventilated area. A chemical fume hood is recommended.
-
Safe Handling Practices:
-
Avoid contact with skin, eyes, and clothing.
-
Prevent the formation of aerosols or mists.
-
Wash hands thoroughly with soap and water after handling.
-
Eating, drinking, and smoking are strictly prohibited in the work area.
-
Use non-sparking tools and take precautionary measures against static discharge.
-
-
Storage Conditions:
-
Store in a cool, dry, and well-ventilated place.
-
Keep containers tightly sealed to prevent leakage.
-
Store away from incompatible materials such as strong acids, alkalis, and oxidizing agents.
-
Keep away from heat, sparks, and open flames.
-
Emergency and Spill Response
Immediate and appropriate action is essential in the event of a spill or exposure.
-
Spill Cleanup Protocol:
-
Evacuate and Ventilate: Immediately evacuate non-essential personnel from the spill area and ensure adequate ventilation.
-
Don PPE: Before addressing the spill, put on the appropriate PPE, including respiratory protection if necessary.
-
Containment: Prevent the spill from spreading and entering drains or waterways.
-
Absorption: Absorb the spill with an inert, non-combustible material such as sand, earth, or diatomite.
-
Collection: Carefully sweep or shovel the absorbed material into a suitable, labeled container for chemical waste disposal.
-
Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.
-
-
First Aid Measures:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area immediately with plenty of soap and water for at least 15 minutes. If irritation persists, seek medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult or symptoms occur, seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and drink plenty of water. Seek immediate medical attention.
-
Disposal Plan
All waste containing this compound must be treated as hazardous chemical waste.
-
Waste Collection: Collect all this compound waste, including contaminated materials from spills, in a clearly labeled, sealed, and appropriate container.
-
Disposal Procedure:
-
Do not dispose of this compound down the drain or in regular trash.
-
Arrange for disposal through an approved and licensed hazardous waste disposal company.
-
Follow all local, state, and federal regulations for hazardous waste disposal to ensure complete and accurate classification and disposal.
-
Contaminated packaging should be handled and disposed of in the same manner as the chemical itself.
-
Workflow and Logic Diagrams
The following diagram illustrates the standard workflow for handling this compound, from preparation to disposal.
References
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
